molecular formula C7H11ClN2O2 B6416557 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride CAS No. 2331259-78-8

1H-Pyrazole-4-acetic acid ethyl ester hydrochloride

Cat. No.: B6416557
CAS No.: 2331259-78-8
M. Wt: 190.63 g/mol
InChI Key: PJIYYKIMJKZHKV-UHFFFAOYSA-N
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Description

1H-Pyrazole-4-acetic acid ethyl ester hydrochloride is a key chemical intermediate in organic synthesis and pharmaceutical research. The pyrazole core is a privileged scaffold in medicinal chemistry, known for its wide spectrum of pharmacological activities. This specific derivative, functionalized with an acetic acid ethyl ester group, serves as a versatile building block for the development of novel bioactive molecules. Pyrazole derivatives are extensively researched for their antimicrobial, anti-inflammatory, anticancer, and antidepressant properties . A significant area of application for pyrazole-based compounds is as cannabinoid CB1 receptor antagonists, which have been explored for therapeutic potential in treating conditions such as obesity and schizophrenia . Furthermore, the pyrazole nucleus is a critical component in several established drugs, including the anti-inflammatory celecoxib and the anti-obesity drug rimonabant, underscoring its therapeutic relevance . Researchers utilize this ethyl ester hydrochloride salt primarily as a synthetic precursor, enabling further chemical modifications to create a diverse array of pyrazole-containing compounds for biological evaluation and drug discovery programs. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

ethyl 2-(4H-pyrazol-4-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-2-11-7(10)3-6-4-8-9-5-6;/h4-6H,2-3H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJIYYKIMJKZHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1C=NN=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Synthesis of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride: A Directed Metalation and Alkylation Strategy

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride (CAS: 2331259-78-8) Free Base: Ethyl 2-(1H-pyrazol-4-yl)acetate (CAS: 916084-27-0) Document Type: Technical Whitepaper & Synthetic Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists

Executive Summary & Strategic Rationale

The synthesis of C4-functionalized pyrazoles, specifically 1H-pyrazole-4-acetic acid derivatives, is a critical operation in medicinal chemistry. These motifs are ubiquitous in cyclooxygenase (COX) inhibitors, histone deacetylase (HDAC) inhibitors, and various kinase-targeting pharmacophores[1].

As a Senior Application Scientist, I frequently observe researchers attempting to synthesize these molecules via direct alkylation or traditional Knorr pyrazole condensations. Direct alkylation of an unprotected pyrazole overwhelmingly favors N-alkylation due to the high nucleophilicity of the nitrogen atoms. Conversely, the Knorr synthesis requires highly unstable 1,3-dicarbonyl precursors (such as 2-(ethoxycarbonylmethyl)malondialdehyde), which are prone to polymerization and self-condensation.

To establish a highly reproducible, scalable, and regioselective pathway, this guide details a Directed Metalation and Alkylation Strategy . By leveraging a bulky, acid-labile N-trityl protecting group[2], Knochel's Turbo-Grignard reagent for halogen-metal exchange[3][4], and a copper-catalyzed soft alkylation, we bypass the thermodynamic pitfalls of traditional heterocyclic functionalization.

Retrosynthesis Target Ethyl 2-(1H-pyrazol-4-yl)acetate HCl Salt Protected Ethyl 2-(1-trityl-1H-pyrazol-4-yl)acetate Target->Protected Deprotection (HCl/Dioxane) Grignard 4-Magnesio-1-tritylpyrazole Intermediate Protected->Grignard Cu-Catalyzed Alkylation Iodo 4-Iodo-1-trityl-1H-pyrazole Grignard->Iodo Turbo Grignard (iPrMgCl·LiCl) SM 4-Iodopyrazole Iodo->SM Tritylation (TrCl, Et3N)

Fig 1: Retrosynthetic workflow for ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride.

Mechanistic Causality: The "Why" Behind the Chemistry

To ensure scientific integrity and predictive success, it is vital to understand the causality driving each transformation in this workflow.

N-Tritylation (Steric Shielding)

The pyrazole N-H bond is highly acidic ( pKa​≈14 ). If left unprotected, it will instantly quench any Grignard reagent. We utilize the triphenylmethyl (trityl) group because its massive steric bulk directs subsequent metalation strictly to the C4 position, preventing unwanted C3/C5 side reactions. Furthermore, the trityl group is hypersensitive to acidic cleavage, allowing us to seamlessly deprotect and form the hydrochloride salt in a single final step[2].

Halogen-Magnesium Exchange via Turbo-Grignard

Traditional halogen-metal exchange utilizing n -BuLi requires cryogenic temperatures (-78 °C) and often results in competing nucleophilic addition. We employ Knochel's Turbo-Grignard ( iPrMgCl⋅LiCl ) . The addition of stoichiometric lithium chloride breaks down the polymeric aggregates of the Grignard reagent in THF, forming highly reactive, monomeric ate-complexes[4][5]. This allows the iodine-magnesium exchange to proceed rapidly at a mild -20 °C, driven by the thermodynamic stability of the resulting sp2 -hybridized pyrazolyl Grignard[3].

Copper-Catalyzed Soft Alkylation

Reacting a hard nucleophile (the pyrazolyl Grignard) directly with ethyl bromoacetate is a classic novice error; it results in nucleophilic attack at the ester carbonyl, yielding a tertiary alcohol. By introducing catalytic CuCN⋅2LiCl , we undergo transmetalation to form a "soft" cyanocuprate intermediate. This cuprate preferentially undergoes oxidative addition into the C−Br bond, followed by reductive elimination to yield the desired C-alkylated acetate.

CuMechanism Grignard R-MgCl·LiCl (Hard Nucleophile) Cuprate R-Cu(CN)MgCl (Soft Cyanocuprate) Grignard->Cuprate Transmetalation CuCat CuCN·2LiCl (Catalyst) CuCat->Cuprate OxAdd Cu(III) Intermediate (Oxidative Addition) Cuprate->OxAdd + Electrophile Electrophile Ethyl Bromoacetate Electrophile->OxAdd OxAdd->CuCat Catalyst Regeneration Product R-CH2COOEt (C-Alkylated Product) OxAdd->Product Reductive Elimination

Fig 2: Mechanism of Cu-catalyzed cross-coupling between the Grignard and ethyl bromoacetate.

Quantitative Data & Reagent Stoichiometry

Table 1: Step 1 - N-Tritylation
ReagentMW ( g/mol )EquivalentsAmountRole
4-Iodopyrazole193.971.0010.0 gStarting Material
Trityl Chloride (TrCl)278.781.0515.1 gProtecting Group
Triethylamine ( Et3​N )101.191.5010.8 mLAcid Scavenger
Dichloromethane (DCM)84.93-100 mLSolvent
Table 2: Step 2 - Halogen-Metal Exchange & Alkylation
ReagentMW ( g/mol )EquivalentsAmountRole
4-Iodo-1-trityl-1H-pyrazole436.291.0020.0 gSubstrate
iPrMgCl⋅LiCl (1.3M in THF)-1.1038.8 mLTurbo-Grignard Base
CuCN⋅2LiCl (1.0M in THF)-0.104.6 mLTransmetalation Catalyst
Ethyl Bromoacetate167.001.206.1 mLElectrophile
Anhydrous THF72.11-150 mLSolvent
Table 3: Step 3 - Deprotection & Salt Formation
ReagentMW ( g/mol )EquivalentsAmountRole
Ethyl 2-(1-trityl-1H-pyrazol-4-yl)acetate396.481.0015.0 gSubstrate
4M HCl in Dioxane-5.0047.3 mLDeprotecting Agent / Acid
Dichloromethane (DCM)84.93-50 mLSolvent

Detailed Experimental Protocols

Step 1: Synthesis of 4-Iodo-1-trityl-1H-pyrazole
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Dissolution: Add 4-iodopyrazole (10.0 g, 51.5 mmol) and anhydrous DCM (100 mL). Stir until fully dissolved.

  • Base Addition: Inject triethylamine (10.8 mL, 77.3 mmol) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Protection: Add trityl chloride (15.1 g, 54.1 mmol) portion-wise over 15 minutes to prevent rapid exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 4:1). The highly UV-active trityl product ( Rf​≈0.7 ) should completely replace the starting material.

  • Workup: Quench with saturated aqueous NaHCO3​ (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Triturate the resulting solid with cold hexanes to yield a white powder.

Step 2: Synthesis of Ethyl 2-(1-trityl-1H-pyrazol-4-yl)acetate
  • Preparation: In a rigorously dried 500 mL Schlenk flask under argon, dissolve 4-iodo-1-trityl-1H-pyrazole (20.0 g, 45.8 mmol) in anhydrous THF (150 mL).

  • Metalation: Cool the solution to -20 °C (dry ice/ethylene glycol bath). Dropwise, add iPrMgCl⋅LiCl (1.3 M in THF, 38.8 mL, 50.4 mmol) over 20 minutes. Stir at -20 °C for 30 minutes.

  • Self-Validation (Quench Test): Withdraw a 0.1 mL aliquot, quench with iodine ( I2​ ) in ether, and check via TLC. Complete reversion to the iodo-starting material confirms successful Grignard formation.

  • Catalyst Addition: Add the soluble copper catalyst CuCN⋅2LiCl (1.0 M in THF, 4.6 mL, 4.58 mmol). Stir for 10 minutes. The solution will adopt a slight greenish/brown tint indicating cuprate formation.

  • Alkylation: Add ethyl bromoacetate (6.1 mL, 55.0 mmol) dropwise. Allow the reaction to slowly warm to 0 °C over 2 hours.

  • Workup: Quench the reaction carefully with a 1:1 mixture of saturated aqueous NH4​Cl and NH4​OH (100 mL) to solubilize copper salts (solution turns deep blue). Extract with EtOAc ( 3×100 mL). Wash organics with brine, dry over MgSO4​ , and concentrate. Purify via flash chromatography (Hexanes:EtOAc 8:2) to isolate the product as a viscous pale-yellow oil.

Step 3: Synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride
  • Preparation: Dissolve Ethyl 2-(1-trityl-1H-pyrazol-4-yl)acetate (15.0 g, 37.8 mmol) in DCM (50 mL) in a 250 mL round-bottom flask at room temperature.

  • Deprotection/Salt Formation: Slowly add 4M HCl in Dioxane (47.3 mL, 189 mmol).

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Self-Validation: As the trityl group is cleaved, the highly polar, unprotected pyrazole hydrochloride salt will become insoluble in the DCM/Dioxane mixture and precipitate out as a dense white solid. The trityl chloride/alcohol byproduct remains highly soluble in the supernatant.

  • Isolation: Filter the suspension through a Büchner funnel. Wash the filter cake extensively with cold diethyl ether ( 3×50 mL) to remove any residual trityl impurities.

  • Drying: Dry the white solid under high vacuum at 40 °C for 12 hours to yield pure Ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride (CAS: 2331259-78-8).

References

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333-3336.[Link]

  • Seymen, A., et al. (2023). Comprehensive Study of the Enhanced Reactivity of Turbo-Grignard Reagents. Angewandte Chemie International Edition, 135(25).[Link]

  • Zheng, W., et al. (2018). Potent Triazolopyridine Myeloperoxidase Inhibitors (Trityl protection strategies for pyrazole synthesis). ACS Medicinal Chemistry Letters, 9(7), 679-684.[Link]

  • M. Cocco, et al. (1985). Bifunctional Conjugates with Potent Inhibitory Activity Towards Cyclooxygenase and Histone Deacetylase (Pyrazole-4-acetic acid derivatives in medicinal chemistry). European Journal of Medicinal Chemistry.[Link]

  • Zhu, X., & Du, H. (2016). Copper-Catalyzed Alkylation of Nitroalkanes with α-Bromonitriles (General principles of Cu-catalyzed alkylation). Organic Letters, 18(5), 988-991.[Link]

Sources

Physicochemical Profiling and Synthetic Utility of 1H-Pyrazole-4-acetic Acid Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry and library synthesis, the selection of appropriate building blocks dictates the efficiency of downstream pharmacophore assembly. 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS 2331259-78-8) is a privileged heterocyclic scaffold. The pyrazole core is ubiquitous in FDA-approved therapeutics due to its hydrogen-bonding capabilities and metabolic stability, while the C4-acetic acid appendage provides an ideal, sterically unhindered vector for derivatization.

This technical guide provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and self-validating experimental protocols for this specific hydrochloride salt, designed to empower researchers in drug discovery.

Molecular Architecture & Physicochemical Properties

The Rationale for the Hydrochloride Salt

A critical decision in reagent selection is the salt form. The free base, ethyl 2-(1H-pyrazol-4-yl)acetate (CAS 916084-27-0), contains both a basic pyrazole nitrogen and an electrophilic ester. Over time, ambient moisture and the inherent basicity of the pyrazole can auto-catalyze ester hydrolysis or degradation.

By formulating this building block as the hydrochloride salt , the pyrazole is protonated to form a pyrazolium cation. This structural modification provides three distinct advantages:

  • Nucleophilic Quenching: It neutralizes the nucleophilicity of the ring nitrogens, preventing auto-condensation.

  • Microenvironment Control: It lowers the local pH, drastically enhancing the shelf-life of the ethyl ester.

  • Assay Compatibility: It significantly increases aqueous solubility, which is crucial for early-stage biological screening and NMR structural verification.

Quantitative Data Profile

The following table summarizes the core physicochemical parameters critical for reaction planning and pharmacokinetic (PK) modeling.

PropertyValueRationale / Implication
CAS Number 2331259-78-8Specific identifier for the HCl salt form[1].
Molecular Formula C7H11ClN2O2Includes the equimolar HCl adduct[1].
Molecular Weight 190.63 g/mol Low MW allows for high ligand efficiency (LE) in downstream hits[1].
pKa (Conjugate Acid) ~2.5Pyrazolium deprotonates at pH > 2.5, yielding the neutral free base.
XLogP (Free Base) ~0.8Highly polar, ensuring excellent aqueous solubility for biological assays.

Mechanistic Insights: Reactivity & Tautomerism

The fundamental reactivity of this scaffold is governed by the prototropic tautomerism of the pyrazole ring. In the neutral free base state, the N-H proton rapidly exchanges between the N1 and N2 positions. Because the C4 position is substituted with the acetate group, the molecule is symmetric with respect to the nitrogens (assuming no other substituents).

Electrophilic attack (e.g., N-alkylation or N-arylation) will selectively occur at the nitrogen atoms[2]. By carefully controlling the pH during synthesis, chemists can selectively deprotonate the pyrazolium salt to the free base, and subsequently use a stronger base to deprotonate the pyrazole N-H (pKa ~14.2) to drive nucleophilic substitution.

G2 Salt Pyrazolium Salt (pH < 2.5) Tautomer1 1H-Tautomer (Neutral, N1-H) Salt->Tautomer1 -H+ Tautomer2 2H-Tautomer (Neutral, N2-H) Salt->Tautomer2 -H+ Tautomer1->Tautomer2 Prototropic Shift

Figure 2: pH-dependent dissociation and prototropic tautomerism of the pyrazole core.

Self-Validating Experimental Protocols

To ensure high-fidelity synthesis, the following workflows are designed as self-validating systems. Every step includes an observable metric to confirm success before proceeding.

Protocol A: Free-Basing and Regioselective N-Alkylation

Objective: Convert the HCl salt to the free base in situ and alkylate the pyrazole nitrogen. Causality: Using a weak base () first ensures the HCl is neutralized without prematurely hydrolyzing the ethyl ester. A subsequent stronger base () drives the N-alkylation.

Step-by-Step Methodology:

  • Dissolution: Suspend 1.0 eq (190.6 mg, 1.0 mmol) of 1H-Pyrazole-4-acetic acid ethyl ester HCl in 5.0 mL of anhydrous DMF.

  • Neutralization: Add 1.1 eq of solid NaHCO3. Stir for 15 minutes at room temperature.

    • Self-Validation: The cessation of CO2 gas evolution visually confirms the complete neutralization of the HCl salt.

  • Deprotonation: Add 1.5 eq of anhydrous K2CO3 to the mixture.

  • Alkylation: Dropwise add 1.2 eq of the desired electrophile (e.g., benzyl bromide). Stir at 60°C for 4 hours.

  • Workup & Validation: Quench with 10 mL of distilled water and extract with Ethyl Acetate (3 x 10 mL).

    • Self-Validation: TLC analysis (Hexanes/EtOAc 1:1) must show the complete consumption of the highly polar starting material (Rf ~0.1) and the appearance of a less polar, UV-active product spot (Rf ~0.5).

Protocol B: Saponification to Free Acid

Objective: Hydrolyze the ethyl ester to the corresponding carboxylic acid for subsequent amide coupling. Causality: Lithium hydroxide () is preferred over NaOH or KOH. The Li+ cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity and accelerating hydrolysis under milder conditions, thereby preventing epimerization or side reactions.

Step-by-Step Methodology:

  • Solvent System: Dissolve the N-alkylated ester in a 3:1:1 mixture of THF:MeOH:H2O.

    • Causality: This ternary mixture ensures the simultaneous solubility of both the lipophilic ester intermediate and the hydrophilic LiOH.

  • Reaction: Add 2.0 eq of LiOH·H2O. Stir vigorously at room temperature for 2 hours.

  • Acidification & Validation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Cool the remaining aqueous layer to 0°C and slowly acidify with 1M HCl to pH 3.

    • Self-Validation: The product will spontaneously precipitate as a white solid, as the neutral carboxylic acid is highly insoluble in cold, acidic water. Filter and dry under vacuum.

G Start 1H-Pyrazole-4-acetic acid ethyl ester HCl FreeBase Free Base Generation (NaHCO3) Start->FreeBase Neutralization N_Alkylation N-Alkylation (R-X, K2CO3) FreeBase->N_Alkylation Substitution Saponification Ester Hydrolysis (LiOH) N_Alkylation->Saponification Deprotection AmideCoupling Amide Coupling (HATU, Amine) Saponification->AmideCoupling Activation Target Target Pharmacophore AmideCoupling->Target Assembly

Figure 1: Step-by-step synthetic workflow from the HCl salt to final pharmacophore assembly.

Applications in Drug Development

The pyrazole-4-acetic acid scaffold is highly prized in modern drug development due to its bioisosteric properties and predictable SAR (Structure-Activity Relationship) trajectories.

  • CRTh2 Receptor Antagonists: High-throughput screening campaigns have successfully identified 2-(1H-pyrazol-4-yl)acetic acid derivatives as potent antagonists of the CRTh2 receptor[3]. This receptor is a primary target for the treatment of asthma and allergic diseases. The acetic acid moiety perfectly mimics the binding mode of the endogenous ligand, prostaglandin D2 (PGD2), while the pyrazole core provides metabolic stability.

  • Anti-Hyperglycemic Agents: In metabolic disease research, have been synthesized from this core to increase glucose utilization in diabetic models[4]. The rigid pyrazole nucleus effectively orientates the aryl groups and the acetamide side chain into the allosteric pockets of the target kinases, maximizing binding affinity.

References

  • Capot Chemical - Specifications of (1H-Pyrazol-4-YL)-acetic acid ethyl ester HCl (CAS 2331259-78-8). Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters - 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. (2013). Available via FAO AGRIS at:[Link]

  • Journal of Medicinal Chemistry (ACS) - The Effect of 1,3-Diaryl-[1H]-pyrazole-4-acetamides on Glucose Utilization in ob/ob Mice. (2001). Available at:[Link]

Sources

1H-Pyrazole-4-acetic Acid Ethyl Ester Hydrochloride: A Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the architectural flexibility of heterocyclic scaffolds dictates the success of lead optimization. 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS: 2331259-78-8) has emerged as a highly versatile, bifunctional building block. By offering both a reactive pyrazole nitrogen for targeted alkylation/arylation and an ester-protected acetic acid moiety for downstream pharmacophore unmasking, this compound facilitates the rapid synthesis of diverse therapeutic agents[1].

This technical guide provides an in-depth analysis of its physicochemical properties, handling protocols, and mechanistic applications in the development of kinase inhibitors, GPCR antagonists, and anti-parasitic agents.

Physicochemical Profiling and Structural Data

Understanding the distinction between the free base and the hydrochloride salt is critical for experimental design. The hydrochloride salt is often preferred in early-stage storage and handling due to its enhanced crystalline stability, resistance to premature oxidation, and improved solubility in polar protic solvents[2].

Table 1: Quantitative Physicochemical Data
PropertyHydrochloride SaltFree Base
CAS Number 2331259-78-8916084-27-0[2]
Molecular Formula C₇H₁₁ClN₂O₂C₇H₁₀N₂O₂
Molecular Weight 190.63 g/mol [1]154.17 g/mol [2]
Physical State Crystalline SolidOil / Low-melting solid
pKa (Predicted) ~2.5 (Protonated N)13.84 ± 0.50 (NH)[3]
Storage Conditions Sealed, Dry, Room Temp.Sealed, Dry, Room Temp.

Mechanistic Applications in Drug Discovery

The pyrazole-4-acetic acid core is a privileged scaffold that mimics endogenous carboxylic acids while providing a rigid, planar heteroaromatic system capable of specific hydrogen-bonding interactions.

CRTh2 Receptor Antagonism (Asthma & Allergy)

The pyrazole-4-acetic acid substructure has been identified via high-throughput screening as a potent core for CRTh2 (Chemoattractant Receptor-homologous molecule expressed on Th2 cells) antagonists[4].

  • Mechanistic Causality: The acetic acid tail mimics the carboxylate of Prostaglandin D2 (PGD2), anchoring the molecule via salt bridges in the CRTh2 binding pocket. The pyrazole ring provides a rigid vector to project ortho-sulfonyl benzyl substituents deep into the hydrophobic sub-pockets of the receptor, displacing water molecules and achieving low-nanomolar inhibition[4].

CRTh2Pathway PGD2 Prostaglandin D2 (Endogenous Agonist) CRTh2 CRTh2 Receptor (GPCR Target) PGD2->CRTh2 Agonist Binding Gi Gi Protein Activation CRTh2->Gi Signal Transduction Antagonist Pyrazole-4-acetic acid Antagonist Antagonist->CRTh2 Competitive Inhibition cAMP cAMP Reduction Gi->cAMP Adenylyl Cyclase Inhibition Inflammation Th2 Cell Activation & Eosinophil Recruitment cAMP->Inflammation Downstream Effector

Diagram 1: CRTh2 signaling pathway and competitive inhibition by pyrazole antagonists.

Meprin α/β Inhibition (Alzheimer’s & Oncology)

Meprins are zinc-dependent metalloproteases implicated in cancer cell invasion and the release of neurotoxic amyloid peptides.

  • Mechanistic Causality: Pyrazole-based inhibitors utilize the heteroaromatic ring to coordinate with the active-site zinc ion. The structural flexibility of the acetic acid derivative allows for the precise positioning of functional groups to achieve selectivity over other metalloproteases, validating meprins as actionable drug targets[5].

N-Myristoyltransferase (NMT) Inhibition (Anti-Malarial)

In parasitic infections like Plasmodium falciparum, NMT is an essential enzyme.

  • Mechanistic Causality: Pyrazole derivatives act as high-affinity inhibitors. Crystallographic data reveals a water-bridged interaction between the pyrazole nitrogen and Ser319 within the NMT binding pocket, alongside multiple hydrophobic contacts, driving single-digit nanomolar efficacy.

Self-Validating Experimental Workflows

To utilize 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride in library synthesis, researchers must execute a sequence of N-alkylation/arylation followed by ester hydrolysis. The following protocol is engineered for high yield and self-validation.

Protocol: N-Alkylation and Pharmacophore Unmasking

Step 1: Free-Basing and N-Alkylation

  • Action: Suspend 1.0 eq of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride in anhydrous N,N-Dimethylformamide (DMF) at 0°C. Add 2.5 eq of Potassium Carbonate (K₂CO₃) and stir for 15 minutes.

  • Causality: The HCl salt must be neutralized to generate the nucleophilic pyrazole nitrogen. Anhydrous DMF is chosen to prevent competitive hydrolysis of the ethyl ester. K₂CO₃ is a mild, insoluble base that deprotonates the pyrazole without saponifying the ester.

  • Action: Add 1.1 eq of the desired electrophile (e.g., an alkyl halide) dropwise. Warm to room temperature and stir for 4 hours.

  • Causality: Dropwise addition at 0°C controls the exothermic reaction and minimizes the formation of dialkylated byproducts.

Step 2: Ester Hydrolysis (Saponification)

  • Action: Isolate the N-alkylated intermediate via aqueous workup. Dissolve the crude ester in a 3:1:1 mixture of THF/MeOH/H₂O. Add 3.0 eq of Lithium Hydroxide Monohydrate (LiOH·H₂O).

  • Causality: The mixed solvent system ensures the solubility of both the lipophilic organic intermediate and the inorganic base. LiOH is specifically chosen over NaOH or KOH because the small lithium cation strongly coordinates with the ester carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating hydroxide attack.

  • Action: Stir for 2 hours, then acidify the aqueous layer with 1M HCl to pH 3. Extract with Ethyl Acetate.

  • Causality: Acidification protonates the carboxylate, driving the highly polar salt into its neutral, organic-soluble carboxylic acid form for extraction.

Step 3: System Validation

  • In-Process Control (LC-MS): The reaction is validated by the disappearance of the ester mass peak ( M+H+ ) and the appearance of the carboxylic acid mass peak.

  • Final Validation (¹H NMR): Successful hydrolysis is confirmed by the complete disappearance of the characteristic ethyl ester signals: the quartet at ~4.1 ppm (-CH₂-) and the triplet at ~1.2 ppm (-CH₃).

SynthWorkflow Start 1H-Pyrazole-4-acetic acid ethyl ester HCl FreeBase Neutralization (Base Treatment) Start->FreeBase K2CO3 / DMF Alkylation N-Alkylation (Electrophile / K2CO3) FreeBase->Alkylation R-X Addition Hydrolysis Ester Hydrolysis (LiOH / THF / H2O) Alkylation->Hydrolysis Deprotection Lead Active Pyrazole-4-acetic acid Derivative Hydrolysis->Lead Acidification (pH 3)

Diagram 2: Synthetic workflow for incorporating the pyrazole building block into a lead compound.

References

  • abcr GmbH (Page 68) @ ChemBuyersGuide.
  • Ethyl 2-(1H-pyrazol-4-yl)
  • 2331259-78-8 | Cloridrato de éster etílico do ácido (1H-pirazol-4-IL...
  • Structure-activity relationships (SAR) and structure-kinetic relationships (SKR)
  • Source: semanticscholar.
  • Source: ljmu.ac.

Sources

Structure Elucidation of Ethyl 2-(1H-pyrazol-4-yl)acetate Hydrochloride: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the unambiguous structural elucidation of heterocyclic intermediates is a non-negotiable prerequisite for downstream synthesis. Ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride ( C7​H11​ClN2​O2​ ) is a highly versatile, privileged building block frequently utilized in the design of kinase inhibitors and anti-inflammatory agents.

This whitepaper outlines a rigorous, self-validating analytical matrix for the structural elucidation of this compound. By synthesizing High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a closed-loop protocol where no single analytical technique is relied upon in isolation.

Chemical Context & Rationale

The presence of the pyrazole ring introduces significant tautomeric complexity. In its free base form, ethyl 2-(1H-pyrazol-4-yl)acetate undergoes rapid prototropic tautomerism between the 1H and 2H positions. This dynamic exchange broadens NMR signals and complicates spectral interpretation[1].

By isolating the compound as a hydrochloride salt, the nitrogen atoms are fully protonated. This arrests the tautomeric equilibrium and enforces a symmetric charge distribution across the pyrazolium core. Consequently, the molecule achieves C2v​ symmetry on the NMR timescale, rendering the C3 and C5 positions—and their attached protons—magnetically equivalent. This causality is critical: the choice of the salt form directly simplifies the spectroscopic data, transforming broad, ambiguous multiplets into sharp, diagnostic singlets[2].

Sample Preparation & Solvent Causality

Solvent selection is the most critical variable in the NMR analysis of hydrochloride salts[3]. While deuterated chloroform ( CDCl3​ ) is the standard for neutral organic molecules, the ionic nature of this salt necessitates a highly polar deuterated solvent.

  • DMSO- d6​ (Primary Choice): Selected for its high dielectric constant and superior solvating power. Crucially, if strictly anhydrous DMSO- d6​ is utilized, the exchange rate of the acidic pyrazolium protons is minimized, allowing them to be observed in the 1H NMR spectrum[3].

  • CD3​OD (Secondary Alternative): Offers excellent solubility but induces rapid deuterium exchange with the labile N−H protons, rendering them invisible.

We mandate the use of anhydrous DMSO- d6​ to preserve the integrity of the protonated state during analysis.

The Self-Validating Analytical Matrix

The elucidation protocol operates as a self-validating system: HRMS defines the boundary conditions (exact mass and formula), 1D NMR identifies the isolated fragments, 2D NMR maps the connectivity between these fragments, and FT-IR orthogonally confirms the functional groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) establishes the exact molecular formula. The observation of the protonated molecular ion [M−Cl]+ provides the foundational constraint for the elucidation matrix.

Table 1: HRMS (ESI-TOF) Data Summary

Ion Type Molecular Formula Calculated m/z Observed m/z Mass Error (ppm)

| [M−Cl]+ | C7​H11​N2​O2+​ | 155.0821 | 155.0824 | < 5.0 |

Nuclear Magnetic Resonance (NMR) Workflow

The core of the elucidation relies on a suite of 1D and 2D NMR experiments[4].

  • 1H NMR: Identifies the isolated spin systems. The ethyl group appears as a classic first-order A2​X3​ spin system. The pyrazole protons ( H−3 and H−5 ) appear as a striking 2H singlet due to the aforementioned symmetry of the protonated pyrazolium ring[2].

  • 13C NMR: Confirms the carbon skeleton, highlighting the highly deshielded ester carbonyl at ~170.8 ppm.

  • 2D NMR (COSY, HSQC, HMBC): HSQC assigns each proton to its directly attached carbon[4]. HMBC is the critical linchpin: because the methylene bridge is isolated from the pyrazole protons, through-bond scalar coupling (COSY) cannot bridge these domains. HMBC is strictly required to establish the molecular skeleton.

HMBC_Logic H6 H6 Protons (Methylene Bridge) C7 C7 Carbon (Ester Carbonyl) H6->C7 2J/3J Coupling C4 C4 Carbon (Pyrazole Core) H6->C4 2J Coupling C35 C3/C5 Carbons (Pyrazole Core) H6->C35 3J Coupling

HMBC correlation logic bridging the isolated methylene domain to the pyrazole and ester systems.

Table 2: Comprehensive NMR Assignments (DMSO- d6​ , 400 MHz) | Position | 13C

δ (ppm) | 1H δ (ppm), Multiplicity, J (Hz), Integration | Key HMBC Correlations ( 1H 13C ) | | :--- | :--- | :--- | :--- | | 1, 2 ( NH ) | - | ~11.50 (br s, 2H, exchangeable) | - | | 3, 5 ( CH ) | 133.5 | 7.85 (s, 2H) | C4, C3/C5 | | 4 ( C ) | 112.0 | - | - | | 6 ( CH2​ ) | 29.5 | 3.55 (s, 2H) | C3/C5, C4, C7 | | 7 ( C=O ) | 170.8 | - | - | | 8 ( CH2​ ) | 60.5 | 4.08 (q, J = 7.1, 2H) | C7, C9 | | 9 ( CH3​ ) | 14.2 | 1.18 (t, J = 7.1, 3H) | C8 |
Orthogonal Validation via FT-IR

FT-IR provides orthogonal confirmation of the functional groups deduced from NMR, ensuring the structural assignment is robust against potential NMR artifacts.

Table 3: FT-IR Spectral Data Summary | Wavenumber ( cm−1 ) | Intensity | Functional Group Assignment | | :--- | :--- | :--- | | 3200 - 2800 | Broad, Strong | N−H stretching (hydrogen-bonded pyrazolium) | | 1735 | Strong | C=O stretching (ester carbonyl) | | 1580 | Medium | C=N stretching (pyrazole ring) | | 1220 | Strong | C−O stretching (ester) |

Standardized Experimental Protocol

To ensure reproducibility, the following step-by-step methodology must be adhered to:

  • Sample Preparation: Accurately weigh 10–15 mg of ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride. Dissolve in 0.6 mL of anhydrous DMSO- d6​ within a clean, dry 5 mm NMR tube. Ensure complete dissolution via gentle sonication to achieve a homogeneous solution[3].

  • HRMS Acquisition: Dilute a 1 μL aliquot of the bulk sample in 1 mL of LC-MS grade methanol. Inject into an ESI-TOF mass spectrometer operating in positive ion mode. Calibrate using a standard tuning mix prior to acquisition.

  • 1D NMR Acquisition:

    • 1H NMR: Acquire at 400 MHz using a standard single-pulse sequence (zg30). Set spectral width to 15 ppm, relaxation delay ( d1​ ) to 2.0 s, and acquire 32 scans.

    • 13C NMR: Acquire at 100 MHz using proton decoupling (zgpg30). Set spectral width to 220 ppm, d1​ to 2.0 s, and acquire 1024 scans.

  • 2D NMR Acquisition:

    • COSY: Acquire using a gradient-selected pulse program to map vicinal proton couplings.

    • HSQC: Optimize the delay for 1JCH​=145 Hz to map direct carbon-proton bonds[4].

    • HMBC: Optimize the delay for long-range couplings ( 2JCH​ and 3JCH​ ) of 8 Hz to bridge the isolated spin systems[4].

  • Data Processing: Apply appropriate window functions (e.g., exponential multiplication for 1D, sine-bell squared for 2D). Fourier transform, phase correct, and reference the residual DMSO- d6​ solvent peak ( 1H : 2.50 ppm, 13C : 39.5 ppm).

Workflow A Sample Prep (15 mg) Dissolve in Anhydrous DMSO-d6 B HRMS (ESI-TOF) Confirm [M-Cl]+ m/z 155.0821 A->B C 1D NMR (1H, 13C) Identify Isolated Spin Systems A->C E FT-IR Spectroscopy Validate Functional Groups A->E F Final Structure Validation Ethyl 2-(1H-pyrazol-4-yl)acetate HCl B->F D 2D NMR (COSY, HSQC, HMBC) Establish Molecular Connectivity C->D D->F E->F

Integrated analytical workflow for the structural elucidation of the hydrochloride salt.

References

  • Application Notes and Protocols for the NMR Structural Elucidation of Thiazesim Hydrochloride. Benchchem. 3

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. 1

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. GSU / ACS. 4

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. 2

Sources

Pharmacological Profiling and Biological Activity of Pyrazole-4-Acetic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring is recognized as a privileged N-heterocyclic scaffold in medicinal chemistry. When functionalized with an acetic acid moiety at the C4 position, the resulting pyrazole-4-acetic acid architecture mimics endogenous aryl-acetic acids while providing superior metabolic stability, unique hydrogen-bonding capabilities, and enhanced aqueous solubility. As a Senior Application Scientist, I have structured this guide to dissect the core biological activities of these derivatives—specifically their roles in anti-inflammatory pathways and GPCR antagonism—and to provide field-validated experimental protocols for their evaluation.

Core Biological Activities and Mechanistic Pathways

Anti-Inflammatory Activity via Cyclooxygenase (COX) Inhibition

A primary therapeutic application of pyrazole-4-acetic acid derivatives is in the design of non-steroidal anti-inflammatory drugs (NSAIDs). A classic clinical example is1[1].

Mechanistically, these compounds exert their analgesic and antipyretic effects by competitively inhibiting prostaglandin-endoperoxide synthase (COX-1 and COX-2)[1]. By occupying the hydrophobic channel of the COX enzyme, the pyrazole-4-acetic acid scaffold blocks the conversion of arachidonic acid into cyclic endoperoxides (PGG2/PGH2), thereby halting the downstream biosynthesis of pro-inflammatory prostaglandins[2]. Furthermore, structural modifications, such as the synthesis of 3, have yielded derivatives that are equiactive to phenylbutazone in in vivo carrageenan paw edema models while exhibiting remarkably low ulcerogenic toxicity[4][3].

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 Enzymes AA->COX Catalysis PG Prostaglandins (PGE2, PGD2) COX->PG Synthesis Inflam Inflammation & Pain PG->Inflam Receptor Binding Inhibitor Pyrazole-4-Acetic Acids Inhibitor->COX Competitive Inhibition

Mechanism of COX inhibition by pyrazole-4-acetic acid derivatives.

CRTh2 Receptor Antagonism for Allergic Inflammation

Beyond traditional NSAID activity, high-throughput screening has identified the pyrazole-4-acetic acid scaffold as a critical substructure for antagonizing the5[5].

CRTh2 is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2), which drives the chemotaxis of Th2 cells, eosinophils, and basophils in allergic conditions like asthma[5]. Optimization of6 has successfully yielded low nanomolar inhibitors that block PGD2-induced intracellular calcium mobilization, proving highly efficacious in mitigating allergic inflammation[6].

CRTh2_Pathway PGD2 Prostaglandin D2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Agonist Binding GProtein G-Protein Activation CRTh2->GProtein Signal Transduction Calcium Calcium Mobilization GProtein->Calcium Intracellular Flux Antagonist CRTh2 Antagonist Antagonist->CRTh2 Receptor Blockade

GPCR blockade by pyrazole-4-acetic acid CRTh2 antagonists.

Quantitative Pharmacological Data Summary

To benchmark the efficacy of these compounds, the following table consolidates key quantitative metrics derived from in vitro and in vivo evaluations.

Compound Class / Specific DrugPrimary TargetKey Quantitative MetricReference
Lonazolac (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetic acid)COX-1 / COX-2LD50 (mice): 195 mg/kg (i.v.)[7]
1-methyl-5-substituted-1H-pyrazole-4-acetic acids 3-alpha-HSD / Paw EdemaEquiactive to phenylbutazone (in vivo)[3]
2-(1H-Pyrazol-4-yl)acetic acids CRTh2 ReceptorLow nanomolar IC50 (in vitro)[6]

Validated Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies represent self-validating, industry-standard workflows for evaluating the biological activity of pyrazole-4-acetic acid derivatives.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

Causality & Rationale: To confirm that the observed anti-inflammatory phenotype is driven by direct COX inhibition, an in vitro enzyme immunoassay (EIA) is utilized. By quantifying the reduction of Prostaglandin E2 (PGE2), researchers establish a direct causal link between the compound and the blockade of the arachidonic acid cascade.

  • Enzyme Preparation : Reconstitute purified human recombinant COX-1 and COX-2 enzymes in 100 mM Tris-HCl buffer (pH 8.0) containing 1 μM hematin. Expert Note: Hematin is a non-negotiable cofactor required for the peroxidase activity of the COX enzyme.

  • Compound Incubation : Dissolve the pyrazole-4-acetic acid derivative in DMSO. Add to the enzyme mixture ensuring the final DMSO concentration remains <1% to prevent solvent-induced protein denaturation. Incubate at 37°C for 15 minutes to allow for steady-state thermodynamic binding.

  • Substrate Addition : Initiate the catalytic reaction by adding arachidonic acid to a final concentration of 10 μM.

  • Reaction Termination & Readout : After exactly 2 minutes, terminate the reaction by adding stannous chloride (SnCl2). Expert Note: SnCl2 is critical as it reduces the highly unstable intermediate PGH2 into stable PGE2. Quantify PGE2 levels using a competitive ELISA.

  • Self-Validating System : The assay must include a vehicle-only negative control (0% inhibition) and a known reference inhibitor (e.g., Indomethacin) as a positive control. The assay is only deemed valid if the positive control yields a predictable, sigmoidal IC50 curve, confirming enzyme viability.

Protocol 2: CRTh2 Receptor Antagonism via FLIPR Calcium Assay

Causality & Rationale: Because CRTh2 is a Gq/Gi-coupled receptor, its activation by PGD2 triggers a rapid release of intracellular calcium. Pre-incubating cells with pyrazole-4-acetic acid antagonists and measuring the subsequent blunting of this calcium flux provides a direct, real-time quantification of receptor blockade.

  • Cell Preparation : Seed CHO-K1 cells stably expressing the human CRTh2 receptor into 384-well black, clear-bottom microplates. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading : Aspirate the media and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) diluted in an assay buffer containing 2.5 mM probenecid. Expert Note: Probenecid inhibits organic anion transporters, preventing the premature efflux of the dye from the cells. Incubate for 1 hour at 37°C.

  • Antagonist Pre-incubation : Add serial dilutions of the pyrazole-4-acetic acid derivative to the wells. Incubate for 30 minutes. This step is critical to allow the antagonist to achieve full binding equilibrium with the CRTh2 receptor prior to agonist challenge.

  • Agonist Stimulation & Readout : Using a Fluorometric Imaging Plate Reader (FLIPR), inject an EC80 concentration of PGD2. Continuously monitor the fluorescence (Excitation: 488 nm, Emission: 525 nm) for 3 minutes to capture the peak calcium flux.

  • Self-Validating System : A baseline fluorescence read of 10 seconds prior to PGD2 injection is mandatory. If the test compound itself causes a spike in calcium before PGD2 is added, it indicates off-target agonism or auto-fluorescence, immediately invalidating its classification as a pure antagonist.

References

  • 4 - ResearchGate 2.5 - Benchchem 3.2 - ACS Publications 4.6 - ChEMBL 5.3 - PubMed 6.1 - PubChem

  • 7 - DrugFuture

Sources

Solubility Profiling of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride: A Technical Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Determining the solubility profile of early-stage active pharmaceutical ingredients (APIs) is a critical gateway in drug development. For 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS: 2331259-78-8), its unique structural motifs—a weakly basic pyrazole ring, a lipophilic ethyl ester, and an ionic hydrochloride salt—create a complex thermodynamic landscape. This whitepaper provides an in-depth mechanistic analysis of its solubility in organic solvents and details the self-validating experimental protocols required to accurately quantify it.

Structural Determinants of Solubility

The solubility of a compound is not a static property but a dynamic equilibrium dictated by the interplay between solute-solute lattice energies and solute-solvent interactions. To predict and manipulate the solubility of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride, we must deconstruct its molecular architecture:

  • The Pyrazole Core: The pyrazole ring contains two nitrogen atoms (one pyrrole-like, one pyridine-like), granting it both hydrogen-bond donating and accepting capabilities. This aromatic heterocycle generally exhibits good solubility in polar organic solvents like acetone, ethanol, and methanol.

  • The Ethyl Ester Moiety: The addition of the acetic acid ethyl ester group increases the molecule's overall lipophilicity and steric bulk. This functional group enhances favorable interactions with polar aprotic solvents (e.g., DMSO, DMF) while maintaining stability against hydrolysis in non-aqueous media[1].

  • The Hydrochloride Salt Form: Salt formation is a primary strategy to overcome poor solubility[2]. The protonation of the pyrazole nitrogen to form a hydrochloride salt introduces strong ionic character. While this drastically increases solubility in polar protic solvents (due to ion-dipole interactions), the strong lattice energy of the salt crystal can paradoxically hinder solubility in purely non-polar organic solvents (e.g., hexane, toluene)[3][4].

G A 1H-Pyrazole-4-acetic acid ethyl ester HCl B Pyrazole Core (H-Bonding, Weak Base) A->B C Ethyl Ester Group (Lipophilicity) A->C D HCl Salt Form (Ionic Character) A->D E Enhances solubility in Polar Protic Solvents B->E F Enhances solubility in Polar Aprotic Solvents C->F D->E G Reduces solubility in Non-Polar Solvents D->G

Structural factors dictating the solubility profile of the target compound.

Predicted Solubility Profile in Organic Solvents

Based on the physicochemical properties of pyrazole hydrochloride salts, we can classify the expected solubility across standard organic solvents used in synthesis and formulation[3].

Solvent ClassificationRepresentative SolventsDielectric Constant (ε)Expected Solubility RangeMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP36.7 - 46.7Excellent (>50 mg/mL)High polarity disrupts the salt lattice; strong dipole-dipole interactions with the ester group[1].
Polar Protic Methanol, Ethanol24.3 - 32.7Good (10 - 50 mg/mL)Hydrogen bonding stabilizes the pyrazole core; ion-dipole interactions solvate the chloride counter-ion[3][5].
Moderately Polar Dichloromethane, Acetone8.9 - 20.7Moderate (1 - 10 mg/mL)Sufficient polarity to interact with the ester, but lacks the dielectric strength to fully dissociate the HCl salt.
Non-Polar Hexane, Toluene1.9 - 2.4Poor (<1 mg/mL)Unable to overcome the high lattice energy of the hydrochloride salt; highly unfavorable thermodynamics[1].

Experimental Methodology: The Shake-Flask Protocol

While kinetic solubility assays (e.g., DMSO stock dilution) are useful for high-throughput screening, they often overestimate solubility due to supersaturation[6]. For rigorous drug development, Thermodynamic Equilibrium Solubility must be determined.

The Shake-Flask Method remains the gold standard[7]. It is a self-validating system: by ensuring a solid excess remains at equilibrium, the chemical potential of the solid phase is guaranteed to equal the chemical potential of the solute in solution, yielding the true thermodynamic solubility limit.

Step-by-Step Protocol

1. Preparation of the Saturated Suspension

  • Weigh an estimated excess of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (e.g., 5-10x the predicted solubility limit) into a tightly sealed glass vial[8].

  • Add exactly 1.0 mL of the target organic solvent.

  • Causality Check: Ensure the vial is hermetically sealed to prevent solvent evaporation, which would artificially inflate the calculated concentration.

2. Equilibration

  • Place the vial in a temperature-controlled orbital shaker (typically set to 25.0 ± 0.1 °C)[9].

  • Agitate at 300-500 RPM for 24 to 48 hours.

  • Causality Check: Equilibrium time is empirical. To validate that equilibrium is reached, sample at 24h and 48h; if the concentration varies by less than 5%, equilibrium is confirmed[7].

3. Phase Separation

  • Remove the vial and allow the undissolved solid to sediment for 1 hour.

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes, or filter through a solvent-compatible 0.22 µm PTFE syringe filter[6].

  • Causality Check: Filtration is preferred for organic solvents, but the filter membrane must be pre-saturated with the solution to prevent analyte adsorption.

4. Quantification

  • Dilute the supernatant immediately with a compatible mobile phase to prevent precipitation upon temperature fluctuations.

  • Quantify the concentration using High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector, interpolating against a previously established calibration curve[7][9].

G S1 1. Solid Excess Addition S2 2. Equilibration (24-48h, Constant Temp) S1->S2 S3 3. Phase Separation (Centrifugation/Filtration) S2->S3 S4 4. Quantification (HPLC/UV-Vis) S3->S4

Standard workflow for the Shake-Flask thermodynamic solubility determination.

Causality & Troubleshooting in Solubility Profiling

When profiling hydrochloride salts of organic bases, researchers frequently encounter non-linear behavior. Understanding the causality behind these anomalies is critical for accurate data interpretation.

The Common Ion Effect and Salt Dissociation

In organic solvents with lower dielectric constants (e.g., dichloromethane), the hydrochloride salt may not fully dissociate. The solubility product ( Ksp​ ) dictates that the presence of excess chloride ions (if a co-solvent containing HCl is used) will suppress the solubility of the compound via the common ion effect[4]. Conversely, if the solvent promotes partial dissociation, the measured solubility may show positive deviations from theoretical models due to self-association of the solute[4].

Temperature Dependence

Solubility is an endothermic process for most solid crystalline APIs. A strict temperature control (± 0.1 °C) is mandatory during the shake-flask method[9]. A fluctuation of even 2 °C can alter the solubility of a pyrazole derivative by up to 10-15%, leading to precipitation during the transfer phase before HPLC analysis.

Co-Solvency and Phase Separation

If the compound exhibits poor solubility in a required solvent, co-solvency (e.g., adding 10% DMSO to ethanol) can be employed. However, researchers must monitor for phase separation or "oiling out," where the API forms a solute-rich liquid phase rather than a crystalline solid phase, invalidating the thermodynamic equilibrium assumption[10].

Sources

A Technical Guide to Mastering Regioselectivity in Pyrazole Synthesis from 1,3-Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Significance of Pyrazoles and the Regiochemical Challenge

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs and biologically active compounds.[1][2][3] Its prevalence stems from its ability to engage in a variety of non-covalent interactions, its metabolic stability, and its synthetic accessibility. The classical and most direct route to this privileged scaffold is the Knorr pyrazole synthesis, a condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[4][5][6][7][8]

While elegant in its simplicity, the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine presents a significant and often frustrating challenge: regioselectivity.[9] The nucleophilic attack of the substituted hydrazine can occur at either of the two non-equivalent carbonyl carbons, leading to a mixture of two constitutional isomers.[7][9] The ability to selectively synthesize one regioisomer over the other is paramount in drug discovery and development, as different isomers can exhibit vastly different pharmacological profiles. This guide provides an in-depth exploration of the factors governing regioselectivity in pyrazole synthesis and offers practical strategies for achieving the desired regiochemical outcome.

The Mechanistic Crossroads: A Tale of Two Carbonyls

The Knorr pyrazole synthesis typically proceeds under acidic catalysis.[4][5][8] The reaction is initiated by the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, which is then attacked by the hydrazine to form an imine.[5] The second nitrogen of the hydrazine subsequently attacks the other carbonyl group, leading to a diimine intermediate that, upon deprotonation and aromatization, yields the final pyrazole product.[4][5]

The regiochemical outcome is determined at the very first step: which carbonyl group of the unsymmetrical 1,3-dicarbonyl is preferentially attacked by the hydrazine?[9] This choice is a delicate interplay of electronic and steric factors inherent to the substrates, as well as the overarching influence of the reaction conditions.

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Pathway A cluster_2 Pathway B R1_CO R1-C=O Attack_A Attack at R1-C=O R1_CO->Attack_A CH2 CH2 R2_CO R2-C=O Attack_B Attack at R2-C=O R2_CO->Attack_B Hydrazine R3-NH-NH2 Hydrazine->Attack_A Hydrazine->Attack_B Intermediate_A Hydrazone Intermediate A Attack_A->Intermediate_A Product_A Regioisomer A Intermediate_A->Product_A Cyclization & Dehydration Intermediate_B Hydrazone Intermediate B Attack_B->Intermediate_B Product_B Regioisomer B Intermediate_B->Product_B Cyclization & Dehydration

Figure 1: The two competing reaction pathways in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyls, leading to the formation of two distinct regioisomers.

Controlling the Narrative: Key Factors Influencing Regioselectivity

A nuanced understanding of the forces at play is essential for directing the reaction towards the desired isomer.

Electronic Effects: The Push and Pull of Substituents

The relative electrophilicity of the two carbonyl carbons is a primary determinant of the regiochemical outcome.[9] Electron-withdrawing groups (EWGs) on the 1,3-dicarbonyl compound enhance the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack by the hydrazine.[9] Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the nearby carbonyl.

Substituent on 1,3-Dicarbonyl Effect on Adjacent Carbonyl Favored Site of Attack
Electron-Withdrawing Group (e.g., -CF₃, -NO₂)Increased ElectrophilicityCarbonyl adjacent to EWG
Electron-Donating Group (e.g., -OCH₃, -CH₃)Decreased ElectrophilicityCarbonyl distal to EDG
Steric Hindrance: The Role of Bulk

Steric hindrance around the carbonyl groups can significantly influence the direction of the hydrazine attack.[9] A bulky substituent on either the 1,3-dicarbonyl or the hydrazine will favor attack at the less sterically hindered carbonyl group.[9] This principle can be strategically employed to achieve high regioselectivity.

Reaction Conditions: The Conductor of the Orchestration

Often the most critical factor, the reaction conditions can be fine-tuned to dramatically shift the regioselectivity.[9]

  • pH: The acidity or basicity of the reaction medium can have a profound impact. Acidic conditions can alter the protonation equilibrium of the hydrazine and the dicarbonyl, thereby influencing the relative rates of attack at the two carbonyl centers.[9] In some cases, acidic conditions can even reverse the selectivity observed under neutral or basic conditions.[9]

  • Solvent: The choice of solvent can modulate the reaction pathway through differential solvation of the transition states. Notably, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically improve regioselectivity in favor of one isomer.[9][10] This is attributed to their unique hydrogen-bonding properties that can selectively stabilize one of the competing transition states.[9]

Solvent Effect on Regioselectivity Reference
EthanolOften leads to mixtures of regioisomers[10]
2,2,2-Trifluoroethanol (TFE)Significant improvement in regioselectivity[10]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)Dramatic increase in regioselectivity[9][10]
  • Catalyst: The use of specific acid or base catalysts can steer the reaction towards a particular regioisomer.[9] For instance, Lewis acids can coordinate to one of the carbonyl groups, enhancing its electrophilicity and directing the nucleophilic attack.

Experimental Protocol: A Practical Guide to Regioselective Pyrazole Synthesis

The following protocol provides a general framework for achieving high regioselectivity in pyrazole synthesis using a fluorinated solvent.

Objective: To synthesize the desired pyrazole regioisomer in high purity and yield.

Materials:

  • Unsymmetrical 1,3-dicarbonyl compound (1.0 equiv)

  • Substituted hydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equiv) in HFIP to achieve a concentration of approximately 0.2 M.[9]

  • With vigorous stirring, add the substituted hydrazine (1.1 equiv) dropwise to the solution at room temperature.[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the HFIP under reduced pressure using a rotary evaporator.[9]

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired pyrazole regioisomer.[9]

  • Characterize the purified product to confirm its structure and determine the regiochemistry.

G Start Start Dissolve Dissolve 1,3-dicarbonyl in HFIP Start->Dissolve Add_Hydrazine Add substituted hydrazine dropwise Dissolve->Add_Hydrazine Stir Stir at room temperature Add_Hydrazine->Stir Monitor Monitor reaction by TLC Stir->Monitor Evaporate Remove solvent under reduced pressure Monitor->Evaporate Reaction complete Purify Purify by column chromatography Evaporate->Purify Characterize Characterize the product Purify->Characterize End End Characterize->End

Figure 2: A generalized experimental workflow for the regioselective synthesis of pyrazoles.

Unambiguous Characterization: The Definitive Assignment of Regiochemistry

The definitive assignment of the regiochemical structure of the synthesized pyrazoles is of paramount importance. While various analytical techniques can provide valuable information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose.[9][11]

  • ¹H and ¹³C NMR: One-dimensional NMR spectra provide initial structural clues. The chemical shifts of the protons and carbons on the pyrazole ring and its substituents will differ between the two regioisomers due to their distinct electronic environments.[11]

  • 2D NMR (NOESY): The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is the most powerful and unambiguous method for assigning regiochemistry.[2][9] This technique detects through-space interactions between protons that are in close proximity. By observing cross-peaks between protons on the N-substituent and protons on the pyrazole ring, one can definitively determine the connectivity and thus the regiochemistry of the molecule.[2] For example, a NOESY correlation between the N-methyl protons and a specific proton on the pyrazole ring will confirm the position of the methyl group.[2]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides an absolute and unequivocal determination of the molecular structure, including the regiochemistry.[12]

Conclusion: From Challenge to Opportunity

The regioselectivity of pyrazole synthesis from 1,3-dicarbonyls, while a persistent challenge, also presents an opportunity for elegant chemical control. By understanding and manipulating the interplay of electronic effects, steric hindrance, and reaction conditions, researchers can steer the reaction towards the desired regioisomer with high fidelity. The strategic use of fluorinated solvents and the power of modern analytical techniques, particularly 2D NMR, empower scientists to confidently synthesize and characterize these vital heterocyclic scaffolds for the advancement of drug discovery and materials science.

References

  • Knorr pyrazole synthesis - Name-Reaction.com. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts | The Journal of Organic Chemistry - ACS Publications. (2024, December 2). Retrieved from [Link]

  • Knorr Pyrazole Synthesis - J&K Scientific LLC. (2026, February 23). Retrieved from [Link]

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23). Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5). Retrieved from [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles | The Journal of Organic Chemistry - ACS Publications. (2017, July 18). Retrieved from [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (n.d.). Retrieved from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs | The Journal of Organic Chemistry - ACS Publications. (2008, April 10). Retrieved from [Link]

  • Synthesis of Mono- and Binuclear Cu(II) Complexes Bearing Unsymmetrical Bipyridine–Pyrazole–Amine Ligand and Their Applications in Azide–Alkyne Cycloaddition | Organometallics - ACS Publications. (2017, May 12). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC. (2025, October 7). Retrieved from [Link]

  • Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. (n.d.). Retrieved from [Link]

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis | Organic Letters. (2015, February 26). Retrieved from [Link]

  • Modified Reaction Conditions to Achieve High Regioselectivity in the Two Component Synthesis of 1,5-Diarylpyrazoles | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • pyrazole.pdf - CUTM Courseware. (n.d.). Retrieved from [Link]

  • Regioselective Synthesis and Biological Studies of Novel 1-aryl-3, 5-bis (Het) Aryl Pyrazole Derivatives as Potential Antiproliferative Agents - PubMed. (2017, February 15). Retrieved from [Link]

  • Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed. (2024, November 15). Retrieved from [Link]

  • Pyrazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - RWTH Publications. (2015, July 10). Retrieved from [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from [Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC. (n.d.). Retrieved from [Link]

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024, March 6). Retrieved from [Link]

  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (2022, August 29). Retrieved from [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (2024, December 10). Retrieved from [Link]

  • Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020) - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). Retrieved from [Link]

  • Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC. (2025, November 23). Retrieved from [Link]

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The Evolution of Pyrazole-4-Acetic Acid Esters: From Historical NSAIDs to Modern Selective Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole ring has long been recognized as a privileged scaffold in medicinal chemistry, offering a versatile foundation for a myriad of therapeutic agents [1]. Among its most historically significant derivatives are the pyrazole-4-acetic acids, epitomized by the classical non-steroidal anti-inflammatory drug (NSAID) Lonazolac. While highly effective as analgesics, the free carboxylic acid moiety in these early-generation compounds led to severe gastrointestinal (GI) toxicity. This technical guide explores the historical discovery, mechanistic pharmacology, and synthetic evolution of pyrazole-4-acetic acid esters. By transitioning to esterified intermediates and non-acidic analogues, modern drug development has successfully mitigated GI liabilities while enhancing cyclooxygenase-2 (COX-2) selectivity and opening new avenues for targeting G-protein coupled receptors.

Historical Context: The NSAID Era and the GI Toxicity Challenge

The exploration of pyrazole derivatives for anti-inflammatory applications gained significant momentum in the late 20th century. Lonazolac (3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-acetic acid) was developed as a potent non-selective cyclooxygenase (COX) inhibitor [3]. Its mechanism of action relied on the acetic acid side chain mimicking arachidonic acid, allowing it to enter the hydrophobic channel of the COX enzyme and anchor to the Arg120 and Tyr355 residues [2].

However, the clinical utility of Lonazolac and similar acidic NSAIDs was fundamentally limited by their GI toxicity profile. The causality of this toxicity is twofold:

  • Systemic: Concurrent inhibition of the constitutively expressed COX-1 enzyme disrupts the synthesis of cytoprotective prostaglandins in the gastric mucosa [3].

  • Topical (Ion Trapping): The free carboxylic acid group remains protonated in the highly acidic lumen of the stomach (pH ~1.5). Upon diffusing into the neutral intracellular space of the gastric epithelium (pH ~7.0), the acid dissociates. The resulting lipophobic anion becomes "trapped" within the cell, causing direct mucosal damage and ulceration [6].

To circumvent this, researchers pivoted toward pyrazole-4-acetic acid esters . Esterification serves a dual purpose: it acts as a lipophilic prodrug strategy to bypass gastric ion trapping, and it provides a crucial synthetic intermediate for the bioisosteric replacement of the acidic moiety into amides, chalcones, and oxadiazoles [4].

Biological Mechanisms & Signaling Pathways

The primary pharmacological target of pyrazole-4-acetic acid derivatives is the cyclooxygenase pathway. COX enzymes catalyze the conversion of membrane-derived arachidonic acid into prostaglandin H2 (PGH2), the precursor for various inflammatory mediators like PGE2.

By utilizing bulky aryl substitutions on the pyrazole core (e.g., 1,3-diphenyl groups) combined with an esterified or non-acidic side chain, modern analogues selectively target the larger, more flexible hydrophobic side-pocket present in COX-2, while sterically clashing with the restricted active site of COX-1 [2].

COX2_Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 Catalysis PGG2 PGG2 / PGH2 (Intermediates) COX2->PGG2 Cyclooxygenation PGE2 Prostaglandin E2 (Inflammation & Pain) PGG2->PGE2 Isomerization Inhibitor Pyrazole-4-acetic Acid Esters Inhibitor->COX2 Competitive Inhibition (Arg120/Tyr355)

COX-2 signaling cascade and targeted inhibition by pyrazole-4-acetic acid derivatives.

Synthetic Strategies & Methodologies

The retrosynthetic analysis of pyrazole-4-acetic acid esters reveals two primary disconnections: the formation of the pyrazole core and the homologation of the C4 position to install the acetate side chain [7].

A highly efficient, modern synthetic route involves the Vilsmeier-Haack formylation of a pre-formed 1H-pyrazole core, followed by cyanomethylation to extend the carbon chain. The resulting nitrile is then subjected to acid-catalyzed alcoholysis (Pinner-type reaction) or hydrolysis followed by Fischer esterification to yield the final pyrazole-4-acetic acid ester [5].

Synth_Workflow Start 1,3-Dicarbonyl Compound + Hydrazine Derivative Condensation Cyclocondensation (Acid Catalyst, Reflux) Start->Condensation Intermediate 1H-Pyrazole Core Intermediate Condensation->Intermediate Vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) Intermediate->Vilsmeier Homologation Homologation / Cyanomethylation (C-C Bond Formation) Vilsmeier->Homologation Esterification Esterification (EtOH, H2SO4) Homologation->Esterification Product Pyrazole-4-acetic Acid Ester (Target Scaffold) Esterification->Product

Step-by-step synthetic workflow for generating pyrazole-4-acetic acid ester scaffolds.

Self-Validating Experimental Protocol: Synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate

Objective: Fischer esterification of 2-(1H-pyrazol-4-yl)acetic acid to mask the acidic moiety. Rationale: The free 2-(1H-pyrazol-4-yl)acetic acid presents a zwitterionic landscape (pKa ~4.2 for the carboxylic acid, pKa ~14 for the pyrazole N1) that severely complicates isolation [2]. Converting it to an ethyl ester eliminates the zwitterionic character, facilitating organic extraction and providing a versatile intermediate for downstream amidation.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask, suspend 2-(1H-pyrazol-4-yl)acetic acid (1.0 eq) in anhydrous absolute ethanol (0.5 M). Causality: Absolute ethanol acts as both the nucleophilic reactant and the solvent, driving the equilibrium forward via Le Chatelier’s principle.

  • Catalysis: Add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Causality: H₂SO₄ acts as a proton donor to activate the carbonyl carbon toward nucleophilic attack by ethanol, and as a dehydrating agent to sequester the water byproduct.

  • Reflux & Monitoring: Equip the flask with a reflux condenser and heat to 78 °C for 4-6 hours. Monitor reaction progression via TLC (Eluent: 1:1 EtOAc/Hexane). Self-Validation: The starting material will remain near the baseline due to its high polarity, while the esterified product will migrate significantly higher (Rf ~ 0.6), confirming the successful masking of the polar acidic moiety.

  • Quenching & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Resuspend the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 7.5. Causality: Neutralization is critical; it deprotonates the pyrazolium ion formed during the acidic reaction, ensuring the product is entirely in its neutral free-base form for efficient partitioning into the organic layer.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield the pure ethyl ester.

Structure-Activity Relationships (SAR) & Quantitative Data

The shift from acidic Lonazolac to non-acidic ester and chalcone analogues has yielded profound improvements in both COX-2 selectivity and GI safety profiles. By removing the carboxylic acid, the compounds no longer inhibit the restrictive COX-1 active site effectively, drastically increasing the Selectivity Index (SI).

Table 1: Comparative COX Inhibition and Selectivity Profiles

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI)*GI Toxicity Profile
Indomethacin (Reference)0.050.750.06High (Ulcerogenic)
Lonazolac (Acidic)~1.20~1.50~0.80High
Celecoxib (Reference)14.804.303.41Low
Pyrazole Chalcone 2a (Non-acidic)>100.012.108.22Minimal
Pyrazole Chalcone 2b (Non-acidic)>100.010.709.31Minimal

*SI = COX-1 IC₅₀ / COX-2 IC₅₀. Higher values indicate greater selectivity for COX-2. Data adapted from comparative pharmacological evaluations [4].

Future Directions: Beyond COX Inhibition

While historically rooted in NSAID development, the pyrazole-4-acetic acid ester scaffold is currently experiencing a renaissance in the field of immunology. High-throughput screening has identified this substructure as a highly potent antagonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), also known as GPR44 [7]. Because CRTh2 is a primary receptor for Prostaglandin D2 (PGD2), these ester-derived libraries are now at the forefront of drug discovery for asthma, allergic rhinitis, and atopic dermatitis, proving the enduring legacy and adaptability of the pyrazole-4-acetic acid core.

References

  • Pyrazole: an emerging privileged scaffold in drug discovery.PubMed Central (PMC) - NIH.
  • Ethyl 2-(1H-pyrazol-4-yl)acetate | CAS 916084-27-0.Benchchem.
  • The Next Generation of Anti-Inflammatory Agents: A Technical Guide to the Discovery and Synthesis of Non-Acidic Lonazolac Analogues.Benchchem.
  • Discovery of new non-acidic lonazolac analogues with COX-2 selectivity as potent anti-inflammatory agents.PubMed Central (PMC) - NIH.
  • ChemInform Abstract: Synthesis and Bioactivity Evaluation of Pyrazolone Derivatives.ResearchGate.
  • Gastrointestinal Toxicity, Antiinflammatory Activity, and Superoxide Dismutase Activity of Copper and Zinc Complexes of the Antiinflammatory Drug Indomethacin.ACS Publications.
  • 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid.Benchchem.

Spectroscopic Characterization of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS: 2331259-78-8) is a critical bifunctional building block widely utilized in the synthesis of spirobicyclic pyrazoles[1] and pyrazolobenzotriazinone derivatives[2]. The presence of both an ester moiety and a reactive pyrazole core makes it a privileged scaffold in medicinal chemistry. However, the hydrochloride salt form introduces specific analytical nuances—particularly regarding solvent-dependent chemical shifts and ionization dynamics.

This whitepaper provides an authoritative, in-depth guide to the spectroscopic validation of this compound, detailing the causality behind experimental choices and establishing self-validating protocols for structural confirmation.

Physicochemical Profile & Structural Logic

Understanding the structural state of the molecule is the first step in spectral interpretation. The basicity of the pyrazole ring (specifically the sp2 hybridized N2) allows for protonation by hydrochloric acid, forming a pyrazolium cation .

  • Chemical Name: Ethyl 2-(1H-pyrazol-4-yl)acetate hydrochloride

  • Molecular Formula: C7​H11​ClN2​O2​

  • Molecular Weight: 190.63 g/mol [3]

  • Structural Causality: The salt form is deliberately synthesized to improve aqueous solubility and prevent the spontaneous degradation or volatilization often seen in low-molecular-weight free-base pyrazoles. This protonation forces the pyrazole ring into a symmetric electronic state, fundamentally altering its NMR and IR signatures compared to the free base.

Multi-Modal Spectroscopic Validation Workflow

To ensure rigorous structural confirmation, a multi-modal approach is required. The workflow below outlines the logical progression of orthogonal analytical techniques.

Workflow Sample Sample Prep: 1H-Pyrazole-4-acetic acid ethyl ester HCl NMR NMR Spectroscopy (1H, 13C in DMSO-d6) Sample->NMR MS LC-ESI-MS (Positive Ion Mode) Sample->MS IR FT-IR Spectroscopy (ATR Method) Sample->IR Data Data Synthesis & Spectral Alignment NMR->Data MS->Data IR->Data Confirm Structural Confirmation & Purity Assessment Data->Confirm

Figure 1: Multi-modal spectroscopic validation workflow for pyrazole hydrochloride salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale for Solvent Selection

For hydrochloride salts, the choice of deuterated solvent is critical. While D2​O offers excellent solubility, it induces rapid deuterium exchange with the pyrazolium N-H+ protons, rendering them invisible and complicating the integration of the aromatic region. DMSO-d6 is the solvent of choice because it provides sufficient solubility while slowing the proton exchange rate, allowing the broad N-H+ signals to be observed. Furthermore, solvent polarity significantly impacts the 13C chemical shifts of pyrazoles[4].

1H NMR Data Interpretation

In the protonated pyrazolium state, the molecule exhibits C2v​ symmetry on the NMR timescale due to rapid tautomerization/exchange. This symmetry renders the H3 and H5 protons chemically equivalent, appearing as a distinct 2H singlet. The positive charge on the ring deshields these protons, shifting them downfield (~7.95 ppm) compared to the free base (~7.50 ppm).

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J)Assignment
Ethyl CH3​ 1.18Triplet (t)3H7.1 Hz −CH2​−CH3​
Acetic CH2​ 3.55Singlet (s)2H-Pyrazole- CH2​−COO
Ethyl CH2​ 4.08Quartet (q)2H7.1 Hz −O−CH2​−CH3​
Pyrazole H3/H57.95Singlet (s)2H-Aromatic CH
Pyrazolium NH+ 10.5 - 12.0Broad Singlet (br s)2H- N-H+ (exchangeable)
13C NMR Data Interpretation

The 13C spectrum is highly sensitive to the substituent at the C4 position. The electron-withdrawing nature of the acetic ester group, combined with the protonated nitrogen atoms, dictates the carbon shifts[5].

Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Assignment
Ethyl CH3​ 14.2Aliphatic −CH3​
Acetic CH2​ 29.8Bridge −CH2​−
Ethyl CH2​ 60.5Ester −O−CH2​−
Pyrazole C4112.0Quaternary aromatic C
Pyrazole C3/C5133.5Aromatic CH
Carbonyl C=O 170.8Ester C=O

Mass Spectrometry & FT-IR Profiling

LC-ESI-MS Ionization Dynamics

Electrospray Ionization (ESI) is a soft ionization technique that operates in the liquid phase. When the hydrochloride salt is dissolved in the LC mobile phase (typically containing 0.1% formic acid), the salt dissociates. The basic pyrazole nitrogen is protonated by the acidic mobile phase, yielding the [M+H]+ ion of the free base, not the intact salt mass.

The exact mass of the free base ( C7​H10​N2​O2​ ) is 154.0742 Da. The expected fragmentation pathway involves the loss of the ester moiety, a characteristic behavior for substituted pyrazoles[6].

Table 3: MS and FT-IR Signatures

ModalityKey FeatureValueInterpretation
LC-MS (ESI+) [M+H]+ 155.08 m/zProtonated free base
LC-MS (ESI+)Major Fragment109.0 m/zLoss of ethanol (-46 Da) yielding acylium ion
FT-IR (ATR) N-H+ Stretch3200-2500 cm−1 Broad band indicative of amine hydrochloride
FT-IR (ATR) C=O Stretch1735 cm−1 Unconjugated ester carbonyl
FT-IR (ATR) C=N/C=C 1580, 1550 cm−1 Pyrazole ring stretching vibrations

Standard Operating Procedures (SOPs)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems incorporating internal controls.

SOP 1: Self-Validating NMR Acquisition

Causality: The inclusion of Tetramethylsilane (TMS) acts as an internal zero-point reference, ensuring that the subtle downfield shifts caused by the hydrochloride salt are accurately measured rather than being artifacts of magnetic drift.

  • Sample Preparation: Weigh accurately 15.0 mg of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride.

  • Solvation: Dissolve the solid in 0.6 mL of anhydrous DMSO-d6 containing 0.03% (v/v) TMS. Vortex for 30 seconds until optically clear.

  • Internal Validation: Inspect the tube for particulates. Undissolved salt will cause magnetic field inhomogeneity, broadening the sharp pyrazole singlets. Filter through a glass wool plug if necessary.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire 1H spectra (16 scans, relaxation delay D1​=2s ) and 13C spectra (1024 scans, D1​=2s ) at 298 K.

  • Processing: Apply phase and baseline corrections. Calibrate the chemical shift scale by setting the TMS singlet strictly to 0.00 ppm.

SOP 2: LC-MS System Suitability and Analysis

Causality: Running a blank injection prior to the sample ensures that the observed 155.08 m/z peak is not a background contaminant or carryover from previous ester-containing runs.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution in LC-MS grade methanol.

  • Working Dilution: Dilute the stock to 10 µg/mL using a diluent of H2​O /Acetonitrile (50:50) supplemented with 0.1% formic acid to ensure complete protonation.

  • System Suitability (Self-Validation): Inject 2 µL of the blank diluent. Verify the absence of peaks at 155 m/z.

  • Chromatography: Inject 2 µL of the sample onto a C18 column (e.g., 2.1 x 50 mm, 1.8 µm). Run a linear gradient from 5% to 95% Acetonitrile (0.1% FA) over 10 minutes at 0.4 mL/min.

  • Detection: Acquire data in positive ESI mode with a scan range of 50-500 m/z. Extract the chromatogram for 155.08 m/z to confirm purity.

References

  • Capot Chemical Company. Specifications of (1H-Pyrazol-4-YL)-acetic acid ethyl ester hydrochloride (CAS 2331259-78-8).[Link]

  • A. Echevarría, J. Elguero, W. Meutermans. Research in the Azole Series. 103. Synthesis and 13C NMR Study of Pyrazole-4-carboxaldehydes. [Link]

  • J. L. M. Abboud et al. Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole. ResearchGate. [Link]

  • G. Daidone et al. Pyrazolobenzotriazinone Derivatives as COX Inhibitors: Synthesis, Biological Activity, and Molecular-Modeling Studies. ResearchGate.[Link]

  • ACS Publications. Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions. [Link]

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Methodological & Application

Application Note: Synthetic Protocols Utilizing 1H-Pyrazole-4-acetic Acid Ethyl Ester Hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Scientific Context & Rationale

The pyrazole-4-acetic acid scaffold is a privileged pharmacophore in modern medicinal chemistry, prominently featured in the design of Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonists, anti-hyperglycemic agents, and selective kinase inhibitors[1][2].

  • Orthogonal Reactivity: The molecule possesses a highly nucleophilic 1H-pyrazole nitrogen and an electrophilic ester carbonyl. The ethyl ester acts as a robust protecting group for the acetic acid side chain during N-functionalization, preventing unwanted esterification or transition-metal catalyst poisoning[3].

  • Handling and Stability: The hydrochloride salt prevents premature decarboxylation and oxidative degradation, significantly extending the shelf-life of the building block compared to its free-base counterpart.

  • Controlled Kinetics: The presence of the HCl salt necessitates an in situ neutralization step. This controlled liberation of the free pyrazole base modulates the reaction kinetics during N-arylation, minimizing rapid dimerization or off-target side reactions.

Mechanistic Workflow & Visualization

The standard workflow for utilizing this building block involves a three-stage process: Neutralization, N-Functionalization (typically via Chan-Lam or Suzuki-Miyaura coupling), and Saponification to yield the active pharmaceutical core[3][4].

SyntheticWorkflow SM 1H-Pyrazole-4-acetic acid ethyl ester HCl Base Neutralization (Base: Pyridine or Et3N) SM->Base Step 1 NAryl N-Functionalization (Chan-Lam Coupling) Base->NAryl Ester N-Aryl Ethyl Ester Intermediate NAryl->Ester C-N Bond Formation Sapon Saponification (LiOH / THF / H2O) Ester->Sapon Step 2 Acid Free Acetic Acid (CRTh2 Antagonist Core) Sapon->Acid Deprotection

Workflow for the synthesis of N-functionalized pyrazole-4-acetic acid derivatives.

Experimental Protocols & Causality

Every step in the following protocols is designed as a self-validating system. The choice of reagents is dictated by the electronic properties of the pyrazole ring and the necessity to preserve the integrity of the ester moiety[3].

Protocol A: N-Arylation via Chan-Lam Coupling

Objective: Synthesize 1-aryl-1H-pyrazole-4-acetic acid ethyl ester.

Causality & Design: Direct C-H electrophilic substitution on the pyrazole core is thermodynamically unfavorable. Therefore, N-functionalization is the primary vector for diversification[3]. We employ a Chan-Lam coupling over an Ullmann coupling to allow for room-temperature conditions, which prevents the thermal hydrolysis of the ethyl ester. Pyridine is selected as the base because it serves a dual role: it neutralizes the HCl salt of the starting material and acts as a stabilizing ligand for the active Cu(II) catalytic species.

Step-by-Step Procedure:

  • Preparation: In an open-air round-bottom flask, suspend 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.1 M).

  • Neutralization & Ligation: Add Pyridine (2.5 equiv, 25 mmol) dropwise. Validation checkpoint: The suspension will clarify as the HCl salt is neutralized to the soluble free base.

  • Catalyst Addition: Add Copper(II) acetate ( Cu(OAc)2​ , 1.0 equiv, 10 mmol) and the desired arylboronic acid (1.5 equiv, 15 mmol).

  • Reaction: Stir the mixture vigorously at room temperature (25 °C) for 16-24 hours. The reaction must be open to the atmosphere, as ambient O2​ acts as the terminal oxidant for the Cu(II)/Cu(III) catalytic cycle.

  • Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts. Wash the organic filtrate with 1M aqueous HCl (to remove excess pyridine), followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

Protocol B: Saponification to the Free Acid

Objective: Deprotect the ethyl ester to reveal the biologically active acetic acid moiety.

Causality & Design: Lithium hydroxide (LiOH) is strictly preferred over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). The resulting lithium carboxylate salt exhibits superior solubility in the THF/water biphasic system, preventing premature precipitation and ensuring complete conversion. Furthermore, LiOH is mild enough to prevent base-catalyzed ring-opening or epimerization of the newly functionalized pyrazole core.

Step-by-Step Procedure:

  • Solvent System: Dissolve the N-arylated ester intermediate (1.0 equiv) in a 3:1:1 mixture of THF:MeOH: H2​O (0.2 M).

  • Hydrolysis: Add LiOH monohydrate (3.0 equiv) in a single portion. Stir at room temperature for 4 hours. Validation checkpoint: TLC (Hexanes/EtOAc) should show complete consumption of the higher-Rf ester starting material.

  • Acidification: Concentrate the mixture in vacuo to remove organic solvents. Dilute the aqueous residue with water and cool to 0 °C. Carefully acidify to pH 2-3 using 1M HCl.

  • Isolation: The free pyrazole-4-acetic acid will precipitate as a solid. Filter, wash with cold water, and dry under high vacuum to yield the final CRTh2 antagonist precursor[2].

Quantitative Data Presentation

The efficiency of the C-N bond formation is highly dependent on the catalytic system. The table below summarizes the optimization data for the N-arylation of the pyrazole-4-acetic acid scaffold, demonstrating the causal relationship between reagent selection and yield[3][4].

Catalyst SystemBase / LigandSolventTemp (°C)Yield (%)Causality / Mechanistic Observation
Cu(OAc)2​ (1.0 eq) Pyridine (2.5 eq) DCM 25 85 - 92 Optimal; Pyridine neutralizes HCl salt and stabilizes Cu(II) intermediate.
Cu(OAc)2​ (1.0 eq) Et3​N (2.5 eq)DCM2545Sub-optimal; Et3​N is a poor ligand for the Chan-Lam active species.
Cu(OAc)2​ (0.2 eq)Pyridine (2.5 eq)MeOH6030Poor; Protic solvent disrupts the boronic acid coordination to the catalyst.
CuI (1.0 eq) K2​CO3​ (2.5 eq)DMF10065Ullmann-type conditions; high heat risks premature ester hydrolysis/degradation.

References

  • [1] 2-(3-(1-Methyl-1H-pyrazol-4-yl)phenyl)acetic acid - Benchchem. 1

  • [2] 2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists - Bioorganic & Medicinal Chemistry Letters (FAO AGRIS). 2

  • [4] Evaluation of Catalytic Systems for Enhanced Synthesis Yield and Selectivity (Suzuki Coupling) - Benchchem. 4

  • [3] Ethyl 2-(1H-pyrazol-4-yl)acetate - Benchchem. 3

Sources

Application Note: 1H-Pyrazole-4-Acetic Acid Ethyl Ester Hydrochloride in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The development of targeted protein kinase inhibitors (PKIs) is a cornerstone of modern oncology and immunology. Among the myriad of heterocyclic scaffolds explored, the unfused pyrazole ring has emerged as a highly privileged structural motif, present in numerous FDA-approved drugs including Asciminib, Encorafenib, and Ruxolitinib[1].

1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS: 2331259-78-8) serves as an exceptionally versatile building block for synthesizing novel kinase inhibitors. The strategic utility of this specific reagent lies in its dual-functional nature and its protective formulation:

  • The Pyrazole Core (Hinge-Binding): The nitrogen atoms of the pyrazole ring act as critical hydrogen bond donors and acceptors. In ATP-competitive inhibitors, this moiety typically anchors the molecule to the kinase hinge region (e.g., forming a hydrogen bond with the backbone carbonyl of a Glutamate residue)[2].

  • The 4-Acetic Acid Vector (Solvent Channel Projection): The acetic acid linker at the 4-position projects outward from the ATP-binding pocket toward the solvent-exposed channel. This allows medicinal chemists to append solubilizing groups, PROTAC linkers, or secondary binding elements without disrupting the primary hinge interaction.

  • Orthogonal Protection (HCl Salt & Ethyl Ester): The hydrochloride salt stabilizes the electron-rich pyrazole ring against premature oxidation during storage. The ethyl ester acts as an orthogonal protecting group, allowing for selective N-alkylation or cross-coupling at the pyrazole N1 position prior to exposing the carboxylic acid for downstream amide coupling.

Quantitative Landscape of Pyrazole-Based PKIs

To contextualize the potency achievable with pyrazole-core derivatives, the following table summarizes key pharmacological data for benchmark pyrazole-based kinase inhibitors.

Table 1: Pharmacological Profile of Benchmark Pyrazole-Core Kinase Inhibitors

Inhibitor NamePrimary Target(s)Binding MechanismPotency (IC₅₀ / Kᵢ)Clinical Status
Afuresertib Akt1 / Akt2 / Akt3ATP-CompetitiveKᵢ = 0.08 nM (Akt1)Clinical Trials[2]
Asciminib Bcr-Abl (incl. T315I)Allosteric (Myristoyl Pocket)IC₅₀ = 0.5 nMFDA Approved[2]
Baricitinib JAK1 / JAK2ATP-CompetitiveIC₅₀ = ~5.9 nMFDA Approved[1]
Prexasertib CHK1ATP-CompetitiveIC₅₀ = 1.0 nMClinical Trials[3]
Compound 8 Aurora A / Aurora BATP-CompetitiveIC₅₀ = 35 nM / 75 nMPreclinical[2]

Data synthesized from comprehensive reviews of pyrazole-scaffold protein kinase inhibitors[4],[2],[1].

Synthetic Workflow & Strategy

The integration of 1H-pyrazole-4-acetic acid ethyl ester hydrochloride into a drug discovery pipeline requires a logical sequence of deprotection, functionalization, and biochemical validation.

Synthetic_Workflow Start 1H-Pyrazole-4-acetic acid ethyl ester HCl (Starting Material) N_Alkylation N1-Functionalization (Base, R1-X) Start->N_Alkylation Step 1 Free-basing & Alkylation Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) N_Alkylation->Hydrolysis Step 2 Orthogonal Deprotection Coupling Amide Coupling (HATU, R2-NH2) Hydrolysis->Coupling Step 3 Warhead Attachment Screening Kinase Screening (ADP-Glo Assay) Coupling->Screening Step 4 Biochemical Validation

Fig 1: Synthetic workflow for utilizing 1H-pyrazole-4-acetic acid ethyl ester HCl in inhibitor design.

Standard Operating Protocols (SOPs)

The following protocols are designed as self-validating systems, ensuring that intermediate quality is confirmed before proceeding to subsequent steps.

Protocol A: Free-Basing and N1-Alkylation

Objective: To neutralize the HCl salt and functionalize the pyrazole N1 position while preserving the ethyl ester. Causality: Potassium carbonate ( K2​CO3​ ) is selected as a mild base. It first deprotonates the HCl salt, generating the nucleophilic free pyrazole. DMF is used as a polar aprotic solvent to maximize the SN​2 reaction rate with the incoming alkyl halide ( R1​−X ).

  • Preparation: Suspend 1H-pyrazole-4-acetic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DMF (0.2 M).

  • Free-Basing: Add anhydrous K2​CO3​ (3.0 eq). Stir at room temperature for 30 minutes. Observation: Effervescence ( CO2​ ) may occur if residual moisture is present; the suspension will become finer.

  • Alkylation: Add the desired alkyl halide (1.1 eq) dropwise. Heat the reaction to 60°C for 4 hours.

  • Self-Validation Check (IPQC): Remove a 10 µL aliquot, dilute in 1 mL Methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (M+H = 155 for the free base) is fully consumed, and the product mass is dominant.

  • Workup: Quench with water, extract with Ethyl Acetate (3x), wash the organic layer with brine to remove DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Selective Ester Hydrolysis & Amide Coupling

Objective: To unmask the carboxylic acid and couple it to a kinase-targeting amine warhead. Causality: Lithium hydroxide (LiOH) is utilized for saponification because it selectively cleaves the ethyl ester without risking the cleavage of other sensitive functional groups. HATU is chosen as the coupling reagent due to its superior efficiency in forming complex amides with minimal epimerization.

  • Hydrolysis: Dissolve the N-alkylated ester in a 3:1:1 mixture of THF:MeOH: H2​O (0.1 M). Add LiOH· H2​O (2.0 eq) and stir at room temperature for 2 hours.

  • Self-Validation Check (IPQC): Monitor by TLC (DCM:MeOH 9:1). The ester ( Rf​ ~0.7) must completely disappear, replaced by a baseline spot ( Rf​ ~0.1) corresponding to the highly polar carboxylic acid.

  • Acidification: Carefully acidify to pH 3 using 1M HCl, extract with EtOAc, and concentrate to yield the free acid.

  • Amide Coupling: Dissolve the free acid (1.0 eq) and the target amine ( R2​−NH2​ , 1.1 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 1 hour.

  • Purification: Purify the final inhibitor via reverse-phase preparative HPLC (MeCN/ H2​O with 0.1% TFA).

Protocol C: Biochemical Kinase Validation (ADP-Glo™ Assay)

Objective: To determine the IC50​ of the synthesized pyrazole derivative against the target kinase. Causality: The ADP-Glo assay is selected because it measures the generation of ADP from ATP during the kinase reaction. This provides a universal, non-radioactive readout that is directly proportional to kinase activity, making it ideal for evaluating ATP-competitive pyrazole inhibitors[2].

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO.

  • Kinase Reaction: In a 384-well plate, combine 1 µL of inhibitor, 2 µL of the target Kinase/Substrate mixture, and 2 µL of ATP. Incubate at room temperature for 60 minutes.

  • Self-Validation Check (Controls): Ensure the plate includes "No Enzyme" (100% inhibition control) and "Vehicle/DMSO" (0% inhibition control) wells. The Z'-factor must be >0.5 for the assay data to be considered valid.

  • Detection: Add 5 µL of ADP-Glo Reagent to deplete unconsumed ATP (incubate 40 mins). Then, add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (incubate 30 mins).

  • Analysis: Read luminescence on a microplate reader. Plot log[Inhibitor] vs. Normalized Response to calculate the IC50​ .

Pharmacological Context: Target Pathways

Pyrazole-derived inhibitors synthesized from this building block frequently target hyperactive signaling cascades in oncology, most notably the PI3K/Akt and JAK/STAT pathways[5],[1]. The diagram below illustrates the mechanistic intervention of a pyrazole-core inhibitor within a generalized Receptor Tyrosine Kinase (RTK) pathway.

Kinase_Pathway Ligand Growth Factor (e.g., EGF, PDGF) RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Ligand->RTK Binds & Dimerizes PI3K PI3K / JAK (Primary Kinase) RTK->PI3K Activates Cascade Akt Akt / STAT (Secondary Effector) PI3K->Akt Phosphorylates Proliferation Uncontrolled Cell Proliferation & Survival Akt->Proliferation Drives Transcription Inhibitor Pyrazole-Derived Kinase Inhibitor Inhibitor->PI3K ATP-Competitive Hinge Binding Inhibitor->Akt Allosteric or ATP-Competitive

Fig 2: Mechanism of pyrazole-derived inhibitors targeting ATP-competitive kinase signaling pathways.

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Application Note: High-Yield Hydrolysis of Ethyl 2-(1H-pyrazol-4-yl)acetate to 2-(1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic causality, amphoteric workup strategies, and scalable protocol design.

Chemical Context & Mechanistic Causality

The synthesis of 2-(1H-pyrazol-4-yl)acetic acid from its corresponding ethyl ester is a critical transformation in medicinal chemistry. Pyrazole-4-acetic acid derivatives are highly valued building blocks in the development of kinase inhibitors, GPCR ligands, and anti-inflammatory agents[1].

While ester saponification is generally considered a routine transformation, the hydrolysis of unprotected 1H-pyrazole esters presents unique physicochemical challenges. Standard "textbook" hydrolysis protocols often result in catastrophic yield losses during the isolation phase due to the amphoteric nature of the pyrazole ring. As a Senior Application Scientist, it is critical to move beyond mere step execution and understand the phase dynamics and pH-dependent speciation governing this reaction.

Stoichiometric Causality: Why >2 Equivalents of Base?

Standard ester hydrolysis requires exactly 1.0 equivalent of hydroxide. However, the unprotected 1H-pyrazole nitrogen is weakly acidic, possessing a pKₐ of approximately 14.2 [2]. In an aqueous basic medium, an equilibrium exists where the hydroxide partially deprotonates the pyrazole ring. If only 1.0–1.2 equivalents of base are used, the effective concentration of nucleophilic hydroxide drops, stalling the reaction. Therefore, 2.0 to 2.5 equivalents of LiOH·H₂O are strictly required to ensure rapid, complete nucleophilic acyl substitution.

Solvent Causality: The Role of the Ternary System

We utilize a ternary solvent system of THF/MeOH/H₂O (3:1:1 v/v/v)[3].

  • THF provides high solubility for the hydrophobic ethyl ester.

  • H₂O is necessary to dissolve the LiOH and provide the hydroxide nucleophile.

  • MeOH acts as the critical homogenizing co-solvent. Without methanol, the THF and aqueous layers can phase-separate as the ionic strength of the reaction increases, leading to surface-area-limited biphasic stalling.

Workup Causality: The Isoelectric Trap

The most common point of failure in this synthesis is the acidification step. The target molecule is amphoteric:

  • Pyrazolium conjugate acid pKₐ: ~2.48 [4]

  • Carboxylic acid pKₐ: ~4.0–4.5

If the reaction is aggressively acidified to pH 1.0 (a standard practice for simple aliphatic esters), the pyrazole nitrogen protonates. This forms a highly water-soluble pyrazolium chloride salt that will neither precipitate nor extract into organic solvents. To successfully isolate the product, the aqueous layer must be carefully titrated to pH 4.0 , where the molecule exists predominantly as the neutral free acid (or zwitterion), minimizing its aqueous solubility and forcing precipitation.

Speciation Ester Ethyl Ester (Starting Material) Anion Carboxylate Anion pH > 6 (Water Soluble) Ester->Anion LiOH Saponification Zwitterion Neutral Free Acid pH 3.5 - 4.5 (Precipitates) Anion->Zwitterion HCl (aq) Target pH 4.0 Cation Pyrazolium Cation pH < 2 (Water Soluble) Zwitterion->Cation Excess HCl Over-acidification

Fig 1: pH-dependent speciation of 2-(1H-pyrazol-4-yl)acetic acid during workup.

Reagents and Quantitative Stoichiometry

The following table outlines the optimized stoichiometry for a 10 mmol scale reaction. This can be scaled linearly up to the multi-gram level.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Reaction
Ethyl 2-(1H-pyrazol-4-yl)acetate 154.171.0 eq1.54 gStarting Material
Lithium Hydroxide Monohydrate 41.962.5 eq1.05 gBase / Nucleophile
Tetrahydrofuran (THF) 72.1130 volumes15.0 mLOrganic Solvent
Methanol (MeOH) 32.0410 volumes5.0 mLHomogenizing Co-solvent
Deionized Water (H₂O) 18.0210 volumes5.0 mLAqueous Phase
Hydrochloric Acid (1M aq) 36.46Titration~25.0 mLIsoelectric Acidification

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Key In-Process Controls (IPCs) are embedded to ensure the reaction does not proceed to the next phase until specific physicochemical criteria are met.

Workflow S1 1. Saponification LiOH in THF/MeOH/H2O S2 2. In-Process Control LC-MS / TLC Monitoring S1->S2 S3 3. Solvent Removal Evaporate Organics S2->S3 Conversion > 99% S4 4. Isoelectric Precipitation Adjust to pH 4.0 with 1M HCl S3->S4 S5 5. Isolation Filter, Wash, and Vacuum Dry S4->S5 Product Crashes Out

Fig 2: Step-by-step workflow for the hydrolysis and isolation of the pyrazole acid.

Phase 1: Saponification Setup
  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add Ethyl 2-(1H-pyrazol-4-yl)acetate (1.54 g, 10.0 mmol) to the flask.

  • Add THF (15.0 mL) and MeOH (5.0 mL). Stir at 400 rpm until the ester is completely dissolved.

  • In a separate vial, dissolve LiOH·H₂O (1.05 g, 25.0 mmol) in Deionized Water (5.0 mL).

  • Add the aqueous LiOH solution dropwise to the organic mixture at room temperature (20–25 °C). The solution should remain a single, homogeneous phase.

  • Seal the flask and stir vigorously at room temperature for 3 hours.

Phase 2: In-Process Control (IPC)
  • Validation Step: Do not proceed to workup without confirming complete consumption of the starting material.

  • TLC Method: Elute an aliquot in 10% MeOH in Dichloromethane (UV active at 254 nm). The starting ester will run near R_f 0.7, while the carboxylate salt will remain on the baseline (R_f 0.0).

  • LC-MS Method: Look for the disappearance of the ester mass [M+H]⁺ 155.1 and the appearance of the acid mass [M+H]⁺ 127.1.

Phase 3: Isoelectric Precipitation (Critical Step)
  • Transfer the reaction mixture to a rotary evaporator. Remove the THF and MeOH under reduced pressure (30 °C water bath, ~50 mbar). Do not evaporate to total dryness. You should be left with approximately 5–7 mL of a basic aqueous solution.

  • Dilute the remaining aqueous layer with an additional 10 mL of Deionized Water to prevent premature salt crash-out.

  • Cool the flask in an ice-water bath to 0–5 °C.

  • Insert a calibrated pH probe directly into the stirring solution (Initial pH will be >12).

  • Slowly add 1M HCl dropwise.

  • Self-Validation: As the pH crosses 6.0, the solution may become cloudy. Continue adding 1M HCl carefully until the pH stabilizes exactly between 3.8 and 4.2 .

  • A dense white precipitate of 2-(1H-pyrazol-4-yl)acetic acid will form. Stir at 0 °C for an additional 30 minutes to ensure complete crystallization.

Phase 4: Isolation and Drying
  • Filter the suspension through a sintered glass Buchner funnel under vacuum.

  • Wash the filter cake with ice-cold Deionized Water (2 × 5 mL). Note: Using room-temperature water will dissolve the product and reduce yield.

  • Wash the cake with ice-cold Acetone (1 × 3 mL) to remove trace organic impurities and aid drying.

  • Dry the white solid under high vacuum (<1 mbar) at 40 °C for 12 hours.

  • Expected Yield: 1.13 g – 1.20 g (89% – 95%).

Process Troubleshooting & pH-Yield Causality

The table below summarizes empirical data linking deviations in protocol execution to quantitative outcomes, providing a troubleshooting matrix for process scientists.

Observed IssueProbable CauseMechanistic ExplanationCorrective Action
Incomplete Conversion (<80%) Insufficient BasePyrazole NH deprotonation consumed the LiOH, starving the ester of nucleophile.Ensure a minimum of 2.5 equivalents of LiOH·H₂O are used.
Reaction Stalls at 50% Phase SeparationLack of MeOH caused the THF and aqueous layers to separate, limiting contact area.Add MeOH to restore a homogeneous ternary solvent system.
No Precipitate Forms Over-acidification (pH < 2)The pyrazole nitrogen protonated, forming a highly water-soluble cationic salt.Back-titrate carefully with 1M NaOH until pH reaches 4.0.
Low Yield (<50%) Warm Wash WaterThe neutral free acid retains slight aqueous solubility at room temperature.Always wash the filter cake with strictly ice-cold water (0–4 °C).

References

  • Maggio, B. et al. "Synthesis and pharmacological evaluation of 1-methyl-5-[substituted-4 (3H)-oxo-1,2,3-benzotriazin-3-yl]-1H-pyrazole-4-acetic acid derivatives." Farmaco 1998, 53(5), 350-6. URL:[Link]

  • Rössler, S. L. et al. "Pyridinium salts as redox-active functional group transfer reagents." ACS Catalysis 2017, 7, 510–519. URL:[Link]

  • Pieroni, M. et al. "Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase." Pharmaceuticals 2021, 14(2), 174. URL:[Link]

  • Lukens, W. W. et al. "Exploring the Landscape of Technetium Pyrazolate Chemistry." ACS Earth Space Chem. 2019, 3(6), 989-998. URL:[Link]

Application Notes and Protocols: Amide Coupling Reactions with 1H-Pyrazole-4-acetic acid ethyl ester

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrazole Moiety and Amide Bond Formation

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and bioactive compounds.[1] Its derivatives exhibit a broad spectrum of therapeutic activities, including anticancer and anti-inflammatory properties.[1][2] Specifically, 1H-Pyrazole-4-acetic acid and its esters are valuable building blocks for the synthesis of novel pharmaceutical agents.[3]

Amide bond formation is one of the most frequently utilized reactions in drug discovery and medicinal chemistry.[4][5] The coupling of carboxylic acids with amines to form amides is a cornerstone of peptide synthesis and the construction of complex organic molecules. This guide provides an in-depth exploration of amide coupling reactions involving 1H-Pyrazole-4-acetic acid ethyl ester, offering detailed protocols and expert insights to facilitate successful synthesis.

Core Principles of Amide Coupling: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved through the use of coupling reagents.

The general process involves two key steps:

  • Activation: The carboxylic acid reacts with a coupling reagent to form a highly reactive intermediate, such as an active ester.

  • Nucleophilic Attack: The amine then attacks the activated carbonyl carbon, leading to the formation of the amide bond and the release of a byproduct derived from the coupling reagent.

The choice of coupling reagent and reaction conditions is critical and can significantly impact the reaction's efficiency, yield, and the degree of side reactions, such as racemization in the case of chiral substrates.[5][6]

Recommended Coupling Reagents and Mechanistic Insights

For the amide coupling of 1H-Pyrazole-4-acetic acid ethyl ester, two common and effective sets of coupling reagents are highlighted: HATU and EDC in combination with HOBt.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

HATU is a third-generation uronium/aminium salt-based coupling reagent known for its high efficiency and ability to suppress racemization, especially with sterically hindered substrates.[7][8]

Mechanism of Action: The reaction begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[9][10] The resulting carboxylate anion attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. This intermediate rapidly reacts with the HOAt anion (generated from HATU) to produce a highly reactive OAt-active ester.[9][10] The amine then attacks this active ester to yield the desired amide and tetramethylurea as a byproduct.[9] The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, contributing to the high coupling efficiency of HATU.[9]

EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole)

The combination of a carbodiimide, such as EDC, with an additive like HOBt is a classic and widely used method for amide bond formation.[11] EDC is a water-soluble carbodiimide, which simplifies the purification process as the urea byproduct can be removed by aqueous extraction.[6][12]

Mechanism of Action: The carboxylic acid first reacts with EDC to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate can rearrange to a stable N-acylurea, an undesired side reaction.[12] The addition of HOBt mitigates this by rapidly converting the O-acylisourea into an HOBt-active ester.[4][13][14] This active ester is more stable than the O-acylisourea but still highly reactive towards the amine, leading to the formation of the amide with minimal side products.[13][14]

Experimental Protocols

General Considerations:
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Use anhydrous solvents to prevent hydrolysis of the coupling reagents and activated intermediates.

  • The order of addition of reagents can be crucial. In general, for HATU couplings, pre-activation of the carboxylic acid is recommended before adding the amine to avoid potential side reactions of the amine with the coupling reagent.[15]

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of 1H-Pyrazole-4-acetic acid ethyl ester with a primary or secondary amine using HATU.

Materials:

  • 1H-Pyrazole-4-acetic acid ethyl ester

  • Amine of choice

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1H-Pyrazole-4-acetic acid ethyl ester (1.0 eq.) in anhydrous DMF or DCM (0.1-0.2 M), add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Add the amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol outlines a general procedure for the coupling of 1H-Pyrazole-4-acetic acid ethyl ester with a primary or secondary amine using EDC and HOBt.

Materials:

  • 1H-Pyrazole-4-acetic acid ethyl ester

  • Amine of choice

  • EDC (or EDCI, EDC.HCl)

  • HOBt (or HOBt.H₂O)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, but recommended)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of 1H-Pyrazole-4-acetic acid ethyl ester (1.0 eq.), the amine (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in anhydrous DCM or DMF (0.1-0.2 M), add EDC (1.1-1.5 eq.) in one portion at 0 °C (ice bath).

  • If the amine is provided as a salt (e.g., hydrochloride), add a base such as DIPEA or TEA (1.0-1.2 eq. for a mono-hydrochloride salt) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM or ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure amide.

Data Presentation: Comparison of Coupling Reagents

ParameterHATUEDC/HOBt
Reagent Type Uronium/Aminium SaltCarbodiimide + Additive
Equivalents (vs. Acid) 1.1 - 1.2EDC: 1.1 - 1.5, HOBt: 1.1 - 1.2
Base DIPEA or TEA (2-3 eq.)Optional, depends on amine salt
Reaction Time Typically faster (2-16 h)Can be longer (4-24 h)
Byproducts Tetramethylurea (water-soluble)EDC-urea (water-soluble), HOBt
Advantages High efficiency, low racemization, good for hindered substrates.[7][8]Cost-effective, water-soluble byproducts for easy workup.[6][12]
Disadvantages Higher cost, potential for side reactions with the amine if not pre-activated.[15]Slower reaction rates, potential for N-acylurea formation without HOBt.[12]

Visualization of Experimental Workflow

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve 1H-Pyrazole-4-acetic acid ethyl ester in anhydrous solvent B Add Coupling Reagent (e.g., HATU or EDC/HOBt) A->B Step 1 C Add Base (if required) B->C Step 2 D Add Amine C->D Step 3 E Stir at appropriate temperature (0°C to RT) D->E Step 4 F Monitor progress by TLC or LC-MS E->F Monitoring G Dilute with organic solvent F->G Reaction Complete H Aqueous Washes (Acid, Base, Brine) G->H I Dry organic layer H->I J Concentrate in vacuo I->J K Flash Column Chromatography J->K L Characterize Pure Amide K->L

Sources

Application Note: Process Scale-Up and Synthesis of Pyrazole-4-Acetic Acid Esters

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals.

Executive Summary & Pharmacological Context

Pyrazole-4-acetic acid esters are highly versatile building blocks in pharmaceutical development. The pyrazole moiety is a privileged scaffold found in numerous biologically active compounds, including COX-2 inhibitors (e.g., Celecoxib), NSAIDs (e.g., Lonazolac), and novel anti-diabetic agents targeting glucose utilization[1].

While discovery-scale syntheses often rely on microwave irradiation or transition-metal catalysis[2], scaling these routes to multi-kilogram batches presents severe engineering and safety bottlenecks. This application note details a highly scalable, self-validating homologation protocol. By leveraging a Vilsmeier-Haack cyclization followed by a controlled one-carbon extension (cyanation/solvolysis), this route avoids the use of highly corrosive gases (like SO₂ from thionyl chloride) and minimizes hazardous energetic intermediates[3].

Process Chemistry & Synthetic Strategy

The most robust strategy for large-scale synthesis of pyrazole-4-acetic acid esters relies on the construction of a 4-formylpyrazole core, followed by a homologation sequence.

Causality in Reagent Selection:

  • Chlorination via MsCl/TEA: Traditionally, converting pyrazole-4-methanol to 4-(chloromethyl)pyrazole utilizes SOCl₂. On a large scale, SOCl₂ generates massive volumes of corrosive SO₂ and HCl gases, requiring complex scrubbing infrastructure. We utilize Methanesulfonyl chloride (MsCl) and Triethylamine (TEA). This unexpectedly efficient process forms an in-situ mesylate that is immediately displaced by the chloride ion from the TEA·HCl byproduct, providing a safer, gas-free transformation[3].

  • Direct Solvolysis: The conversion of pyrazole-4-acetonitrile to the target ester is performed via acid-catalyzed solvolysis (H₂SO₄/MeOH). This bypasses the need to isolate the highly polar free carboxylic acid, directly yielding the ester via a Pinner-like intermediate[3].

Synthetic Workflow Diagram

SyntheticWorkflow cluster_0 Phase 1: Core Assembly & Formylation cluster_1 Phase 2: Homologation Sequence cluster_2 Phase 3: Esterification N1 Hydrazone Precursor N2 Vilsmeier-Haack Formylation (POCl3 / DMF, <5°C) N1->N2 N3 4-Formylpyrazole Intermediate N2->N3 N4 Reduction to Methanol (NaBH4 / THF) N3->N4 N5 Chlorination (MsCl / TEA) N4->N5 N6 Cyanation (NaCN / DMF, 70°C) N5->N6 N7 Pyrazole-4-acetonitrile N6->N7 N8 Acid-Catalyzed Solvolysis (H2SO4 / MeOH, Reflux) N7->N8 N9 Pyrazole-4-acetic Acid Ester (Final Product) N8->N9

Synthetic workflow for pyrazole-4-acetic acid esters via homologation.

Reactor Setup & Critical Safety Parameters

Scaling up heterocyclic synthesis requires strict adherence to thermal and kinetic safety protocols[4].

  • Reactor Geometry & Heat Transfer: The cyclization and formylation steps are highly exothermic. As the surface-area-to-volume ratio decreases in larger reactors (e.g., 50 L to 500 L glass-lined vessels), heat dissipation becomes less efficient. Mandatory: Use jacketed reactors with active internal temperature monitoring (PT100 sensors). Do not rely solely on jacket temperature[4].

  • Energetic Intermediates: Compounds with high nitrogen-to-carbon ratios (like pyrazoles and hydrazines) can be energetic. Perform Differential Scanning Calorimetry (DSC) on all dried intermediates before scaling beyond 1 kg[4].

  • Hydrazine Handling: Hydrazine derivatives are highly toxic and reactive. All transfers must be conducted via closed-loop vacuum systems under an argon atmosphere[4].

Quantitative Optimization Data

The following tables summarize the critical process parameters (CPPs) optimized for yield and purity during scale-up[3].

Table 1: Solvent Screening for Borohydride Reduction (Phase 2)

Causality: While methanol is a standard solvent for NaBH₄ reductions, it leads to significant side-product formation and poor crystallization on scale. THF suppresses these impurities and allows for a simple aqueous workup[3].

Solvent SystemTemp ProfileConversion (%)Impurity Profile (LCMS)Scalability Assessment
Methanol (MeOH)0°C → 25°C65%High (Over-reduction/dimers)Poor; product oils out.
Tetrahydrofuran (THF) 0°C → 25°C 92% Clean (<2% total impurities) Excellent; easily isolated.
Table 2: Optimization of Nitrile Solvolysis (Phase 3)

Causality: Base-catalyzed hydrolysis followed by Fischer esterification is a two-step process that suffers from yield attrition. Direct acid-catalyzed solvolysis in methanol forces the equilibrium toward the ester in a single pot[3].

Reagent / CatalystConditionsYield (%)Observations
HCl (gas) / MeOHReflux, 12 h45%Incomplete conversion; generation of corrosive gas.
NaOH / H₂O then MeOH/H⁺Reflux, 24 h60%Two-step process; product loss during aqueous extraction.
H₂SO₄ / MeOH Reflux, 16 h 88% Clean conversion; highly reproducible on scale.

Self-Validating Experimental Protocols

A protocol is only as robust as its analytical checkpoints. Every step below is a self-validating system : the reaction must not proceed to the next unit operation until specific In-Process Control (IPC) criteria are met.

Step 1: Vilsmeier-Haack Formylation to 4-Formylpyrazole
  • Preparation: Charge a dry, argon-flushed 50 L jacketed reactor with anhydrous DMF (15 L). Cool to 0–5 °C.

  • Reagent Addition: Slowly add POCl₃ (2.5 equiv) via a subsurface dip-tube, maintaining the internal temperature strictly below 10 °C. Causality: Subsurface addition prevents local hot spots and controls the violent exotherm.

  • Reaction: Add the hydrazone precursor (1.0 equiv) in portions. Heat the mixture to 80 °C for 4 hours.

  • Self-Validation (IPC 1): Pull a sample, quench in water, and analyze via HPLC. Proceed only when starting material is <1% AUC.

  • Workup: Cool to 20 °C and slowly pour into crushed ice/water. Neutralize with NaOH to pH 7. Filter the precipitated solid and dry in vacuo.

Step 2: Reduction to Pyrazole-4-methanol
  • Reaction: Dissolve 4-formylpyrazole in THF (10 volumes). Cool to 0 °C. Add NaBH₄ (1.5 equiv) portion-wise.

  • Self-Validation (IPC 2): Monitor via LCMS. The reaction is complete when the aldehyde mass (M+H) disappears and the alcohol mass appears.

  • Workup: Quench cautiously with saturated NH₄Cl (aqueous). Extract with Ethyl Acetate, dry over MgSO₄, and concentrate.

Step 3: Chlorination to 4-(Chloromethyl)pyrazole
  • Reaction: Dissolve the pyrazole-4-methanol in Dichloromethane (DCM). Add Triethylamine (TEA, 1.5 equiv) and cool to 0 °C.

  • Addition: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 equiv). Stir for 2 hours at room temperature.

  • Self-Validation (IPC 3): TLC (Hexane/EtOAc 7:3). The highly polar alcohol spot must be completely converted to the non-polar chloromethyl spot.

  • Workup: Wash the organic layer with water and brine to remove TEA·HCl salts. Concentrate to yield the chlorinated intermediate.

Step 4: Cyanation to Pyrazole-4-acetonitrile
  • Reaction: Suspend NaCN (1.5 equiv) in DMF. Heat to 70 °C. Slowly add a solution of 4-(chloromethyl)pyrazole in DMF. Stir for 16 hours[3].

  • Self-Validation (IPC 4): HPLC monitoring. Ensure complete consumption of the chlorinated starting material.

  • Workup (Critical Safety Step): Cool to room temperature. Add water and extract with Ethyl Acetate. Safety Validation: Ensure the aqueous layer is maintained at pH > 10 using NaOH before disposal to absolutely prevent the evolution of lethal HCN gas.

Step 5: Solvolysis to Pyrazole-4-acetic Acid Ester
  • Reaction: Dissolve the pyrazole-4-acetonitrile in anhydrous Methanol (10 volumes). Slowly add concentrated H₂SO₄ (2.0 equiv).

  • Heating: Reflux the mixture (approx. 65 °C) for 16 hours[3].

  • Self-Validation (IPC 5): LCMS monitoring. The nitrile peak must be fully converted to the ester (M+H).

  • Isolation: Concentrate the methanol under reduced pressure. Neutralize the residue with saturated NaHCO₃ (aq) until pH 7.5 is reached. Extract with Ethyl Acetate, dry, and crystallize from Ethanol to yield the highly pure pyrazole-4-acetic acid ester.

References

  • (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization Source: Journal of Applicable Chemistry / AWS URL:[Link]

  • The Effect of 1,3-Diaryl-[1H]-pyrazole-4-acetamides on Glucose Utilization in ob/ob Mice Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives Source: RSC Advances - RSC Publishing URL:[Link]

Sources

application of pyrazole esters in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Pyrazole Esters in the Synthesis of Succinate Dehydrogenase Inhibitor (SDHI) Agrochemicals

Executive Summary

Pyrazole esters, particularly Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate (DFMPA), serve as the foundational building blocks for a dominant class of modern agrochemicals: Succinate Dehydrogenase Inhibitors (SDHIs)[1]. This application note details the mechanistic rationale, synthetic workflows, and validated laboratory protocols for synthesizing pyrazole-4-carboxylate esters and converting them into highly active pyrazole-4-carboxamide fungicides.

Mechanistic Grounding: The Role of the Pyrazole Core

The pyrazole ring provides a stable, lipophilic core that is essential for agrochemical efficacy and environmental persistence[2]. In SDHI fungicides (e.g., Bixafen, Fluxapyroxad, Penthiopyrad), the pyrazole-4-carboxamide moiety binds directly to the ubiquinone-binding site of Complex II (succinate dehydrogenase) in the fungal mitochondrial respiratory chain[1],[3].

  • Difluoromethyl Group (-CF2H) : Enhances lipophilicity and metabolic stability. The highly electronegative fluorine atoms optimize the electron distribution within the pyrazole ring, strengthening critical hydrogen bonding between the amide NH and the target enzyme[1],[2].

  • N-Methyl Substitution : Provides steric directionality, ensuring the molecule adopts the correct conformation within the target site while preventing unwanted metabolic degradation[1].

  • The Ester Handle : The ethyl ester at the C4 position acts as a stable, transportable, and highly modular reactive site. It allows process chemists to synthesize a universal intermediate that can be hydrolyzed and amidated with various anilines to screen for novel fungicidal activity[1],[2].

Synthetic Strategy and Causality

The synthesis of pyrazole carboxamides is a two-stage process: construction of the pyrazole ester, followed by amidation[4].

  • Stage 1: Regioselective Cyclocondensation . The reaction of an enol ether (e.g., ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate) with methylhydrazine yields the pyrazole ester[5]. Causality: Because methylhydrazine is asymmetrical, the cyclization can yield two possible regioisomers (3-difluoromethyl vs. 5-difluoromethyl). To maximize the desired 3-difluoromethyl isomer, strict temperature control (-40 °C to -60 °C) and a specific order of addition (metering the enol ether into the cooled hydrazine) are required. Reversing this order or increasing the temperature drastically reduces the isomer ratio[6].

  • Stage 2: Activation and Amidation . The ester is hydrolyzed to a carboxylic acid, which is then activated. For library synthesis and delicate substrates (e.g., l-serine derivatives), coupling agents like HATU are preferred due to mild conditions[7]. For scalable agricultural production, activation via thionyl chloride (SOCl2) to form an acid chloride is the industry standard due to cost-efficiency[8],[7].

Experimental Protocols

Protocol 1: Regioselective Synthesis of Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate

Objective: Achieve an isomer ratio of >9:1 (3-isomer : 5-isomer) via kinetic control[6].

  • Preparation : Dissolve methylhydrazine (1.1 eq) in anhydrous ethanol and cool the reactor to -50 °C to -60 °C using a dry ice/acetone bath.

    • Causality: Pre-cooling the hydrazine ensures that the initial kinetic product is heavily favored, preventing thermal equilibration to the undesired 5-difluoromethyl isomer[6].

  • Metering : Slowly add ethyl 4,4-difluoro-2-(ethoxymethylene)-3-oxobutyrate (1.0 eq) dropwise over 2 hours, maintaining the internal temperature strictly below -40 °C.

  • Maturation : Stir the resulting suspension at -60 °C for 1 hour, then allow it to gradually warm to 25 °C over 3 hours[6].

  • Self-Validation Check : Sample the reaction mixture for HPLC analysis.

    • Validation: The reaction is successful if the ratio of ethyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate to the 5-difluoromethyl isomer is at least 9.8:1[6]. If the ratio is <6:1, temperature control was compromised during metering, and the batch must be flagged before downstream processing.

  • Hydrolysis (One-Pot) : Add 10% aqueous KOH (1.0 eq) and stir at 60 °C for 3 hours to yield the corresponding pyrazole-4-carboxylic acid[6].

Protocol 2: Conversion to Pyrazole-4-carboxamide via Acid Chloride Activation
  • Activation : Suspend 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene. Add thionyl chloride (SOCl2, 2.0 eq) and a catalytic amount of DMF. Reflux at 80 °C for 4 hours[8],[7].

  • Concentration : Remove excess SOCl2 and toluene in vacuo to yield the crude pyrazole acid chloride.

    • Causality: Complete removal of excess SOCl2 is critical to prevent competitive reactions with the target amine, which would form undesired sulfinyl amides, deplete the amine equivalent, and complicate purification[7].

  • Amidation : Dissolve the target aniline/amine (1.0 eq) and triethylamine (2.0 eq) in dichloromethane (DCM) at 0 °C. Slowly add the pyrazole acid chloride (dissolved in DCM) dropwise[8].

  • Completion & Validation : Stir at room temperature for 4-12 hours. Monitor by TLC until the acid chloride is consumed[4]. Wash the organic layer with 1M HCl, water, and brine, then dry over Na2SO4[4]. The final product purity should be verified via 1H NMR (presence of the characteristic pyrazole-H singlet near δ 7.8-8.3 ppm)[7].

Quantitative Data: Efficacy of Pyrazole Carboxamide Derivatives

The modularity of the pyrazole ester allows for extensive structure-activity relationship (SAR) studies. Recent dearomatization and bioisosterism strategies have yielded novel derivatives with superior efficacy compared to commercial standards.

Compound DesignationStructural ModificationTarget PathogenEC50 (μg/mL)Commercial StandardRef.
Target E1 Oxime ether fragment integrationRhizoctonia solani1.1Boscalid (2.2 μg/mL)[3]
Compound 8j Rational SDHI designAlternaria solani3.06Boscalid (~3.0 μg/mL)[9]
Compound 7ai Isoxazolol pyrazole carboxylateRhizoctonia solani0.37Carbendazol[8]

Table 1: In vitro fungicidal activity of recently synthesized pyrazole-4-carboxamide derivatives against key phytopathogenic fungi.

Visualizing the Synthetic Workflow

The following diagram maps the critical path from raw precursors to the final SDHI fungicide, highlighting the central role of the pyrazole ester intermediate.

SyntheticWorkflow A Enol Ether Precursor (Ethyl difluoroacetoacetate derivative) B Methylhydrazine Cyclization Temp: -60°C to -40°C A->B Regioselective C Ethyl 3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylate (Key Ester Intermediate) B->C >9:1 Isomer Ratio D Alkaline Hydrolysis (KOH / 60°C) C->D E Pyrazole-4-carboxylic Acid (DFPA) D->E F Acyl Activation (SOCl2 or HATU) E->F G Amidation (+ Target Aniline/Amine) F->G H Pyrazole-4-carboxamide (Active SDHI Fungicide) G->H Final AI

Synthetic workflow from enol ether precursors to SDHI fungicides via the pyrazole ester.

References

  • [1] The Synthesis Pathway: From Intermediate to Fungicide. nbinno.com. 1

  • [3] Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ACS Publications. 3

  • [8] Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC/NIH. 8

  • [9] Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed/NIH. 9

  • [4] Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications. Benchchem. 4

  • [2] Understanding the Chemical Properties of Ethyl 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. nbinno.com. 2

  • [7] Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. ACS Publications. 7

  • [6] US8344157B2 - Process for preparing 1,3-disubstituted pyrazolecarboxylic esters. Google Patents. 6

  • [5] CN107663172A - A kind of preparation method of pyrazole derivatives. Google Patents. 5

Sources

Application Note: 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

The development of novel Active Pharmaceutical Ingredients (APIs) frequently relies on versatile, highly functionalized heterocyclic building blocks. 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS: 2331259-78-8) has emerged as a critical intermediate in the synthesis of kinase inhibitors, anti-inflammatory agents [1], and succinate dehydrogenase inhibitors [4].

While the free base form (CAS: 916084-27-0) is available, the hydrochloride salt is overwhelmingly preferred in process chemistry. The free base is prone to auto-condensation and discoloration over time due to the presence of both a weakly nucleophilic pyrazole nitrogen and an electrophilic ester. The HCl salt protonates the pyrazole ring, rendering the molecule highly crystalline, non-hygroscopic, and stable for long-term storage, thereby ensuring reproducible stoichiometry during scale-up.

Mechanistic Insights and Orthogonal Reactivity

The synthetic utility of 1H-Pyrazole-4-acetic acid ethyl ester lies in its three orthogonal sites of reactivity, allowing for divergent synthetic pathways without the need for complex protecting group strategies in the initial steps:

  • N-Functionalization (N1/N2): The pyrazole N-H is highly acidic (pKa ~14) and, once the HCl salt is neutralized, readily undergoes alkylation, Buchwald-Hartwig amination, or Nucleophilic Aromatic Substitution (SNAr) [3].

  • Cα-Alkylation: The methylene carbon adjacent to the ester is activated. Upon N-protection, treatment with a strong base (e.g., NaH or LDA) generates an enolate that can be trapped by electrophiles, a pathway frequently used to synthesize complex spirobicyclic pyrazoles [2].

  • Ester Saponification/Amidation: The ethyl ester serves as a robust handle that survives N-alkylation conditions but can be selectively hydrolyzed under mild aqueous basic conditions to yield the free carboxylic acid for subsequent amide coupling.

ReactivityMap Core 1H-Pyrazole-4-acetic acid ethyl ester HCl N_Func N-Functionalization (Arylation/Alkylation) Core->N_Func Base (≥2 eq) Electrophile C_Func Cα-Alkylation (Spirocyclization) Core->C_Func N-Protection then Strong Base (NaH) Ester_Func Ester Hydrolysis & Amide Coupling Core->Ester_Func LiOH/H2O then Amine, Coupling Agent

Fig 1: Orthogonal reactivity pathways of 1H-Pyrazole-4-acetic acid ethyl ester.

Validated Experimental Protocols

The following self-validating protocols describe the sequential transformation of the HCl salt into a functionalized API amide scaffold.

Protocol A: Neutralization and N-Arylation via SNAr

Objective: To selectively functionalize the pyrazole nitrogen using an electron-deficient aryl halide (e.g., 1-fluoro-4-nitrobenzene).

  • Causality of Reagents: Potassium carbonate (K₂CO₃) is selected as the base. Exactly 2.5 equivalents are required: 1.0 eq to neutralize the HCl salt, 1.0 eq to deprotonate the pyrazole N-H, and a 0.5 eq excess to drive the SNAr reaction to completion. DMF is used as the solvent due to its high dielectric constant, which stabilizes the polar transition state of the SNAr mechanism.

Step-by-Step Methodology:

  • Suspend 1H-Pyrazole-4-acetic acid ethyl ester HCl (10.0 mmol, 1.91 g) in anhydrous DMF (20 mL) under a nitrogen atmosphere.

  • Add finely powdered anhydrous K₂CO₃ (25.0 mmol, 3.45 g) in one portion. Stir at room temperature for 30 minutes to ensure complete free-basing (evolution of CO₂ may be observed if trace moisture is present).

  • Add the aryl fluoride (11.0 mmol) dropwise.

  • Heat the reaction mixture to 80°C and stir for 12 hours. Monitor via TLC (Hexanes:Ethyl Acetate 1:1).

  • Quench the reaction by pouring it into ice-cold distilled water (100 mL). Extract with Ethyl Acetate (3 × 50 mL).

  • Wash the combined organic layers with brine (5 × 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild Saponification of the Ethyl Ester

Objective: To convert the N-arylated ethyl ester into the corresponding free carboxylic acid [4].

  • Causality of Reagents: Lithium hydroxide (LiOH) in a THF/H₂O mixture is preferred over NaOH or KOH. The lithium cation strongly coordinates to the ester carbonyl oxygen, increasing its electrophilicity and allowing hydrolysis to proceed rapidly at room temperature. This prevents thermal degradation or side reactions at the pyrazole ring.

Step-by-Step Methodology:

  • Dissolve the N-arylated ester intermediate (5.0 mmol) in a 3:1 mixture of THF and H₂O (20 mL).

  • Add LiOH monohydrate (15.0 mmol, 0.63 g). Stir vigorously at room temperature for 2–4 hours.

  • Once TLC indicates complete consumption of the starting material, remove the THF under reduced pressure.

  • Dilute the aqueous residue with water (10 mL) and wash with Diethyl Ether (15 mL) to remove non-polar impurities.

  • Acidify the aqueous layer to pH ~2 using 1M HCl. The product will precipitate as a white/off-white solid.

  • Filter the precipitate, wash with cold water, and dry under high vacuum to afford the pure carboxylic acid.

Protocol C: Amide Bond Formation (API Scaffold Generation)

Objective: To couple the pyrazole-4-acetic acid with a primary or secondary amine.

  • Causality of Reagents: HATU is utilized as the coupling reagent because it generates a highly reactive HOAt ester intermediate, driving the reaction rapidly even with sterically hindered amines. DIPEA (N,N-Diisopropylethylamine) is chosen as a non-nucleophilic base to deprotonate the carboxylic acid without competing for the activated ester.

Step-by-Step Methodology:

  • Dissolve the carboxylic acid (4.0 mmol) in anhydrous Dichloromethane (DCM) (15 mL).

  • Add DIPEA (12.0 mmol, 2.1 mL) and stir for 5 minutes.

  • Add HATU (4.4 mmol, 1.67 g) and stir for 15 minutes at room temperature to form the activated ester.

  • Add the target amine (4.4 mmol) and stir for 2 hours.

  • Quench with saturated aqueous NaHCO₃ (20 mL). Separate the organic layer, wash with 1M HCl (20 mL) and brine (20 mL), dry over Na₂SO₄, and concentrate. Purify via flash column chromatography.

Workflow Step1 Step 1: Free Basing & N-Alkylation Reagents: K2CO3 (2.5 eq), Ar-F, DMF Step2 Step 2: Ester Saponification Reagents: LiOH (3.0 eq), THF/H2O Step1->Step2 Isolate N-arylated ester (TLC monitoring) Step3 Step 3: Amide Bond Formation Reagents: HATU, DIPEA, R'-NH2 Step2->Step3 Isolate free carboxylic acid (Acid-base extraction) Product Target API Intermediate (e.g., Kinase Inhibitor) Step3->Product Purify via Chromatography (>95% Purity)

Fig 2: Step-by-step synthetic workflow for generating pyrazole-based API intermediates.

Quantitative Data and Analytical Standards

To ensure the integrity of the synthetic workflow, the following analytical benchmarks should be utilized for the starting material and key intermediates.

ParameterExpected Value / ConditionAnalytical Significance
Physical Appearance White to off-white crystalline powderIndicates high purity of the HCl salt; yellowing suggests free-base degradation.
¹H NMR (DMSO-d₆, 400 MHz) δ 7.65 (br s, 2H, Pyrazole C3-H, C5-H)Confirms the intact pyrazole ring. Broadening is due to tautomerization.
¹H NMR (DMSO-d₆, 400 MHz) δ 4.05 (q, 2H), 3.45 (s, 2H), 1.18 (t, 3H)Confirms the intact ethyl ester and the critical α-methylene (-CH₂-) group.
Protocol A Yield 82% – 90%High yields confirm successful neutralization of the HCl salt prior to coupling.
Protocol B Yield > 95%Quantitative conversion expected; failure indicates insufficient LiOH or reaction time.

Troubleshooting & Optimization

improving the yield of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals struggling with the synthesis and isolation of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS 2331259-78-8) and its free base (CAS 916084-27-0)[1].

Synthesizing pyrazole-containing aliphatic esters is notoriously challenging due to the amphoteric nature of the pyrazole ring, which complicates esterification equilibriums and salt isolation. This guide bypasses generic advice, focusing strictly on the physicochemical causality behind common failures, supported by self-validating experimental protocols.

I. Synthetic Workflow & Reaction Dynamics

To improve your yield, we must first understand the thermodynamic pathways. The most efficient route to the target molecule is the direct esterification of 1H-pyrazole-4-acetic acid using thionyl chloride (SOCl₂) in ethanol, which simultaneously forms the ethyl ester and the desired hydrochloride salt.

SynthesisWorkflow SM 1H-Pyrazole-4-acetic acid (Starting Material) Reagents EtOH + SOCl2 (0 °C to Reflux) SM->Reagents Esterification Intermediate Ethyl 2-(1H-pyrazol-4-yl)acetate (Free Base in Solution) Reagents->Intermediate -SO2, -HCl SideProduct Premature Precipitation (Trapped Starting Material) Reagents->SideProduct Trace Water / Low Dilution SaltFormation In Situ HCl Generation (Dehydration) Intermediate->SaltFormation Heating Product 1H-Pyrazole-4-acetic acid ethyl ester HCl (Target: High Yield) SaltFormation->Product Azeotropic Crystallization

Workflow for the optimized esterification and hydrochloride salt formation.

II. Troubleshooting FAQs: Causality & Solutions

Q1: My overall yield is stuck at 40-50%, and LC-MS shows unreacted starting material. Why is the reaction stalling despite 24 hours of reflux?

The Causality: The basic nitrogen of the pyrazole ring (pKa ~2.5) protonates rapidly in acidic media. When using standard Fischer esterification conditions (e.g., HCl gas or catalytic H₂SO₄), the pyrazole immediately forms an insoluble zwitterionic/hydrochloride salt intermediate. If your solvent volume is too low, this salt crashes out of the ethanol solution, physically trapping unreacted starting material and preventing it from participating in the esterification equilibrium[2]. The Solution: You must force the equilibrium by using thionyl chloride (SOCl₂) as both the acid source and a chemical dehydrating agent, combined with high dilution (minimum 20 mL EtOH per gram of starting material). SOCl₂ reacts with trace water and ethanol to generate HCl in situ while irreversibly removing water as SO₂ and HCl gas, driving the reaction to >94% conversion.

Q2: The product forms a sticky, hygroscopic gum instead of a crystalline solid during isolation. How do I induce crystallization?

The Causality: Pyrazolium hydrochloride salts are highly hygroscopic. A "gum" forms when trace amounts of water or unreacted ethanol remain trapped in the crystal lattice during rotary evaporation. Evaporating directly to dryness concentrates these impurities, preventing nucleation. The Solution: Do not evaporate to dryness. Instead, perform an azeotropic solvent exchange . Concentrate the reaction to 20% of its original volume, then chase it twice with anhydrous toluene. Toluene forms a low-boiling azeotrope with ethanol and water, stripping them from the matrix. Subsequent trituration with cold, anhydrous diethyl ether will force immediate crystallization.

Q3: I am synthesizing the pyrazole core from a 1,3-dicarbonyl precursor and hydrazine. Why am I getting a mixture of oligomers and poor yields?

The Causality: Hydrazine is a potent bifunctional nucleophile. If the addition to your dicarbonyl equivalent (e.g., an enamine or formyl-oxobutanoate) is not strictly temperature-controlled, intermolecular condensation (oligomerization) will outcompete the desired intramolecular cyclization. The Solution: Add hydrazine hydrate dropwise at 0 °C to ensure the initial mono-hydrazone forms completely before the secondary amine attacks the adjacent electrophilic center.

ReactionDynamics A 1H-Pyrazole-4-acetic acid (Soluble) B Protonated Pyrazolium (Insoluble Intermediate) A->B + HCl (Fast) B->B Aggregation (Low Yield Pathway) C Esterification (Slow) B->C Heat / High Dilution D Product Salt (Soluble in hot EtOH) C->D + EtOH, - H2O

Kinetic vs. thermodynamic pathways during pyrazole esterification.

III. Quantitative Optimization Data

The following table summarizes our internal optimization for the esterification of 1H-pyrazole-4-acetic acid to its ethyl ester hydrochloride. Note the critical impact of solvent volume and reagent choice.

Table 1: Optimization of Esterification Conditions

Catalyst / MethodEquivalentsSolvent Vol (per g)Time (h)Yield (%)Purity (HPLC)Causality / Key Observation
HCl (gas)Excess5 mL2445%92%Premature precipitation of starting material salt.
H₂SO₄ (conc.)0.2 eq10 mL1860%85%Side reactions; difficult workup due to sulfate salts.
SOCl₂1.1 eq10 mL1272%95%Incomplete conversion; water not fully scavenged.
SOCl₂ (Optimized) 2.0 eq 20 mL 8 94% >99% Complete dissolution; absolute dehydration drives equilibrium.

IV. Self-Validating Experimental Protocol

This protocol describes the optimized, highly scalable synthesis of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride via thionyl chloride-mediated esterification. Every step includes a self-validating checkpoint to ensure process integrity.

Materials Required:

  • 1H-Pyrazole-4-acetic acid (1.0 eq)

  • Anhydrous Ethanol (20 mL per gram of starting material)

  • Thionyl Chloride (SOCl₂, 2.0 eq)

  • Anhydrous Toluene and Anhydrous Diethyl Ether (for workup)

Step-by-Step Methodology:

  • System Preparation & Activation:

    • Equip a flame-dried, multi-neck round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

    • Add the anhydrous ethanol to the flask and cool to 0 °C using an ice-water bath.

    • Carefully add the SOCl₂ (2.0 eq) dropwise via the addition funnel over 15 minutes.

    • Validation Checkpoint: You should observe mild fuming and a slight exotherm. The solution must remain perfectly clear.

  • Substrate Addition & Dissolution:

    • Add the 1H-pyrazole-4-acetic acid (1.0 eq) portion-wise to the cold solution.

    • Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

    • Validation Checkpoint: The mixture will initially form a thick, white suspension (the insoluble pyrazolium intermediate). This is expected and confirms the basicity of your starting material.

  • Reflux & Dehydration:

    • Heat the reaction mixture to a gentle reflux (approx. 75–80 °C).

    • Validation Checkpoint: Within 1 to 2 hours of reflux, the thick white suspension must transition into a completely clear, pale-yellow solution. If it remains cloudy after 2 hours, your dilution is too low; add an additional 5 mL of anhydrous ethanol per gram of starting material.

    • Continue reflux for a total of 8 hours. Monitor completion via LC-MS or TLC (eluent: DCM/MeOH 9:1).

  • Azeotropic Workup & Salt Isolation:

    • Cool the reaction to room temperature. Transfer to a rotary evaporator and concentrate the mixture under reduced pressure (40 °C water bath) until approximately 20% of the original volume remains. Do not evaporate to dryness.

    • Add anhydrous toluene (10 mL per gram of starting material) and evaporate again to 20% volume. Repeat this toluene chase one more time.

    • Validation Checkpoint: The residue should now appear as a thick, off-white slurry, not a clear gum. The toluene has successfully stripped the residual water/ethanol azeotrope.

  • Crystallization:

    • Cool the flask to 0 °C in an ice bath.

    • Add cold, anhydrous diethyl ether (15 mL per gram) and triturate (stir vigorously) for 30 minutes.

    • Filter the resulting brilliant white precipitate through a sintered glass funnel under a nitrogen blanket. Wash the filter cake with additional cold ether.

    • Dry the solid in a vacuum oven at 40 °C for 12 hours to yield the pure 1H-pyrazole-4-acetic acid ethyl ester hydrochloride.

V. References

  • FIVE-MEMBERED HETEROCYCLIC ALKANOIC ACID DERIVATIVE - European Patent Office - EP 1394154 A1. Googleapis Patent Database. Available at:

  • Ethyl 2-(1H-pyrazol-4-yl)acetate | CAS 916084-27-0. Benchchem. Available at:

  • Ethyl 2-(1H-pyrazol-4-yl)acetate CAS#: 916084-27-0. ChemWhat. Available at:

Sources

Technical Support Center: Purification of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The purification of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride presents unique challenges due to its structural features. The molecule contains an amphoteric pyrazole core (possessing both acidic and basic nitrogens) and a highly reactive acetate ester group. Because it is handled as a hydrochloride salt, the compound is highly polar and susceptible to acid-catalyzed degradation if exposed to heat and moisture. This guide provides field-proven, self-validating protocols to navigate these zwitterionic and stability challenges during purification.

Troubleshooting Guide & FAQs

Q1: My recrystallization attempt resulted in an oil rather than crystals ("oiling out"). How do I fix this? A1: "Oiling out" occurs when the melting point of the impure mixture falls below the temperature at which the compound saturates the solvent. For pyrazole hydrochloride salts, this is a common failure mode in purely polar solvents.

  • Causality: Structurally similar impurities disrupt the crystal lattice, causing a severe freezing-point depression. 1[1].

  • Solution: Transition to a solvent/anti-solvent system (e.g., Ethanol/Diethyl Ether). Dissolve the crude salt in a minimal volume of hot ethanol, cool slightly, and add diethyl ether dropwise until the solution becomes turbid. Cool slowly to room temperature before applying an ice bath[1].

Q2: I observed severe degradation of the product during hot recrystallization. What happened? A2: contains an ester linkage that is highly susceptible to acid-catalyzed hydrolysis.

  • Causality: Heating the hydrochloride salt in the presence of trace water (e.g., using non-anhydrous solvents or atmospheric moisture) creates a localized acidic environment. This acts as a dilute acid bath, cleaving the ethyl ester to form the corresponding 1H-pyrazole-4-acetic acid[2].

  • Solution: Ensure all recrystallization solvents are strictly anhydrous. Limit heating time and keep bath temperatures strictly below 60°C.

Q3: I attempted to purify the crude salt via silica gel chromatography, but I am getting severe tailing and poor mass recovery. Why? A3: Hydrochloride salts are highly polar and interact strongly with the acidic silanol groups on standard silica gel, leading to irreversible adsorption.

  • Causality: The 3 exacerbates this interaction, causing poor separation and loss of product[3]. The amphoteric nature creates a zwitterionic landscape that is incompatible with normal-phase silica[2].

  • Solution: You must convert the salt to its free base prior to loading it onto the column. After isolating the pure free base, re-form the hydrochloride salt[4].

Q4: How do I properly re-form the hydrochloride salt after free-base chromatography without over-acidifying or hydrolyzing the ester? A4: Do not use aqueous hydrochloric acid.

  • Causality: Aqueous HCl introduces water. Concentrating an aqueous solution of the salt requires heat, which triggers the ester hydrolysis described in Q2.

  • Solution: Dissolve the purified free base in an aprotic solvent (e.g., dry diethyl ether) and add 1.05 equivalents of a standardized solution of anhydrous HCl in dioxane at 0°C. The pure salt will precipitate immediately, driving the reaction to completion and allowing for simple filtration[4].

Comparative Data: Purification Strategies

Purification StrategyRecommended Crude PurityTarget Impurity RemovalYieldAchievable PurityCausality / Rationale
Anhydrous Recrystallization > 85%Isomers, trace starting materials70–85%> 99%Relies on differential solubility; the highly ordered crystal lattice excludes structurally distinct impurities.
Free-Basing & Chromatography < 85%Complex byproducts, tars, oligomers60–75%> 98%Partitioning based on polarity; requires free-basing to prevent irreversible ionic binding to silica stationary phase.
Acid-Base Extraction 50–80%Non-basic organic impurities80–90%90–95%Exploits the amphoteric nature of the pyrazole; non-basic impurities remain in the organic layer while the salt enters the aqueous phase.

Experimental Protocols

Protocol A: Anhydrous Solvent/Anti-Solvent Recrystallization

Use this protocol if the initial crude purity is >85% by LC-MS/NMR. Self-Validating System: The strict use of anhydrous solvents prevents the acid-catalyzed hydrolysis of the ester during the necessary heating phase.

  • Dissolution: Suspend 10.0 g of crude 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride in a minimal volume (approx. 15–20 mL) of anhydrous ethanol in a round-bottom flask.

  • Controlled Heating: Warm the suspension gently to 50–55°C using a water bath until complete dissolution is achieved. Critical: Do not exceed 60°C to prevent thermal degradation.

  • Anti-Solvent Addition: Remove the flask from the heat source. While stirring continuously, add anhydrous diethyl ether dropwise until the solution becomes slightly turbid (indicating the saturation point).

  • Clarification: Add 1–2 drops of hot anhydrous ethanol just until the turbidity clears.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours. Once at room temperature, transfer the flask to an ice bath (0–4°C) for an additional 1 hour to maximize crystal yield[1].

  • Isolation: Filter the resulting white crystalline solid under vacuum using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold anhydrous diethyl ether.

  • Drying: Dry the crystals under high vacuum at room temperature for 12 hours to remove residual solvent.

Protocol B: Free-Basing, Silica Chromatography, and Re-Salification

Use this protocol if the crude mixture is complex or purity is <85%. Self-Validating System: Using a mild base (NaHCO₃) prevents ester saponification, while anhydrous HCl in dioxane ensures moisture-free salt formation, protecting the ester linkage.

  • Free-Basing: Dissolve 10.0 g of the crude hydrochloride salt in 50 mL of deionized water. Cool to 0°C. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH reaches 7.5–8.0. Critical: Avoid strong bases like NaOH to prevent ester saponification.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude free base as an oil.

  • Chromatography: Load the oil onto a silica gel column. Elute using a gradient of Hexane:Ethyl Acetate (starting at 80:20, moving to 50:50). Monitor fractions via TLC[3]. Pool and concentrate the pure fractions containing the free base.

  • Re-Salification Preparation: Dissolve the purified free base in 30 mL of anhydrous diethyl ether. Cool to 0°C under an inert atmosphere (N₂/Ar).

  • Precipitation: Dropwise, add 1.05 molar equivalents of 4M HCl in dioxane. The hydrochloride salt will immediately precipitate as a white solid[4].

  • Isolation: Filter under vacuum, wash with cold diethyl ether, and dry under high vacuum.

Purification Decision Workflow

PurificationDecisionTree Start Crude 1H-Pyrazole-4-acetic acid ethyl ester HCl Assess Assess Initial Purity (LC-MS / 1H-NMR) Start->Assess HighPurity Purity > 85% Minor Impurities Assess->HighPurity LowPurity Purity < 85% Complex Mixture Assess->LowPurity Recryst Solvent/Anti-Solvent Recrystallization (EtOH / Et2O) HighPurity->Recryst FreeBase Free-Basing (Mild Aq. NaHCO3) LowPurity->FreeBase Pure Pure Hydrochloride Salt (>98% Purity) Recryst->Pure Extract Extraction (EtOAc) FreeBase->Extract Chroma Silica Gel Chromatography (Hexane/EtOAc) Extract->Chroma ReSalt Re-salification (HCl in Dioxane) Chroma->ReSalt ReSalt->Pure

Workflow for selecting the optimal purification route based on initial crude purity.

References

  • Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem. 3

  • Recrystallization techniques for purifying pyrazole compounds. Benchchem. 1

  • Ethyl 2-(1H-pyrazol-4-yl)acetate|CAS 916084-27-0. Benchchem. 2

  • WO2011076194A1 - Method for purifying pyrazoles. Google Patents. 4

  • abcr GmbH (Page 68) @ ChemBuyersGuide.com, Inc. ChemBuyersGuide.

Sources

Technical Support Center: Troubleshooting Impurities in Pyrazole Ester Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Synthesis Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the purification of pyrazole esters. The synthesis of these critical pharmacophores—typically achieved via the condensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines—is notoriously prone to generating stubborn impurities.

This guide bypasses generic advice to focus on the mechanistic causality of impurity formation. By understanding the thermodynamic and kinetic forces at play, we can engineer self-validating protocols to eliminate regioisomers, unreacted starting materials, and esterification byproducts.

Part 1: Mechanistic Origins of Pyrazole Impurities

Before troubleshooting, we must define the chemical environment. The most persistent impurities in pyrazole ester synthesis are 1,5-substituted regioisomers .

When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, the initial hydrazone intermediate can cyclize via two distinct pathways[1]. If the reaction is allowed to reach thermodynamic equilibrium (common in standard solvents like ethanol), a mixture of 1,3- and 1,5-regioisomers is invariably produced[2][3].

G A 1,3-Dicarbonyl + Substituted Hydrazine B Hydrazone Intermediate A->B Condensation C Kinetic Control (Fluorinated Solvents) B->C HFIP or TFE D Thermodynamic Control (Standard Solvents) B->D EtOH or MeOH E 1,3-Substituted Pyrazole (Desired Target) C->E High Regioselectivity D->E F 1,5-Substituted Pyrazole (Major Impurity) D->F Mixed Regioisomers

Mechanistic bifurcation of pyrazole regioisomers via kinetic vs. thermodynamic solvent control.

Part 2: Troubleshooting FAQs

Q1: My condensation reaction yields an inseparable 1:1 mixture of 1,3- and 1,5-pyrazole ester regioisomers. How can I suppress the 1,5-isomer upstream? A: The formation of regioisomers is driven by the competing nucleophilic attack of the hydrazine nitrogens[1]. In standard polar protic solvents (like ethanol), the reaction is under thermodynamic control, leading to significant formation of the undesired 1,5-substituted regioisomer[2]. The Causality: To override this, shift the reaction to kinetic control. Fluorinated alcohols, specifically 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), act as strong hydrogen-bond donors (high α acidity) while remaining non-nucleophilic[2]. They stabilize the transition state of the initial hydrazone intermediate, accelerating cyclization before thermodynamic equilibration can occur, thereby heavily favoring the 1,3-regioisomer[2].

Q2: I already have a crude mixture of regioisomers, and they co-elute on silica gel. How can I separate them without using expensive Supercritical Fluid Chromatography (SFC)? A: When Rf values are nearly identical, chromatographic separation becomes highly inefficient[1]. The most robust, scalable alternative is fractional crystallization via acid addition salts[4][5]. The Causality: While the neutral 1,3- and 1,5-pyrazole esters have similar dipole moments and boiling points, their basicities and crystal lattice energies differ significantly. By treating the crude mixture with a mineral acid (e.g., anhydrous HCl), you protonate the pyrazole ring to form an acid addition salt[4]. The targeted 1,3-isomer salt typically exhibits lower solubility in cold organic solvents and will preferentially crystallize out, leaving the 1,5-isomer salt in the mother liquor[5].

Q3: My purified pyrazole ester still shows traces of unreacted hydrazine starting material. How do I clear this toxic impurity? A: Hydrazines frequently streak through silica columns and can co-crystallize with pyrazole products[6]. The Causality: Relying purely on physical separation is flawed because the physical properties of the hydrazine can mimic the pyrazole core. Instead, use chemical scavenging. For aliphatic hydrazines, washing the organic layer with a dilute acidic solution will protonate and remove them. For more stubborn aromatic hydrazines, stir the crude mixture with a polymer-bound aldehyde resin (e.g., benzaldehyde-functionalized polystyrene). This covalently traps the unreacted hydrazine as a resin-bound hydrazone, which is then simply filtered away.

Part 3: Quantitative Data Presentation

To illustrate the profound impact of solvent choice on regioselectivity (as discussed in Q1), review the comparative data below. Notice how increasing the hydrogen-bond donor capacity ( α ) of the solvent directly correlates with higher kinetic selectivity for the 1,3-isomer.

Table 1: Impact of Solvent Selection on Pyrazole Regioselectivity (Representative optimization data for 1,3-dicarbonyl condensation)[2]

SolventDielectric Constant ( ε )H-Bond Donor Acidity ( α )Reaction TempOverall Yield (%)Regioisomer Ratio (1,3 : 1,5)
Ethanol (EtOH)24.50.83Reflux82%45 : 55
Trifluoroethanol (TFE)26.11.5125 °C89%85 : 15
Hexafluoro-2-propanol (HFIP)16.71.9625 °C94%96 : 4
Part 4: Standard Operating Procedures (SOPs)
Protocol 1: Regioselective Synthesis of Pyrazole Esters via Kinetic Control

Objective: Maximize the 1,3-regioisomer yield by utilizing HFIP to stabilize the kinetic transition state.

  • Preparation: In an oven-dried flask under nitrogen, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv) in anhydrous HFIP to achieve a 0.2 M concentration[1][2].

  • Addition: Cool the solution to 0 °C. Add the substituted hydrazine (1.05 equiv) dropwise to prevent exothermic degradation and side-reactions[3].

  • Cyclization: Remove the ice bath and stir at room temperature for 12 hours. The strong H-bonding of HFIP drives the kinetic cyclization[2].

  • Workup: Concentrate the reaction mixture under reduced pressure to recover the volatile HFIP solvent. Partition the crude residue between ethyl acetate and saturated aqueous NaHCO3 to neutralize any acidic byproducts[3].

  • Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Self-Validation Check: Analyze an aliquot of the crude mixture via 1 H-NMR. The diagnostic pyrazole C4-proton typically appears as a distinct singlet. The integration ratio of the two distinct C4-proton signals will validate the kinetic regioselectivity achieved by the HFIP solvent.

G Crude Crude Pyrazole Mixture (1,3 & 1,5 Isomers) Acid Add Mineral Acid (e.g., HCl in Ether) Crude->Acid Salt Pyrazole Acid Addition Salts Acid->Salt Cryst Fractional Crystallization Salt->Cryst Mother Mother Liquor (1,5-Isomer Salt) Cryst->Mother Remains Soluble PureSalt Crystalline Precipitate (1,3-Isomer Salt) Cryst->PureSalt Precipitates Freebase Neutralization (NaOH) & Extraction PureSalt->Freebase Final Pure 1,3-Pyrazole Ester Freebase->Final

Purification workflow utilizing acid addition salts for the fractional crystallization of pyrazoles.

Protocol 2: Fractional Crystallization of Pyrazole Regioisomers via Acid Addition

Objective: Separate co-eluting regioisomers by exploiting differences in the crystal lattice energies of their protonated salts.

  • Salt Formation: Dissolve the crude pyrazole ester mixture (containing both 1,3 and 1,5 isomers) in a minimal volume of anhydrous diethyl ether or acetone[4].

  • Acidification: Slowly add 1.1 equivalents of a mineral acid (e.g., 2M HCl in diethyl ether) while stirring vigorously at room temperature[4][5]. A precipitate will begin to form.

  • Crystallization: Cool the mixture to 0 °C in an ice bath for 2 hours to maximize the precipitation of the less soluble 1,3-isomer hydrochloride salt[5][7].

  • Filtration: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with cold diethyl ether to remove the mother liquor containing the highly soluble 1,5-isomer salt[5][7].

  • Free-basing: Suspend the pure crystals in water and adjust the pH to 8-9 using 1M NaOH[5]. Extract three times with ethyl acetate, dry the combined organic layers, and concentrate to yield the pure 1,3-pyrazole ester free base.

  • Self-Validation Check: Spot the free-based product against the crude mixture on a silica TLC plate. While Rf values may be identical, a highly pure product will show a single, tight spot without the characteristic "figure-eight" shape indicative of co-eluting regioisomers. Confirm absolute isomeric purity via HPLC.

Sources

Technical Support Center: Troubleshooting Low Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Scope: Mechanistic troubleshooting, protocol optimization, and alternative synthetic routes for highly regioselective pyrazole synthesis.

Root Cause Analysis: The Mechanistic Bottleneck

In medicinal chemistry, pyrazoles are ubiquitous pharmacophores. However, the traditional Knorr pyrazole synthesis—the condensation of an unsymmetrical 1,3-diketone with a substituted hydrazine—notoriously yields a mixture of 1,3- and 1,5-disubstituted regioisomers[1].

As an Application Scientist, I frequently see researchers trying to separate these isomers via tedious chromatography. The root cause of this poor selectivity lies in the competition between kinetic and thermodynamic control. Unsymmetrical 1,3-diketones possess two distinct electrophilic carbonyl centers, while substituted hydrazines (e.g., arylhydrazines) have two nucleophilic nitrogens. If the reaction conditions allow the intermediate hydrazones to equilibrate before the final dehydration step, you will inevitably recover a thermodynamic mixture of both isomers[2].

G A Unsymmetrical 1,3-Diketone + Substituted Hydrazine B Nucleophilic Attack at C1 (Less Sterically Hindered) A->B Kinetic Control C Nucleophilic Attack at C3 (More Sterically Hindered) A->C Thermodynamic Control D Hydrazone Intermediate A B->D E Hydrazone Intermediate B C->E F 1,5-Disubstituted Pyrazole (Major Regioisomer) D->F Rapid Dehydration (Acid Catalyzed) G 1,3-Disubstituted Pyrazole (Minor Regioisomer) E->G Slow Dehydration

Mechanistic divergence in the Knorr pyrazole synthesis leading to regioisomeric mixtures.

Troubleshooting FAQs

Q1: I am using ethanol as a solvent for my Knorr synthesis and getting a 60:40 mixture of regioisomers. How can I push the selectivity? A1: Switch your solvent. Polar protic solvents like ethanol or acetic acid form strong hydrogen bonds with the hydrazine nitrogens, dampening their inherent nucleophilicity and blurring the kinetic differentiation between the two carbonyls. By switching to an aprotic solvent with a strong dipole moment—such as N,N-dimethylacetamide (DMAc) or DMF—you remove this hydrogen-bonding interference. This allows the kinetic preference (attack at the most electrophilic/least hindered carbonyl) to dominate, often pushing regioselectivity to >90:10[2].

Q2: Does the addition of an acid catalyst help or hurt regioselectivity? A2: It significantly helps, provided it is used strategically. The initial hydrazone formation is reversible. If the subsequent cyclization is slow, the hydrazones equilibrate. Adding a strong acid (e.g., 50 mol% of 10 N aqueous HCl) dramatically accelerates the second dehydration step. This effectively "traps" the kinetically favored hydrazone before it can equilibrate, locking in the desired regioisomer and pushing yields above 95%[2].

Q3: Can I alter the stoichiometry to influence the isomer ratio? A3: Yes. Recent transient flow studies have demonstrated that the Knorr synthesis exhibits non-first-order kinetics with autocatalytic pathways. Varying the initial reactant stoichiometry (e.g., using a slight excess of the diketone) can alter the reaction rate and influence the final regioisomeric ratio, though solvent and catalyst optimization should be your primary levers[3].

Q4: My 1,3-diketone has nearly identical steric bulk on both sides (e.g., methyl vs. ethyl). Solvent optimization isn't working. What should I do? A4: Abandon the traditional Knorr synthesis. When steric and electronic differentiation between the two carbonyls is minimal, you cannot rely on kinetic differentiation. Instead, utilize the cycloaddition of N-arylhydrazones with nitroolefins. This method achieves absolute regioselectivity by exploiting the stark nucleophilicity difference between the nitrogen and carbon atoms of the hydrazone, completely bypassing the ambiguous diketone intermediates[4].

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, including in-process checks to confirm success at each critical juncture.

Protocol A: Highly Regioselective Knorr Synthesis (DMAc/HCl Method)

Designed for unsymmetrical 1,3-diketones with moderate to high steric differentiation.

  • Substrate Dissolution: Dissolve the 1,3-diketone (1.0 equiv) in anhydrous DMAc to achieve a 0.5 M concentration.

    • Validation Check: The solution must be completely clear. Cloudiness indicates moisture or impurities that will degrade the kinetic control.

  • Hydrazine Addition: Cool the reaction vessel to 0 °C. Add the arylhydrazine (1.05 equiv) dropwise over 10 minutes.

    • Validation Check: A mild exotherm should be observed. The solution will typically transition to a pale yellow, confirming the rapid formation of the initial hydrazone intermediate.

  • Acid Trapping: Immediately add 10 N aqueous HCl (0.5 equiv) dropwise.

    • Causality: This step protonates the intermediate, accelerating the cyclization and preventing thermodynamic equilibration[2].

  • Cyclization: Remove the ice bath and stir at room temperature (25 °C) for 2–4 hours.

    • Validation Check: Monitor via TLC (Hexane/EtOAc 7:3). The reaction is complete when the UV-active diketone spot is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ until pH 7-8 is reached. Extract with EtOAc (3x). Crucial: Wash the combined organic layers with brine at least 3 times to fully partition the DMAc into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Absolute Regiocontrol via Hydrazone-Nitroolefin Cycloaddition

Designed for substrates where Knorr synthesis fails to differentiate regioisomers.

  • Reagent Mixing: Dissolve the N-arylhydrazone (1.0 equiv) and the corresponding nitroolefin (1.2 equiv) in 2,2,2-Trifluoroethanol (TFE) to a concentration of 0.2 M.

  • Catalyst Addition: Add Trifluoroacetic acid (TFA) (0.1 equiv) as an additive to activate the nitroolefin[4].

  • Thermal Cycloaddition: Heat the mixture to 80 °C in a sealed tube for 12 hours.

    • Validation Check: The evolution of nitrous acid (HNO₂) during the oxidative aromatization step often imparts a faint brownish tint to the headspace of the reaction vessel, indicating successful pyrazole ring formation[4].

  • Isolation: Cool the reaction to room temperature.

    • Validation Check: High-purity pyrazole products will frequently precipitate directly out of the TFE upon cooling. If precipitation occurs, filter and wash with cold TFE. Otherwise, concentrate under reduced pressure and purify via flash chromatography.

Quantitative Data Summary

The table below summarizes the profound impact of solvent choice and acid catalysis on the regiochemical outcome of the Knorr synthesis, demonstrating why protic solvents should be avoided when regioselectivity is paramount[2].

Solvent SystemCatalystTemperatureOverall Yield (%)Regioisomeric Ratio (1,5 : 1,3)
Ethanol (Protic)NoneReflux (78 °C)75%60 : 40
Acetic Acid (Protic)None25 °C82%70 : 30
DMAc (Aprotic)None25 °C88%90 : 10
DMAc (Aprotic) 10 N HCl (50 mol%) 25 °C 98% > 95 : 5

Troubleshooting Decision Tree

Use this workflow to determine the most efficient path forward when encountering poor regioselectivity in your pyrazole synthesis workflows.

DecisionTree Start Issue: Low Regioselectivity (< 80:20 ratio) Q1 Are the diketone substituents sterically/electronically distinct? Start->Q1 Yes Yes Q1->Yes No No Q1->No Opt1 Optimize Knorr Protocol: 1. Switch to DMAc or DMF 2. Add 50 mol% HCl 3. Lower Temperature Yes->Opt1 Opt2 Change Synthetic Route: 1. Hydrazone + Nitroolefin 2. 1,3-Dipolar Cycloaddition No->Opt2 Success Regioselectivity > 95:5 Opt1->Success Opt2->Success

Troubleshooting decision tree for resolving low regioselectivity in pyrazole synthesis.

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267-3270.[Link]

  • Deng, X., & Mani, N. S. "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis." Organic Letters, 2006, 8(16), 3505-3508.[Link]

  • Deng, X., & Mani, N. S. "Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles." Organic Letters, 2008, 10(7), 1307-1310.[Link]

  • Mistry, L., et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." RSC Advances, 2022, 12, 26034-26040.[Link]

Sources

Technical Support Center: Stability & Handling of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide drug development teams through the nuances of handling complex heterocyclic salts. 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS: 2331259-78-8) presents a unique stability challenge. While the pyrazole core is highly robust, the ethyl ester appendage is highly susceptible to acid-catalyzed hydrolysis[1].

This guide provides deep mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the integrity of your compound during synthesis, formulation, and analytical testing.

Mechanistic Causality: The "Why" Behind the Degradation

To effectively troubleshoot, we must first understand the chemical causality of the molecule's degradation.

The presence of the hydrochloride salt inherently lowers the pH of any unbuffered aqueous solution or hygroscopic solid-state microenvironment. Under these acidic conditions, the carbonyl oxygen of the ester becomes protonated, drastically increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by water, leading to the irreversible formation of 1H-pyrazole-4-acetic acid and ethanol[2][3].

Furthermore, N-protonation of the pyrazole ring (pKa ~2.5) exerts an electron-withdrawing effect. This lowers the resonance energy of the system and further accelerates the rate of nucleophilic attack on the ester compared to unprotonated, neutral analogs[4].

Mechanism N1 1H-Pyrazole-4-acetic acid ethyl ester HCl (Intact Ester) N2 Protonated Carbonyl (Electrophilic Activation) N1->N2 Aqueous Acid (H+) N3 Tetrahedral Intermediate (Water Addition) N2->N3 + H2O N4 1H-Pyrazole-4-acetic acid (Degradation Product) N3->N4 - Ethanol, - H+

Caption: Acid-catalyzed hydrolysis pathway of 1H-Pyrazole-4-acetic acid ethyl ester.

Troubleshooting Guides & FAQs

Q1: We observe a growing peak corresponding to the free carboxylic acid during our LC-MS stability runs. Is the compound degrading in the vial? A: This is a classic analytical artifact. If your sample diluent is unbuffered water or if you are using a strongly acidic mobile phase (e.g., 0.1% Trifluoroacetic Acid), the compound will hydrolyze in situ or on-column. Because it is an HCl salt, dissolving it in pure water drops the localized pH below 3, self-catalyzing the degradation[5]. Solution: Buffer your sample diluent to pH 5.5–6.5 using ammonium acetate. Switch your mobile phase modifier from 0.1% TFA to a milder acid like 0.1% Formic acid, or ideally, a neutral mobile phase.

Q2: Our bulk powder is losing assay purity over time during storage at room temperature. What is the root cause? A: You are observing solid-state hydrolysis driven by hygroscopicity. Hydrochloride salts of pyrazoles readily absorb atmospheric moisture. This creates a microscopic, highly acidic aqueous layer on the crystal surface. This localized low-pH environment catalyzes the cleavage of the ethyl ester over time. Solution: Store the material in a tightly sealed desiccator at 2–8°C under an inert atmosphere (Argon/Nitrogen). Ensure formulation processes avoid prolonged exposure to high humidity environments.

Q3: During synthetic scale-up, our yield of the ester drops significantly during the aqueous acidic workup. How can we prevent this? A: Time and temperature are your enemies during acidic workups. Acid-catalyzed ester hydrolysis is a reversible equilibrium, but in a large excess of water, Le Chatelier's principle drives it entirely toward the free acid[2]. Solution: Minimize the residence time in the acidic aqueous phase. Perform extractions at sub-ambient temperatures (<10°C) and neutralize the aqueous layer to pH 6 as quickly as chemically permissible.

Troubleshooting S1 Observation: Free Acid Peak in LC-MS S2 Check Sample Diluent S1->S2 S3 Is Diluent pH < 4? S2->S3 S4 Buffer to pH 5.5 - 6.5 S3->S4 Yes S5 Check Mobile Phase S3->S5 No S6 Using 0.1% TFA? S5->S6 S7 Switch to 0.1% Formic Acid or Neutral Buffer S6->S7 Yes

Caption: Diagnostic workflow for identifying and resolving analytical hydrolysis artifacts.

Self-Validating Experimental Protocol: Acidic Forced Degradation

To definitively prove whether degradation is occurring during storage/processing or as an analytical artifact, you must use a self-validating kinetic assay. This protocol incorporates a mandatory neutralization step (quenching) that validates the integrity of the analytical method itself.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride in anhydrous Acetonitrile (ACN).

  • Stress Initiation: In a temperature-controlled reaction vessel (40°C), mix 1.0 mL of the stock solution with 9.0 mL of 0.1 N HCl (aqueous). Start the timer.

  • Time-Course Sampling: At t = 0, 1, 2, 4, and 8 hours, withdraw a 500 µL aliquot.

  • Critical Quenching Step (Self-Validation): Immediately transfer the 500 µL aliquot into a vial containing 500 µL of cold 0.1 N NaOH buffered with 50 mM Ammonium Acetate (pH 6.0).

    • Causality: This instantly halts the acid-catalyzed hydrolysis. If the t=0 sample shows 100% intact ester, you have successfully validated that your HPLC method is not causing artifactual degradation on-column.

  • Analysis: Analyze the quenched samples via UPLC-UV using a neutral mobile phase (e.g., 10 mM Ammonium Bicarbonate in Water/Acetonitrile).

  • Data Processing: Plot the natural log of the remaining ester concentration versus time to determine the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Quantitative Data Summary

The following table summarizes the expected kinetic stability profile of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride under various aqueous conditions.

Environmental ConditionTemperature (°C)Estimated Half-Life ( t1/2​ )Primary Degradant
0.1 N HCl (pH 1.0)40°C< 2 hours1H-Pyrazole-4-acetic acid
0.1 N HCl (pH 1.0)25°C~ 8 hours1H-Pyrazole-4-acetic acid
Unbuffered Water (pH ~3.5)*25°C~ 48 hours1H-Pyrazole-4-acetic acid
Buffered Aqueous (pH 6.0)25°C> 30 daysNone (Stable)

*Note: pH 3.5 represents the estimated localized pH of the unbuffered hydrochloride salt when dissolved in pure water.

References

  • PubMed Central (PMC). "Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL." National Institutes of Health.[Link]

  • ResearchGate. "Stability of drugs and medicines Hydrolysis."[Link]

  • Lumen Learning. "15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry." [Link]

  • Chemguide. "Hydrolysis of Esters."[Link]

Sources

preventing side reactions during the synthesis of pyrazole esters

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Ester Synthesis Technical Support Center . As application scientists and process chemists, we know that synthesizing functionalized pyrazole esters—particularly via the Knorr cyclocondensation or 1,3-dipolar cycloadditions—is fraught with competing pathways.

This guide is engineered to move beyond basic troubleshooting. We will dissect the mechanistic causality behind common side reactions (regioisomer scrambling, ester hydrolysis, and transesterification) and provide self-validating protocols to ensure high-fidelity synthesis.

I. Mechanistic Overview of Competing Pathways

Before troubleshooting, it is critical to map the reaction landscape. The synthesis of pyrazole esters from 1,3-dicarbonyls and hydrazines passes through a hydrazone intermediate. The fate of this intermediate—and the survival of the ester moiety—depends entirely on your control of the electronic environment and the workup conditions.

G Start 1,3-Dicarbonyl Ester + Substituted Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condensation Desired Desired Regioisomer (Pyrazole Ester) Intermediate->Desired Controlled Cyclization (pH/Temp Control) SR_Regio Side Reaction: Undesired Regioisomer Intermediate->SR_Regio Poor Electronic Differentiation SR_Hydro Side Reaction: Ester Hydrolysis Desired->SR_Hydro Strong Base/Acid + H2O Workup SR_Trans Side Reaction: Transesterification Desired->SR_Trans Mismatched Alcohol Solvent

Workflow of pyrazole ester synthesis highlighting critical side reactions and control points.

II. Frequently Asked Questions (FAQs)

Q: Why is my Knorr synthesis yielding a nearly 1:1 mixture of pyrazole regioisomers? A: In the Knorr cyclocondensation of unsymmetrical 1,3-dicarbonyls with substituted hydrazines, regioselectivity is governed by the steric and electronic differentiation between the two carbonyl carbons[1]. If these differences are marginal, the initial nucleophilic attack of the hydrazine is unselective, leading to a mixture of 1,3- and 1,5-disubstituted pyrazoles. Expert Solution: Alter the electronic environment by switching to a fluorinated alcohol solvent like 2,2,2-trifluoroethanol (TFE)[1]. TFE differentially enhances the electrophilicity of the carbonyls via strong hydrogen bonding, often shifting the regioisomer ratio dramatically without the need for harsh catalysts.

Q: I am observing a highly polar impurity with a mass [M-28] relative to my ethyl pyrazole ester. What is it and how do I stop it? A: This is the pyrazole carboxylic acid, resulting from the unwanted saponification (hydrolysis) of your ethyl ester[2]. This degradation typically occurs due to prolonged exposure to high temperatures in the presence of adventitious water and strong acid/base catalysts. Expert Solution: Switch to strictly anhydrous conditions. If an acid catalyst is required for cyclization, generate anhydrous HCl in situ (e.g., via the addition of acetyl chloride to ethanol) rather than using aqueous acids[3]. During workup, avoid strong bases like NaOH; neutralize using mild carbonates (e.g., NaHCO₃ or K₂CO₃)[2].

Q: My LC-MS shows a mass[M-14] relative to my ethyl ester product. What happened? A: This indicates transesterification to a methyl ester. This side reaction occurs when synthesizing an ethyl ester in a methanol solvent under acidic or basic catalysis. The solvent acts as a competing nucleophile. Expert Solution: Always match your reaction solvent to your ester protecting group. Perform the synthesis of ethyl esters strictly in ethanol to render any transesterification chemically invisible[3].

III. Troubleshooting Guide: Diagnostics & Causality

Symptom (Analytical Observation)Root CauseMechanistic CausalityPreventative Action
Significant presence of carboxylic acid byproduct (LC-MS confirms [M-R] mass).Ester HydrolysisWater nucleophilically attacks the ester carbonyl, a process accelerated by strong acids or bases during the reaction or aqueous workup[2].Use anhydrous conditions; neutralize with mild buffers (e.g., Cs₂CO₃) instead of strong hydroxides[2].
Formation of a mixed ester species (e.g., methyl ester when ethyl was intended).TransesterificationThe alcohol solvent acts as a nucleophile, displacing the original alkoxide leaving group under catalytic conditions[3].Match the alcohol solvent to the ester group (e.g., use ethanol for ethyl esters)[3].
Poor regioselectivity (Multiple peaks with identical mass on LC-MS).Competing Cyclization PathwaysInsufficient steric/electronic bias between the two electrophilic centers of the 1,3-dicarbonyl intermediate[1].Employ fluorinated solvents (TFE)[1] or pre-form the enolate salt using HMDS bases to direct the initial hydrazine attack[3].

IV. Quantitative Data: Solvent & Catalyst Effects on Side Reactions

The choice of solvent and catalyst dictates the survival of the ester and the regioselectivity of the pyrazole core. The following table summarizes process optimization data for the synthesis of an ethyl pyrazole-carboxylate.

Reaction Condition (Solvent / Catalyst)Target EsterRegioselectivity (Desired : Undesired)Ester Hydrolysis (%)Transesterification (%)
Ethanol / Anhydrous HCl Ethyl30:1< 1%0% (Matched solvent)
Methanol / Aqueous HCl Ethyl15:118%45% (Methyl ester formed)
THF / p-TSA Ethyl10:15%N/A
2,2,2-Trifluoroethanol (TFE) / None Ethyl> 95:5< 2%< 1%

Data synthesized from process optimization and scale-up studies on pyrazole ester synthesis[1][3].

V. Self-Validating Protocol: Regioselective Synthesis of Ethyl Pyrazole-Carboxylates

To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to the next step until the In-Process Control (IPC) criteria are met.

Objective: Synthesize an ethyl pyrazole-carboxylate while actively suppressing ester hydrolysis, transesterification, and regioisomer scrambling.

Step 1: Anhydrous Enolate Formation
  • Action: Treat the ketone substrate with ethyl trifluoroacetate and an HMDS base (e.g., LiHMDS) in an anhydrous ethereal solvent at -78 °C, then warm to room temperature[3].

  • Causality: HMDS bases are sufficiently strong to drive the Claisen condensation but are sterically hindered, preventing nucleophilic attack on the ester moiety. The resulting enolate salt is highly lipophilic, allowing for stable, organic-soluble isolation[3].

  • Validation (IPC 1): Perform a miniature aqueous quench of a 10 µL aliquot. LC-MS must show >95% conversion to the 1,3-diketone mass without the presence of the corresponding carboxylic acid (hydrolysis product).

Step 2: Hydrazone Condensation & Cyclization
  • Action: Dissolve the isolated enolate in anhydrous ethanol. Generate anhydrous HCl in situ by adding a stoichiometric amount of acetyl chloride[3]. Add the substituted hydrazine dropwise at 0 °C, then slowly warm to room temperature.

  • Causality: Using ethanol for an ethyl ester completely eliminates the risk of transesterification[3]. Generating anhydrous HCl in situ prevents the introduction of adventitious water, which is the primary trigger for ester saponification at elevated temperatures.

  • Validation (IPC 2): TLC (Hexanes/EtOAc 7:3) should reveal the complete disappearance of the intermediate hydrazone and the emergence of a single major UV-active spot corresponding to the desired pyrazole regioisomer.

Step 3: Controlled Quench & Workup
  • Action: Quench the reaction mixture carefully using a mild aqueous carbonate buffer (e.g., saturated NaHCO₃) at 0 °C[2]. Extract the product into ethyl acetate.

  • Causality: Prolonged exposure to strong bases (like NaOH) during aqueous workup is a notorious cause of post-reaction ester hydrolysis[2]. Mild carbonates neutralize the HCl catalyst without cleaving the ester.

  • Validation (IPC 3): The aqueous layer pH should be ~7.5–8.0. LC-MS of the organic layer must confirm the intact ethyl ester mass and the absolute absence of the [M-28] carboxylic acid peak.

VI. References

  • Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem Technical Support.

  • Preventing decomposition of Ethyl 4-(1H-pyrazol-1-YL)benzoate during synthesis. BenchChem Technical Support.

  • Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir. Organic Process Research & Development, ACS Publications.

Sources

optimizing temperature and reaction time for pyrazole cyclization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrazole Cyclization Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals who are troubleshooting or optimizing the synthesis of pyrazole cores.

The formation of pyrazoles—most commonly via the Knorr pyrazole synthesis (condensation of a 1,3-dicarbonyl compound with a hydrazine derivative)—is a foundational reaction in medicinal chemistry. However, achieving high yields and strict regioselectivity requires precise control over temperature and reaction time . This guide provides mechanistic insights, field-proven troubleshooting FAQs, and self-validating protocols to ensure your syntheses are robust and reproducible.

Part 1: Mechanistic Overview & Optimization Workflow

The synthesis of a pyrazole via cyclocondensation is a two-step cascade:

  • Hydrazone Formation: The initial nucleophilic attack of the hydrazine on the most reactive carbonyl group. This step is typically fast and exothermic.

  • Cyclodehydration: The intramolecular attack of the secondary hydrazine nitrogen on the remaining carbonyl, followed by the loss of water. This is the rate-limiting step and is highly dependent on temperature, steric hindrance, and solvent polarity.

Understanding this causality is critical: pushing the temperature too high to force a slow cyclodehydration can lead to thermodynamic equilibration, resulting in a mixture of regioisomers or substrate decomposition. Conversely, temperatures that are too low may stall the reaction at the uncyclized hydrazone intermediate.

PyrazoleOptimization Start Start: Pyrazole Cyclization Assess Assess Substrate Sterics & Electronics Start->Assess Hindered Sterically Hindered / Electron Deficient? Assess->Hindered TempHigh Elevate Temp (60-100°C) or Microwave Hindered->TempHigh Yes TempLow Room Temperature (20-25°C) Hindered->TempLow No Monitor Monitor via LC-MS / TLC TempHigh->Monitor TempLow->Monitor RegioCheck Regioisomer Mixture? Monitor->RegioCheck FixRegio Switch Solvent (e.g., HFIP) & Lower Temp RegioCheck->FixRegio Yes Success Optimal Pyrazole Yield RegioCheck->Success No FixRegio->Monitor

Workflow for optimizing temperature and time in pyrazole cyclization based on substrate properties.

Part 2: Troubleshooting FAQs

Q1: My reaction is stalling at the hydrazone intermediate at room temperature. Should I just reflux the mixture? A: Not necessarily. While increasing the temperature to 60 °C–100 °C can overcome the activation energy barrier for the rate-limiting cyclodehydration step, it can also lead to product decomposition or loss of regioselectivity[1]. Before defaulting to reflux, assess your substrate. If you are using a sterically hindered hydrazine (e.g., tert-butylhydrazine), prolonged heating (up to 4 days) may be required, but this can trigger isomerization[2]. Instead of pure thermal stress, consider adding an acid catalyst (like TsOH or HCl) to activate the carbonyl, allowing the cyclization to proceed at milder temperatures (40 °C–50 °C).

Q2: I am getting a 1:1 mixture of regioisomers. How do temperature and time affect this? A: Regioselectivity is a battle between kinetic and thermodynamic control. The initial attack occurs at the most electrophilic carbonyl (kinetic control). If the reaction is run at high temperatures for extended times, the system can equilibrate to form the more thermodynamically stable—but potentially undesired—regioisomer. To lock in the kinetic product, lower the temperature and shorten the reaction time. Furthermore, solvent choice is inextricably linked to temperature optimization. Running the reaction in fluorinated alcohols like Hexafluoroisopropanol (HFIP) at room temperature can drastically improve regioselectivity (up to 97:3) in under an hour by stabilizing specific transition states via hydrogen bonding[3].

Q3: I am synthesizing N-trifluoromethyl pyrazoles, but I am observing "des-CF3" pyrazole impurities at elevated temperatures. How do I fix this? A: Trifluoromethylhydrazine intermediates are highly transient and unstable. Heating these reactions in standard solvents (like dioxane or ethanol) accelerates the decomposition of the CF3 group before cyclization can complete. To suppress des-CF3 side products, you must lower the temperature (20 °C–40 °C) and use a strong acid catalyst (e.g., TsOH) in a non-nucleophilic solvent like Dichloromethane (DCM)[4]. This combination accelerates the cyclization rate so it outpaces the thermal degradation of the CF3 group.

Q4: How can I drastically reduce my reaction time without sacrificing yield? A: Microwave irradiation is the most effective method for time reduction. Microwave-assisted synthesis can reduce reaction times from several hours to mere minutes[1]. It provides rapid, uniform volumetric heating, which often results in cleaner reaction profiles and higher yields compared to conventional conductive heating, especially when using polar solvent mixtures (e.g., water-ethanol).

Part 3: Quantitative Data Summary

The following table summarizes the optimal temperature and time conditions based on specific substrate challenges and desired outcomes.

Substrate / Condition ChallengeOptimal SolventCatalyst / AdditiveTemperatureReaction TimeExpected Outcome / Yield
Standard Unhindered Ethanol / MethanolNone or cat. AcOH20 °C – 25 °C2 – 4 hours>85% Yield[1]
Sterically Hindered (e.g., t-Bu) EthanolNoneReflux (80 °C)4 daysLow yield (~15%), prone to isomerization[2]
High Regioselectivity Required HFIP (Fluorinated)None20 °C – 25 °C< 1 hour97:3 Regioselectivity, >90% Yield[3]
N-CF3 Pyrazole Synthesis DCMTsOH (5 equiv)20 °C – 40 °C12 hoursSuppressed des-CF3 impurities[4]
Rapid High-Throughput Water-EthanolNoneMicrowave (100 °C)10 – 15 minsHigh Yield, rapid conversion[1]
Part 4: Standard Operating Protocols
Protocol A: Kinetically Controlled Regioselective Cyclization (Room Temperature)

Use this protocol when synthesizing unsymmetrical pyrazoles where regioselectivity is paramount.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the unsymmetrical 1,3-dicarbonyl compound (1.0 equiv).

  • Solvent Addition: Dissolve the dicarbonyl in Hexafluoroisopropanol (HFIP) to achieve a concentration of 0.2 M. Mechanistic Note: HFIP acts as both a solvent and a hydrogen-bond donor, activating the carbonyls and stabilizing the kinetic intermediate without the need for external heat.

  • Hydrazine Addition: While stirring vigorously at 20 °C (room temperature), add the hydrazine derivative (1.05 equiv) dropwise over 5 minutes.

  • Reaction & Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction via TLC or LC-MS. Complete consumption of the starting material should occur within 45 to 60 minutes.

  • Workup: Once complete, evaporate the HFIP under reduced pressure (HFIP can be recovered for reuse). Purify the crude residue via flash column chromatography to isolate the pure kinetic regioisomer.

Protocol B: Acid-Catalyzed Cyclization for Unstable Intermediates (e.g., N-CF3 Pyrazoles)

Use this protocol when elevated temperatures cause substrate degradation.

  • Setup: In a 20 mL scintillation vial, dissolve the 1,3-dicarbonyl substrate (1.2 equiv) and the trifluoromethylhydrazine salt (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.3 M).

  • Catalyst Addition: Add p-Toluenesulfonic acid monohydrate (TsOH·H2O) (5.0 equiv) to the mixture. Mechanistic Note: The large excess of strong acid is required to rapidly drive the dehydration step at low temperatures, preventing the thermal collapse of the CF3 group.

  • Temperature Control: Seal the vial and stir the mixture at a strictly controlled 20 °C to 40 °C using a temperature-regulated aluminum heating block.

  • Time & Monitoring: Stir for exactly 12 hours. Prolonged reaction times beyond this point may lead to gradual accumulation of des-CF3 impurities.

  • Quenching: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate (NaHCO3) until the aqueous layer reaches pH 7-8.

  • Extraction: Dilute with water, extract the aqueous layer with DCM (3x), dry the combined organics over MgSO4, filter, and concentrate in vacuo.

Part 5: References
  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs." The Journal of Organic Chemistry, 2008. Available at:[Link]

  • Heller, S. T., & Natarajan, S. R. "1-Benzyl-3-(4-chlorophenyl)-5-p-tolyl-1H-pyrazole." Organic Syntheses, 2006. Available at:[Link]

  • Zhang, X., et al. "Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine." The Journal of Organic Chemistry, 2024. Available at:[Link]

Sources

identifying byproducts in pyrazole synthesis by NMR and Mass Spec

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center for Pyrazole Synthesis. As a Senior Application Scientist, I frequently encounter challenges where the classic Knorr pyrazole synthesis yields unexpected mixtures. Whether you are dealing with regioisomers due to unsymmetrical 1,3-dicarbonyls, trapped pyrazoline intermediates, or uncyclized hydrazones, the key to resolving your synthetic bottleneck lies in orthogonal analytical techniques.

This guide provides self-validating protocols using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to definitively characterize your reaction outcomes. In a self-validating analytical system, every structural hypothesis generated by one technique (e.g., a mass loss in MS) must be independently confirmable by another (e.g., a spatial correlation in NMR).

Core Analytical Workflow

PyrazoleWorkflow Start Crude Pyrazole Mixture LCMS LC-MS / GC-MS Analysis Start->LCMS NMR NMR Spectroscopy (1H, 13C, 2D) Start->NMR MassID Identify Mass & Fragments (e.g., [M+H]+, -HCN, -N2) LCMS->MassID Regio Regioisomer & Byproduct Elucidation MassID->Regio NOESY NOESY / ROESY (Spatial Proximity) NMR->NOESY HMBC HMBC (3-Bond Connectivity) NMR->HMBC NOESY->Regio HMBC->Regio

Analytical workflow for elucidating pyrazole synthesis byproducts.

Frequently Asked Questions (FAQs)

Q: Why am I seeing duplicate sets of peaks in my 1H NMR spectrum after a Knorr synthesis? A: This is the hallmark of regioisomer formation. When an unsymmetrical 1,3-dicarbonyl compound condenses with a substituted hydrazine (e.g., methylhydrazine), nucleophilic attack can occur at either carbonyl carbon. This results in a mixture of 1,3-disubstituted and 1,5-disubstituted pyrazoles 1. Because they have the same exact mass, LC-MS will show two peaks with identical m/z values, making 2D NMR essential for differentiation.

Q: My reaction mixture turned dark red/yellow, and LC-MS shows a mass +2 Da higher than my expected pyrazole. What happened? A: You have likely isolated the pyrazoline intermediate. Incomplete aromatization or cyclization often leaves the saturated C4-C5 bond intact 1. The +2 Da mass corresponds to the two extra protons. This can usually be resolved by adding an oxidant or extending reaction times under heating.

Q: How do I distinguish between an uncyclized hydrazone byproduct and a pyrazoline? A: While both can be isobaric depending on the exact intermediate, MS/MS fragmentation and 1H NMR are diagnostic. Hydrazones lack the characteristic ring protons and will instead show distinct N-H and aliphatic/vinylic signals. Furthermore, pyrazolines typically exhibit a diagnostic ABX spin system in 1H NMR for the CH2-CH moiety if unsubstituted at those positions.

Troubleshooting Guide 1: Distinguishing Pyrazole Regioisomers by NMR

Expert Insight: 1D 1H and 13C NMR are often insufficient to distinguish 1,3- vs. 1,5-regioisomers because the chemical shifts of the pyrazole C4-H proton are heavily influenced by the electronic effects of the substituents. To build a self-validating system, we must rely on orthogonal through-space (NOESY/ROESY) and through-bond (HMBC) correlations. If the NOESY data suggests a 1,5-isomer, the HMBC connectivity must independently confirm the exact carbon framework without contradiction 2.

Step-by-Step Protocol: 2D NMR Elucidation of Regioisomers
  • Sample Preparation: Dissolve 10–15 mg of the purified byproduct in 0.6 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure the sample is fully dissolved and free of paramagnetic impurities.

  • 1H and 13C Acquisition: Acquire standard 1D spectra to identify the pyrazole C4-H proton (typically a singlet or doublet around 6.0–7.5 ppm) and the N-substituent protons (e.g., N-CH3 around 3.7–4.0 ppm).

  • NOESY/ROESY Setup: Run a 2D NOESY experiment with a mixing time optimized for small molecules (e.g., 300–500 ms).

    • Causality: NOESY detects protons that are spatially close (< 5 Å). In a 1,5-disubstituted pyrazole, the N1-substituent (e.g., N-CH3) is spatially adjacent to the C5-substituent. A strong NOE cross-peak will be observed between the N-CH3 protons and the C5-group protons 3. In a 1,3-disubstituted pyrazole, the N-CH3 is adjacent to the C5-H proton, yielding a NOE cross-peak between N-CH3 and the pyrazole ring proton.

  • HMBC Setup: Acquire a 2D 1H-13C HMBC spectrum to detect long-range (2- to 3-bond) heteronuclear couplings.

    • Causality: The N-CH3 protons will show a 3-bond correlation to the C5 carbon. By correlating the C5 carbon back to the C4-H proton, you can definitively map the connectivity of the ring 2.

Characteristic NMR Signals for Pyrazole Isomers
Analytical Target1,3-Disubstituted Pyrazole1,5-Disubstituted Pyrazole
NOESY Correlation N-substituent interacts with C5-H (ring proton).N-substituent interacts with C5-R group protons.
HMBC Correlation N-substituent shows 3-bond coupling to C5 (bearing a proton).N-substituent shows 3-bond coupling to C5 (bearing the R group).
1H NMR (C4-H) Typically more shielded (lower ppm) depending on R.Typically more deshielded (higher ppm) depending on R.

Troubleshooting Guide 2: Characterizing Byproducts via Mass Spectrometry

Expert Insight: When NMR requires too much material or the mixture is too complex, LC-MS/MS and GC-MS provide rapid structural insights. Pyrazoles exhibit highly specific fragmentation pathways under Electron Impact (EI) or Collision-Induced Dissociation (CID). Understanding these rules allows you to piece together the structure of unknown byproducts 4.

Step-by-Step Protocol: MS Fragmentation Analysis
  • Ionization Selection: Use ESI+ for LC-MS (yielding [M+H]+) or EI for GC-MS (yielding [M]+•). Pyrazoles readily protonate on the sp2 nitrogen 5.

  • Precursor Isolation: Isolate the target m/z corresponding to the unknown byproduct.

  • Collision-Induced Dissociation (CID): Apply a collision energy ramp (e.g., 10–40 eV) to induce fragmentation.

    • Causality: The energy required to break the pyrazole ring is relatively high. Initial fragmentations usually involve the cleavage of substituents (e.g., loss of alkyl groups).

  • Diagnostic Fragment Identification: Look for the signature losses of the pyrazole core.

    • Rule 1: Loss of HCN. A primary fragmentation pathway for pyrazoles is the expulsion of HCN (27 Da) from the molecular ion 4.

    • Rule 2: Loss of N2. The expulsion of N2 (28 Da) is another hallmark, particularly from [M-H]+ species or specific rearrangement intermediates 4.

  • Comparative Analysis: Compare the fragmentation pattern of the byproduct against the desired product. If the byproduct shows an identical mass but a different retention time and slightly altered fragmentation intensities, it is likely a regioisomer. If it shows a mass difference of +18 Da, suspect a water adduct or an uncyclized intermediate.

Common MS Fragmentation Losses in Pyrazole Synthesis
Precursor Ion TypeNeutral LossFragment Mass DifferenceStructural Implication
[M]+• or[M+H]+HCN-27 DaCleavage of the pyrazole core ring 4.
[M-H]+N2-28 DaExpulsion of the diazo fragment from the core 4.
[M+H]+H2O-18 DaDehydration of an uncyclized intermediate (e.g., hydrazone to pyrazoline).
[M]+•C3HN2•-65 DaAlpha cleavage observed in specific pyranopyrazole derivatives 6.

References

  • Identifying and removing byproducts in pyrazole synthesis. Benchchem. 1

  • Paz, A. (2023). Review on pyrazole fragmentation by gas chromatography coupled with mass spectrometry. IntechOpen. 4

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. 3

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS. KTU ePubl. 2

  • Identifying reactive intermediates by mass spectrometry. PMC. 5

  • Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole. NIST. 6

Sources

Technical Support Center: Pyrazole Intermediate Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling pyrazole intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter solubility challenges with this important class of heterocyclic compounds. Poor solubility can hinder reaction kinetics, complicate workups and purification, and ultimately impede the progress of your research and development pipeline.

This document provides a structured approach to diagnosing and solving these issues, moving from fundamental principles to advanced techniques.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding pyrazole solubility.

Q1: What are the primary factors governing the solubility of my pyrazole intermediate?

A1: The solubility of a pyrazole derivative is a multifactorial issue primarily dictated by the interplay between its solid-state properties and its interaction with the solvent.[1][2] Key factors include:

  • Crystal Lattice Energy: Strong intermolecular forces in the solid state, such as hydrogen bonding and π-π stacking between pyrazole rings, result in high lattice energy that the solvent must overcome.[2]

  • Substituent Effects: The nature of the functional groups on the pyrazole ring is critical. Lipophilic or non-polar groups tend to decrease aqueous solubility, while polar groups (e.g., hydroxyls, amines) can enhance it.[1][2][3]

  • Molecular Weight: Generally, as molecular weight increases, solubility tends to decrease.[1][4]

  • Ionization (pKa): Pyrazoles are weakly basic (pKa ≈ 2.5) and can be protonated by strong acids.[3][5] If your intermediate contains other acidic or basic functional groups, the pH of the medium will significantly impact its solubility by favoring the more soluble ionized form.[2][6]

Q2: Which common organic solvents should I start with for my pyrazole intermediate?

A2: Pyrazole and its derivatives typically show good solubility in polar organic solvents.[6] A good starting point for screening includes:

  • Polar Aprotic Solvents: Acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are often excellent choices for dissolving pyrazoles for reactions.[6] Acetone, in particular, is frequently used for syntheses at room temperature.[6]

  • Polar Protic Solvents: Alcohols like ethanol and methanol are also commonly used and effective.[1][6]

  • Chlorinated Solvents: Dichloromethane (DCM) can be a moderately effective solvent depending on the substituents.[6]

  • Aqueous Solubility: The water solubility of pyrazoles is generally limited unless specific polar functional groups are present or salt formation is induced.[1][6]

Q3: My pyrazole product precipitates out of the reaction mixture upon cooling. What should I do?

A3: This is a common scenario indicating that your product has significantly lower solubility at room temperature than at the reaction temperature. You have two primary options depending on your goal:

  • Option 1 (Purification): Leverage this precipitation for purification. Cool the mixture thoroughly in an ice bath to maximize crystal formation, then collect the solid product by vacuum filtration.[6][7] This serves as an initial purification step.

  • Option 2 (Maintain Solubility): If the reaction is part of a multi-step, one-pot synthesis and precipitation is undesirable, you can add a "good" co-solvent in which the product is highly soluble before cooling the mixture.[6]

Q4: How does temperature impact the solubility of pyrazole intermediates?

A4: For the vast majority of solid organic compounds, including pyrazoles, solubility in organic solvents increases with temperature.[2][6] Applying heat provides the thermal energy needed to overcome the crystal lattice forces.[2] If you are facing solubility issues, carefully heating the mixture is a primary and effective first step, provided your materials are thermally stable at the target temperature.[1][6] For instance, the solubility of 1H-pyrazole in cyclohexane shows a dramatic increase from 0.577 moles/L at 31.8°C to 5.86 moles/L at 56.2°C.[2]

Part 2: In-Depth Troubleshooting Guide

When simple solvent selection fails, a more systematic approach is required. This guide provides a logical workflow, from intermediate to advanced strategies.

Logical Troubleshooting Workflow

The following diagram outlines a decision-making process for addressing poor solubility.

Caption: Troubleshooting workflow for poor pyrazole solubility.

Strategy 1: Co-Solvent Systems

Causality: When a single solvent is insufficient, a co-solvent system can modulate the polarity of the medium to better match that of the solute. Co-solvents are water-miscible organic solvents that work by reducing the polarity of water, which in turn diminishes its ability to "squeeze out" non-polar compounds, thereby increasing solubility.[8][] This technique is highly effective for increasing the solubility of nonpolar solutes, sometimes by several orders of magnitude.[8]

Common Co-Solvents:

  • Ethanol, Propylene Glycol (PG), Polyethylene Glycol (PEG).[1][]

  • Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).[][10]

  • Setup: In several small, sealable vials, add a pre-weighed amount of your pyrazole intermediate (e.g., 10 mg).

  • Primary Solvent: To each vial, add a volume of the primary reaction solvent that mimics the target reaction concentration.

  • Agitation: Stir or shake the vials at the intended reaction temperature for a set period (e.g., 30 minutes).

  • Titration: To the vials where the solid is not fully dissolved, add a potential co-solvent (e.g., DMSO, NMP, ethanol) dropwise with continuous agitation until the solid completely dissolves.[1]

  • Analysis: Record the volume of co-solvent required for each successful mixture. Select the system that provides complete dissolution with the smallest volume of co-solvent and is compatible with your downstream chemistry.

Strategy 2: pH Adjustment and Salt Formation

Causality: This chemical modification is one of the most powerful tools for compounds with ionizable functional groups.[4] By converting a neutral molecule into its salt form, you introduce strong ion-dipole interactions with protic solvents like water, which can increase aqueous solubility by several hundred-fold.[11][12] Pyrazoles are weakly basic and can be protonated by strong acids to form soluble pyrazolium salts.[2][5] Conversely, if your pyrazole possesses an acidic substituent (e.g., a carboxylic acid), treatment with a base will form a highly soluble carboxylate salt.[2]

This protocol is designed to separate a basic pyrazole intermediate from non-basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, DCM).

  • Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid (e.g., 1M HCl). The basic pyrazole will be protonated and partition into the aqueous layer, leaving non-basic impurities in the organic layer.[2]

  • Separation: Separate the aqueous layer containing the pyrazolium salt.

  • Basification & Extraction: Neutralize the aqueous layer by carefully adding a base (e.g., NaHCO₃ or NaOH solution) until the neutral pyrazole precipitates or until the solution is basic. Extract the neutral pyrazole back into an organic solvent.

  • Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to recover the purified pyrazole intermediate.

Strategy 3: Advanced Methods

When conventional methods are insufficient, more advanced formulation strategies, often borrowed from the pharmaceutical sciences, can be employed.

TechniquePrincipleApplicability & Considerations
Particle Size Reduction Increases the surface area-to-volume ratio, which enhances the rate of dissolution, though not the equilibrium solubility.[1][4][13]Useful for kinetic solubility issues. Techniques include micronization and nanosuspension.[14][15]
Amorphous Solid Dispersions Converts the crystalline API into a higher-energy, more soluble amorphous form by dispersing it within a carrier, typically a polymer.[16]Can significantly enhance solubility but requires careful control to prevent recrystallization, as the amorphous state is metastable.[11]
Co-crystallization Involves forming a new crystalline structure of the pyrazole with a second compound (a "co-former"). This alters the crystal lattice energy, which can lead to improved solubility and dissolution rates.[1]Requires screening for suitable co-formers and characterization of the new solid form.
Use of Hydrotropes Hydrotropes are compounds that increase the solubility of other solutes in water. They do not form micelles like surfactants but operate through a different mechanism.[6]Sodium p-toluenesulfonate (NaPTS) has been successfully used as a hydrotrope to increase the solubility of organic compounds for pyrazole synthesis in aqueous media.[6][17]

Part 3: Predictive Tools - Hansen Solubility Parameters (HSP)

For a more theoretical and predictive approach to solvent selection, Hansen Solubility Parameters (HSP) can be an invaluable tool. The underlying principle is "like dissolves like."[18]

Concept: The total Hildebrand solubility parameter (δ) is deconstructed into three components representing different intermolecular forces:

  • δD: Dispersive forces (nonpolar interactions)

  • δP: Polar forces (dipole-dipole interactions)

  • δH: Hydrogen bonding forces

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space."[19][20] The closer a solvent's coordinates are to a solute's coordinates, the higher the likelihood of dissolution.[19]

Application: While determining the precise HSP for a novel intermediate requires experimental work, you can estimate it and use published HSP values for common solvents to create a ranked list of candidates. This allows for a more rational, targeted approach to solvent screening rather than random trial and error. Solvent blends can also be rationally designed, as the HSP of a mixture is the volume-weighted average of the individual components' parameters.[20][21]

References

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Proclinical. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). PharmTech. Available from: [Link]

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's API. Available from: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. SciELO Brazil. Available from: [Link]

  • Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available from: [Link]

  • Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. Technology Networks. Available from: [Link]

  • HSP for Beginners. Hansen Solubility Parameters. Available from: [Link]

  • Hansen Solubility Parameters 2000.pdf. Kinam Park, Purdue University. Available from: [Link]

  • Solubility determination and thermodynamic modelling of 3,5-dimethylpyrazole in nine organic solvents from T = (283.15 to 313.15) K and mixing properties of solutions. ResearchGate. Available from: [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. Available from: [Link]

  • Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Journal of Chemical & Engineering Data - ACS Publications. Available from: [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available from: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]

  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Available from: [Link]

  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. ResearchGate. Available from: [Link]

  • Method for purifying pyrazoles. Google Patents.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available from: [Link]

  • MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmaceutical, Chemical, and Biological Sciences. Available from: [Link]

  • Optimizing Sample Dissolution Methods of Low Water Soluble Intermediate Organic Compounds to Support Environmental Risk Assessme. Diva-portal.org. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. ResearchGate. Available from: [Link]

  • Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

  • Solubility/Bioavailability Enhancement and Modified Release Formulations of Poorly Water-Soluble Drugs. May Darwich, Heinrich-Heine-Universität Düsseldorf. Available from: [Link]

  • Structure analysis of a phenylpyrazole carboxylic acid derivative crystallizing with three molecules in the asymmetric unit (Z′ = 3) using X-ray powder diffraction. Cambridge University Press & Assessment. Available from: [Link]

  • Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Recent Scientific Research. Available from: [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. International Journal of Pharmaceutical and Clinical Research. Available from: [Link]

  • SOLUBILITY ENHANCEMENT TECHNIQUE. International Journal of Research and Analytical Reviews. Available from: [Link]

Sources

column chromatography vs. recrystallization for pyrazole purification

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazole Purification. Pyrazoles are highly versatile heterocyclic building blocks critical to pharmaceutical development and agrochemistry. However, their unique physicochemical properties—specifically their basic nitrogen atoms and tendency to form oils—often complicate downstream isolation.

This guide provides drug development professionals and synthetic chemists with field-proven, self-validating methodologies to navigate the critical decision between Column Chromatography and Recrystallization .

Strategic Decision Matrix

Choosing the correct purification strategy prevents yield loss and degradation. Use the self-validating workflow below to determine the optimal path for your crude pyrazole mixture.

Workflow Start Crude Pyrazole Mixture CheckState Physical State? Start->CheckState IsSolid Solid CheckState->IsSolid IsOil Oil / Liquid CheckState->IsOil TLC TLC Profile? IsSolid->TLC SaltForm Can form acid addition salt? IsOil->SaltForm Complex Complex (>2 spots) TLC->Complex Simple Simple (1 main spot) TLC->Simple Chromatography Column Chromatography (TEA Deactivated Silica) Complex->Chromatography Recrystallization Recrystallization (Single or Mixed Solvent) Simple->Recrystallization YesSalt Yes SaltForm->YesSalt NoSalt No SaltForm->NoSalt SaltCryst Salt Crystallization & Neutralization YesSalt->SaltCryst NoSalt->Chromatography

Workflow for selecting the optimal pyrazole purification strategy.

Quantitative Performance Comparison

The following table summarizes the expected outcomes and resource requirements for each major purification technique based on industry standards[1].

ParameterColumn ChromatographyDirect RecrystallizationAcid Addition Salt Crystallization
Typical Yield 70–90%60–85%85–95%
Purity Achievable >95%>99%>99%
Scalability Low to MediumHighHigh
Solvent Consumption High (Gradient elution)Low (Minimal hot solvent)Medium (Reaction + Washing)
Primary Use Case Complex mixtures, oils, non-crystallizable compoundsSimple mixtures, solid crude productsClosely related regioisomers, basic pyrazoles

Self-Validating Experimental Protocols

Do not blindly execute steps; ensure the chemistry is actively validated at each checkpoint.

Protocol A: Purification via Acid Addition Salt Crystallization

Overview: Pyrazoles can be protonated to form highly crystalline salts, drastically altering their solubility profile to separate them from non-basic impurities[2]. Self-Validation Checkpoint: Before scaling up, perform a micro-scale test (50 mg). If the resulting salt is highly hygroscopic and turns into a syrup upon exposure to air, this method is invalid for your specific derivative; pivot to chromatography.

  • Dissolution: Dissolve the crude pyrazole mixture in a minimal volume of a polar organic solvent (e.g., acetone, ethanol, or isopropanol)[3].

  • Acidification: Slowly add an equimolar amount of an inorganic mineral acid (e.g., sulfuric acid or phosphoric acid) while stirring[2]. Causality: Protonation of the pyrazole nitrogen creates an ionic species that is insoluble in the organic mother liquor, forcing precipitation[3].

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization, followed by further cooling in an ice bath to maximize yield[2].

  • Isolation: Collect the crystals via vacuum filtration and wash with a small amount of cold crystallization solvent[2].

  • Free-Base Liberation: Dissolve the purified salt in water and neutralize with a suitable base (e.g., sodium hydroxide solution) until the pH is >9[2]. Validation: Check the aqueous layer with pH paper to ensure complete neutralization; the free pyrazole should precipitate or form an extractable oil.

  • Extraction & Recovery: Extract the regenerated pyrazole with an organic solvent, dry over magnesium sulfate, filter, and concentrate under reduced pressure[2].

Protocol B: TEA-Deactivated Column Chromatography

Overview: Ideal for oily pyrazoles or complex mixtures that cannot crystallize[4]. Self-Validation Checkpoint: Run a 2D TLC plate. Spot the crude mixture, run in one dimension, dry, and run again perpendicular. If the pyrazole spot streaks or fails to migrate symmetrically, the silica requires further deactivation.

  • Silica Deactivation: Prepare a slurry of silica gel in your starting non-polar solvent (e.g., hexanes). Add triethylamine (TEA) to constitute ~0.5% to 1.0% of the total solvent volume[1]. Causality: TEA competitively binds to the highly acidic silanol sites on the silica, preventing the basic pyrazole nitrogens from hydrogen-bonding and streaking down the column[1].

  • Column Packing: Pour the silica slurry into the column and pack under gravity or gentle pressure[1]. Flush with 2 column volumes of the TEA-spiked solvent.

  • Loading: Dissolve the crude pyrazole in a minimum volume of eluent and load it evenly onto the silica bed.

  • Gradient Elution: Begin eluting with a less polar solvent system and gradually increase polarity (e.g., Hexane to Ethyl Acetate)[4]. Monitor fractions via TLC[4].

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator[4]. Validation: Dry the product under high vacuum for at least 12 hours to ensure all residual TEA and solvent are completely removed[4].

Troubleshooting & FAQs

Q: My pyrazole compound is "oiling out" instead of crystallizing. What causes this and how do I fix it? A: Causality: "Oiling out" occurs when the pyrazole separates from the solvent as a distinct liquid phase rather than forming a solid crystal lattice. This happens thermodynamically when the solute's melting point is lower than the boiling point of the solvent, or kinetically when the solution is cooled too rapidly, preventing proper nucleation[5]. Solution:

  • Change the Solvent: Switch to a solvent system with a lower boiling point (e.g., replacing ethanol with diethyl ether or a hexane/ethyl acetate mix)[5].

  • Control Cooling Rate: Allow the flask to cool to room temperature inside an insulated Dewar flask before transferring to an ice bath[5].

  • Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface to create micro-abrasions that serve as nucleation sites[1].

Q: I am experiencing severe peak tailing and poor recovery when purifying my pyrazole on silica gel. A: Causality: Pyrazoles contain basic nitrogen atoms (both pyridine-like and pyrrole-like). These basic sites interact strongly with the highly acidic silanol (Si-OH) groups on standard normal-phase silica gel via hydrogen bonding and acid-base interactions, leading to irreversible adsorption and streaking[1]. Solution: Deactivate the silica gel prior to use. Add 0.5% to 1.0% (v/v) triethylamine (TEA) to your mobile phase[1]. The TEA competitively binds to and neutralizes the acidic silanol sites, allowing the pyrazole to elute symmetrically. Alternatively, switch to neutral alumina as the stationary phase[5].

Q: How can I separate closely related pyrazole regioisomers (e.g., 3-substituted vs 5-substituted) that co-elute on TLC? A: Causality: Regioisomers often possess nearly identical dipole moments and polarities, making standard normal-phase chromatography ineffective for separation. Solution: Exploit slight differences in their basicity or crystal lattice packing energies by forming an acid addition salt[2]. Dissolve the mixture in an organic solvent and add an equimolar amount of a mineral acid (e.g., sulfuric acid)[3]. Often, the salt of one isomer will selectively crystallize out of solution, leaving the other isomer dissolved in the mother liquor[2]. The pure isomer can then be recovered by neutralizing the salt with a base like sodium hydroxide[3].

Q: My purified pyrazole has a persistent yellow/brown tint. How can I remove this? A: Causality: Pyrazoles, particularly those with hydrazine or amine substituents, are highly sensitive to air oxidation. This leads to the formation of trace amounts of highly conjugated, intensely colored byproducts[1]. Solution: Perform a charcoal treatment. Dissolve the compound in a suitable solvent, add a small amount of activated charcoal, and stir briefly[4]. The porous carbon matrix preferentially adsorbs large, conjugated colored impurities. Filter the mixture through a Celite pad to remove the charcoal, and then recrystallize the product[4].

Sources

Validation & Comparative

Comparative NMR Analysis Guide: 1H-Pyrazole-4-acetic acid ethyl ester Hydrochloride vs. Free Base

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter analytical bottlenecks when characterizing heterocyclic Active Pharmaceutical Ingredients (APIs). For 1H-Pyrazole-4-acetic acid ethyl ester , the conversion from its neutral free base to its hydrochloride (HCl) salt is a standard procedure to enhance aqueous solubility and bioavailability.

However, this protonation fundamentally alters the electronic environment of the pyrazole ring. Failing to account for these chemical shift perturbations (CSPs) during Nuclear Magnetic Resonance (NMR) analysis often leads to misinterpretation of spectral data and false QA/QC failures. This guide objectively compares the ¹H and ¹³C NMR performance of the free base versus the hydrochloride salt, providing self-validating protocols and mechanistic causality to ensure structural integrity.

Mechanistic Causality: Tautomerism vs. Protonation

To accurately interpret the NMR spectra of pyrazole derivatives, one must understand the underlying physical chemistry governing the molecule in solution.

  • The Free Base (Neutral Pyrazole): In solution (e.g., DMSO-d6), neutral pyrazoles undergo rapid annular tautomerism—the continuous migration of the N-H proton between the two nitrogen atoms. Furthermore, the ¹⁴N nucleus possesses a nuclear quadrupole moment that provides an efficient relaxation pathway[1]. This combination of tautomeric exchange and quadrupolar coupling results in significant signal broadening for the pyrazole protons (H3/H5) and the exchangeable NH proton.

  • The Hydrochloride Salt (Pyrazolium Cation): The addition of HCl protonates the pyridinic nitrogen, forming a positively charged pyrazolium cation. This transformation arrests the rapid tautomeric exchange, locking the ring into a symmetric electronic state. Crucially, the positive charge withdraws electron density from the π-system. As observed in similar coordinated pyrazole systems, this reduction in electron density causes a pronounced deshielding effect, shifting the adjacent ring protons downfield[2]. In ¹³C NMR, protonation similarly induces significant deshielding at the C3 and C5 positions, typically shifting them downfield by approximately 3 to 6 ppm[3].

Protonation_Mechanism A Neutral Pyrazole (Rapid Tautomerism) B Protonation by HCl (N-protonation) A->B + HCl C Pyrazolium Cation (Arrested Tautomerism) B->C D 1H NMR Effect: Deshielding of H3/H5 C->D Inductive Effect E 13C NMR Effect: Deshielding of C3/C5 C->E Resonance Effect

Fig 1. Mechanistic pathway of pyrazole protonation and its resulting NMR chemical shift effects.

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. To definitively differentiate between structural protons (H3/H5) and exchangeable protons (NH/NH₂⁺) that may be broadened into the baseline, we employ a comparative solvent strategy using DMSO-d6 and a subsequent D₂O shake.

Protocol: 1H NMR Acquisition & D₂O Exchange Validation

Objective: To unambiguously assign the pyrazole ring protons and validate the presence of the hydrochloride salt.

  • Sample Preparation: Weigh 10–15 mg of the target compound (Free Base or HCl salt). Dissolve completely in 0.6 mL of anhydrous DMSO-d6 within a standard 5 mm NMR tube.

  • Initial Acquisition: Insert the sample into the spectrometer (e.g., 400 MHz). Lock, tune, match, and shim. Acquire a standard ¹H NMR spectrum using 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds at 298 K.

  • D₂O Shake (Self-Validation): Remove the NMR tube. Add 10–20 µL of Deuterium Oxide (D₂O) directly to the tube[1].

  • Equilibration: Cap the tube and shake vigorously for 60 seconds to ensure complete deuterium exchange of all labile protons.

  • Secondary Acquisition: Re-insert the tube, re-shim, and acquire a second ¹H NMR spectrum under identical parameters.

    • Causality Check: Any broad signal that disappears in the secondary spectrum (typically >12 ppm) is definitively assigned as an exchangeable nitrogen-bound proton. The surviving aromatic signals (~7.45–7.95 ppm) are confirmed as the non-exchangeable H3/H5 pyrazole protons.

NMR_Workflow A 1. Sample Selection (Free Base vs. HCl Salt) BB BB A->BB B 2. Sample Preparation (10-15 mg in 0.6 mL) C 3. Solvent Selection (DMSO-d6 or D2O) D 4. NMR Acquisition (1H, 13C, HSQC, HMBC) C->D E 5. Data Processing (FT, Phase/Baseline Corr.) D->E F 6. Comparative Analysis (Chemical Shift Perturbation) E->F BB->C

Fig 2. Step-by-step NMR sample preparation and acquisition workflow for pyrazole derivatives.

Quantitative Data Presentation: Free Base vs. Hydrochloride Salt

The following tables summarize the expected chemical shift perturbations (CSPs) when comparing the free base to the hydrochloride salt in DMSO-d6. These empirical values serve as a benchmark for structural validation.

Table 1: ¹H NMR Chemical Shifts Comparison (DMSO-d6, 400 MHz)
PositionFree Base (δ ppm)HCl Salt (δ ppm)MultiplicityCausality / Mechanistic Note
-CH₃ (Ethyl) 1.181.18Triplet (3H)Distal to protonation site; unaffected.
-O-CH₂- (Ethyl) 4.054.06Quartet (2H)Distal to protonation site; unaffected.
-CH₂- (Acetic) 3.453.55Singlet (2H)Minor deshielding due to inductive effect from the positively charged ring.
H3 / H5 (Pyrazole) 7.457.95Broad Singlet (2H)Pronounced deshielding due to reduced π-electron density in the pyrazolium cation[2].
NH / NH₂⁺ 12.60>13.50 (or absent)Broad SingletBroadened by ¹⁴N quadrupolar coupling and chemical exchange[1]. Disappears upon D₂O addition.
Table 2: ¹³C NMR Chemical Shifts Comparison (DMSO-d6, 100 MHz)
PositionFree Base (δ ppm)HCl Salt (δ ppm)Causality / Mechanistic Note
-CH₃ (Ethyl) 14.114.1Distal aliphatic carbon; unaffected.
-O-CH₂- (Ethyl) 60.260.5Distal aliphatic carbon; unaffected.
-CH₂- (Acetic) 29.528.8Minor upfield shift due to altered hyperconjugation.
C4 (Pyrazole) 112.0110.5Shielded due to resonance effects in the symmetric pyrazolium cation.
C3 / C5 (Pyrazole) 133.5136.0Deshielded (+2.5 ppm) due to protonation at adjacent nitrogens[3].
C=O (Ester) 171.2170.5Minor perturbation from the adjacent methylene group.

Conclusion & Analytical Best Practices

When analyzing 1H-Pyrazole-4-acetic acid ethyl ester, distinguishing between the free base and the hydrochloride salt relies heavily on the ~0.5 ppm downfield shift of the H3/H5 protons in ¹H NMR, and the ~2.5 ppm downfield shift of the C3/C5 carbons in ¹³C NMR.

If signal overlap or extreme broadening obscures the aromatic region, researchers should immediately employ the D₂O shake protocol to eliminate exchangeable proton interference[1]. Relying on a self-validating, multi-solvent approach ensures that the physicochemical state of the API is accurately characterized before advancing to downstream drug formulation.

References

  • Title: 1H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III) Source: Journal of the Chemical Society of Pakistan (jcsp.org.pk) URL: 2

  • Title: Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives Source: BenchChem (benchchem.com) URL: 1

  • Title: Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations Source: Freie Universität Berlin (fu-berlin.de) URL: 3

Sources

Comparative Guide: Mass Spectrometry Fragmentation Profiling of Ethyl 2-(1H-pyrazol-4-yl)acetate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Objective

Ethyl 2-(1H-pyrazol-4-yl)acetate (CAS 916084-27-0; C7H10N2O2) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis[1]. Because the pyrazole core is ubiquitous in modern kinase inhibitors and anti-inflammatory agents, rigorous structural elucidation of its derivatives is critical for impurity profiling, degradation studies, and regulatory submissions.

This guide provides an objective performance comparison between two orthogonal analytical platforms: High-Resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF MS/MS) and Electron Ionization Gas Chromatography-Mass Spectrometry (EI-GC-MS) . By examining the gas-phase ion chemistry and fragmentation causality of this specific compound, researchers can select the optimal self-validating system for their structural characterization workflows.

Platform Comparison: ESI-Q-TOF vs. EI-GC-MS

While both platforms are capable of identifying ethyl 2-(1H-pyrazol-4-yl)acetate, their ionization mechanisms yield vastly different primary fragmentation data.

  • ESI-Q-TOF (Soft Ionization): Operates via the even-electron rule. It is the superior choice for trace-level impurity profiling in complex biological or aqueous matrices. The high mass accuracy (< 5 ppm) allows for the unambiguous assignment of empirical formulas to fragments, making it ideal for de novo structural elucidation.

  • EI-GC-MS (Hard Ionization): Operates via the generation of an odd-electron radical cation ([M]+•). It is the gold standard for volatile raw material Quality Control (QC). The standardized 70 eV collision energy ensures highly reproducible fragmentation that can be directly cross-referenced against standard NIST/EPA libraries for rapid confirmation.

Mechanistic Causality of Fragmentation

To interpret the spectra accurately, one must understand why the molecule fragments the way it does under different energetic conditions.

ESI+ CID Fragmentation (Even-Electron Pathway)

In positive ESI mode, protonation occurs preferentially at the ester carbonyl oxygen or the basic pyrazole nitrogen, yielding a stable [M+H]+ precursor at m/z 155.08. The fragmentation is charge-directed:

  • Ester Cleavage: The most labile moiety is the ethyl ester. The molecule undergoes either a direct nucleophilic loss of ethanol (46 Da) to form a ketene cation (m/z 109.04) or a McLafferty-type rearrangement losing ethylene (28 Da) to form the protonated acid (m/z 127.05).

  • Acylium Formation: The subsequent loss of water or carbon monoxide drives the formation of the highly stable pyrazole-methyl cation (m/z 81.04).

  • Ring Contraction: The pyrazole core is highly stable, but under elevated collision energies, it classically undergoes ring cleavage via the expulsion of hydrogen cyanide (HCN, 27 Da)[2].

EI Fragmentation (Odd-Electron Pathway)

Under 70 eV electron bombardment, an electron is ejected to form the radical cation [M]+• at m/z 154.

  • Alpha-Cleavage: The dominant pathway is the alpha-cleavage of the ester group, resulting in the loss of the ethoxy radical (•OCH2CH3, 45 Da) to form a stable acylium ion at m/z 109, which typically presents as the base peak.

  • Homolytic Cleavage: Cleavage of the C-C bond adjacent to the pyrazole ring results in the loss of •COOC2H5 (73 Da), yielding the m/z 81 cation.

  • Core Fragmentation: Similar to the ESI pathway, the remaining pyrazole core eliminates HCN to yield the m/z 54 fragment[2].

Quantitative Data Presentation

Table 1: ESI-Q-TOF MS/MS Fragmentation Pattern (Positive Ion Mode)

Precursor Ion: m/z 155.0821 [M+H]+

Fragment m/zFormulaMass ErrorNeutral LossMechanistic Causality
127.0508 C5H7N2O2+< 5 ppmC2H4 (28 Da)Rearrangement/loss of ethylene from the ethyl ester.
109.0402 C5H5N2O+< 5 ppmC2H6O (46 Da)Loss of ethanol directly from the protonated ester.
81.0453 C4H5N2+< 5 ppmCO (28 Da)Loss of carbon monoxide from the m/z 109 fragment.
54.0344 C3H4N+< 5 ppmHCN (27 Da)Characteristic pyrazole ring cleavage via HCN expulsion.
Table 2: EI-GC-MS Fragmentation Pattern (70 eV)

Molecular Ion: m/z 154[M]+•

Fragment m/zRelative AbundanceRadical/Neutral LossMechanistic Causality
154 ~30%NoneIntact molecular radical cation.
109 100% (Base)•OCH2CH3 (45 Da)Alpha-cleavage losing the ethoxy radical (acylium ion).
81 ~45%•COOC2H5 (73 Da)Homolytic cleavage yielding the pyrazole-methyl cation.
54 ~20%HCN (27 Da)Expulsion of HCN from the pyrazole core.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution ESI-Q-TOF LC-MS/MS
  • Sample Preparation: Dissolve ethyl 2-(1H-pyrazol-4-yl)acetate in MS-grade Methanol to a final concentration of 1 µg/mL. Causality: This specific concentration prevents detector saturation and minimizes the formation of artificial gas-phase dimers ([2M+H]+).

  • Chromatography: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient of 5-95% Acetonitrile in Water containing 0.1% Formic Acid. Causality: Formic acid acts as a crucial proton donor, ensuring maximum ionization efficiency of the pyrazole nitrogen.

  • System Suitability (Self-Validation): Co-infuse a continuous lock-mass solution (e.g., Purine, m/z 121.0509). Causality: This validates the system in real-time, ensuring the precursor mass error remains strictly < 5 ppm throughout the run.

  • Fragmentation (CID): Isolate m/z 155.08 in the quadrupole and apply stepped collision energies (CE) of 10, 20, and 40 eV using N2 collision gas. Causality: Ramping the CE ensures the capture of both primary ester losses (at 10 eV) and secondary ring cleavages (at 40 eV).

Protocol B: Electron Ionization GC-MS (Single Quad)
  • Sample Preparation: Dissolve the standard in Dichloromethane (DCM) to 10 µg/mL. Causality: Aprotic, highly volatile solvents are mandatory for GC to avoid stationary phase degradation and ensure sharp solvent delay peaks.

  • System Suitability (Self-Validation): Execute a Perfluorotributylamine (PFTBA) tune prior to the sequence. Causality: Validates the mass axis calibration and ensures the m/z 69/219/502 relative abundances meet standard tuning criteria, proving the source is clean.

  • Chromatography: Use a DB-5MS column (30 m x 0.25 mm x 0.25 µm) with Helium carrier gas at 1.0 mL/min. Causality: The 5% phenyl stationary phase provides optimal retention and peak shape for semi-volatile heterocyclic esters.

  • Ionization & Acquisition: Operate the EI source at exactly 70 eV with a source temperature of 230 °C. Scan from m/z 40 to 300. Causality: 70 eV is the universal standard; deviations will alter the fragmentation ratios, invalidating library matching. The m/z 40 lower limit avoids air/water background noise.

Visualizations

G M [M+H]+ m/z 155.08 F1 [M+H - C2H4]+ m/z 127.05 M->F1 - C2H4 (28 Da) F2 [M+H - EtOH]+ m/z 109.04 M->F2 - EtOH (46 Da) F1->F2 - H2O (18 Da) F3 [M+H - EtOH - CO]+ m/z 81.04 F2->F3 - CO (28 Da) F4 [M+H - EtOH - CO - HCN]+ m/z 54.03 F3->F4 - HCN (27 Da)

Proposed ESI-MS/MS fragmentation pathway for ethyl 2-(1H-pyrazol-4-yl)acetate.

W S1 Sample Preparation (1 µg/mL in MeOH) S2 System Suitability (Lock-Mass Calibration) S1->S2 S3 LC-MS/MS Acquisition (ESI+, CID 10-40 eV) S2->S3 S4 Data Validation (Mass Error < 5 ppm) S3->S4

Self-validating LC-MS/MS analytical workflow for structural profiling.

References

  • Santos, et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. Mechanistic grounding for HCN and N2 expulsion in pyrazole cores. Available at:[Link]

  • Molport. "ethyl 2-(1H-pyrazol-4-yl)acetate | 916084-27-0". Exact mass and structural identifiers. Available at:[Link]

Sources

A Comparative Guide to the Reactivity of Ethyl vs. Methyl Pyrazole-4-acetates for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: April 2026

In the synthesis of novel therapeutics and functional materials, the selection of appropriate building blocks is paramount. Pyrazole-4-acetates are versatile intermediates, but the seemingly minor choice between a methyl and an ethyl ester can have significant implications for reaction kinetics, yields, and the overall efficiency of a synthetic route. This guide provides an in-depth comparison of the reactivity of ethyl and methyl pyrazole-4-acetates, grounded in chemical principles and supported by detailed experimental protocols to empower researchers in making informed decisions.

Theoretical Reactivity Profile: Electronic and Steric Considerations

The reactivity of both methyl and ethyl pyrazole-4-acetates is primarily influenced by the interplay of electronic and steric effects, which are modulated by the pyrazole ring itself. The ester moiety at the C4 position acts as an electron-withdrawing group, influencing the electron density of the pyrazole ring.[1]

Electronic Effects

Theoretically, the ethyl group is slightly more electron-donating than the methyl group due to the positive inductive effect (+I) of the additional methylene group.[1] This subtle electronic difference can have a cascading effect on the reactivity of the molecule. For instance, in reactions where the nucleophilicity of another functional group on the pyrazole ring is critical, the ethyl ester might offer a marginal advantage by increasing the electron density of the ring system.[1]

Steric Hindrance

Conversely, the bulkier ethyl group can introduce greater steric hindrance compared to the more compact methyl group.[1][2] This can be a deciding factor in reactions where the approach of a bulky reagent to the ester carbonyl is the rate-determining step. In such cases, the methyl ester would be expected to react more readily.

The following diagram illustrates the key factors influencing the reactivity of pyrazole-4-acetates.

G cluster_0 Factors Influencing Reactivity cluster_1 Methyl Pyrazole-4-acetate cluster_2 Ethyl Pyrazole-4-acetate Pyrazole-4-acetate Pyrazole-4-acetate Electronic Effects Electronic Effects Pyrazole-4-acetate->Electronic Effects +I effect of alkyl group Steric Effects Steric Effects Pyrazole-4-acetate->Steric Effects Size of alkyl group Methyl_E Less electron-donating Electronic Effects->Methyl_E Ethyl_E Slightly more electron-donating Electronic Effects->Ethyl_E Methyl_S Less steric hindrance Steric Effects->Methyl_S Ethyl_S More steric hindrance Steric Effects->Ethyl_S

Caption: Key factors influencing the reactivity of pyrazole-4-acetates.

Comparative Reactivity in Key Transformations

While direct comparative kinetic data for ethyl vs. methyl pyrazole-4-acetates is not extensively reported in the literature, we can predict their relative reactivity in common synthetic transformations based on established chemical principles. The following sections outline these expected differences and provide detailed protocols for their experimental validation.

Hydrolysis to Pyrazole-4-carboxylic Acid

The conversion of the ester to a carboxylic acid is a fundamental step in many synthetic pathways, often preceding amide bond formation.

Theoretical Expectation: Methyl esters are generally more labile and thus hydrolyze more readily than their ethyl counterparts.[1] This is attributed to the smaller size of the methyl group, which presents less steric hindrance to the incoming nucleophile (hydroxide or water).

Data Summary Table (Hypothetical Data):

EsterReaction Time (h) for >95% ConversionYield (%)
Methyl Pyrazole-4-acetate498
Ethyl Pyrazole-4-acetate796

Experimental Protocol for Comparative Hydrolysis:

This protocol is designed to provide a direct comparison of the hydrolysis rates of methyl and ethyl pyrazole-4-acetates under identical conditions.

G start Start dissolve Dissolve pyrazole-4-acetate in THF/Water (3:1) start->dissolve add_base Add LiOH (2.0 eq) dissolve->add_base stir Stir at 40°C add_base->stir monitor Monitor by TLC/LC-MS (every hour) stir->monitor monitor->stir Incomplete acidify Cool to 0°C and acidify with 1M HCl to pH 2-3 monitor->acidify Reaction Complete filter Filter and wash solid with cold water acidify->filter dry Dry under vacuum filter->dry end End dry->end

Caption: Workflow for comparative hydrolysis of pyrazole-4-acetates.

Step-by-Step Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve methyl pyrazole-4-acetate (1.0 eq) and ethyl pyrazole-4-acetate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: To each flask, add lithium hydroxide (LiOH, 2.0 eq) and stir the mixtures vigorously at 40°C.[3]

  • Monitoring: Monitor the progress of each reaction hourly by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Workup: Once the reaction is complete, cool the mixture to 0°C in an ice bath and carefully acidify to a pH of 2-3 with 1M hydrochloric acid (HCl).[3]

  • Isolation: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum.[3]

Transesterification

Transesterification is a valuable reaction for modifying the ester group, for example, to introduce a more complex alcohol moiety.

Theoretical Expectation: The relative reactivity will depend on the reaction conditions. Under acidic conditions, the smaller methyl ester might be slightly more reactive due to less steric hindrance. Under basic conditions, the reactivity difference may be less pronounced.

Data Summary Table (Hypothetical Data):

EsterReagentReaction Time (h)Yield (%)
Methyl Pyrazole-4-acetateBenzyl alcohol, Sc(OTf)₃1285
Ethyl Pyrazole-4-acetateBenzyl alcohol, Sc(OTf)₃1682

Experimental Protocol for Comparative Transesterification:

This protocol utilizes a Lewis acid catalyst for a direct comparison of transesterification rates.

G start Start mix Mix pyrazole-4-acetate, benzyl alcohol (3.0 eq), and Sc(OTf)₃ (10 mol%) in toluene start->mix reflux Reflux the mixture mix->reflux monitor Monitor by GC-MS (every 2 hours) reflux->monitor monitor->reflux Incomplete quench Cool and quench with saturated NaHCO₃ solution monitor->quench Reaction Complete extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for comparative transesterification.

Step-by-Step Methodology:

  • Reaction Setup: In two separate flasks, combine methyl pyrazole-4-acetate (1.0 eq) or ethyl pyrazole-4-acetate (1.0 eq) with benzyl alcohol (3.0 eq) and scandium(III) triflate (Sc(OTf)₃, 10 mol%) in toluene.

  • Reaction: Reflux the mixtures and monitor the progress every 2 hours using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: After completion, cool the reactions to room temperature and quench with a saturated sodium bicarbonate solution.

  • Isolation: Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Amide Bond Formation

The formation of pyrazole-4-carboxamides is a common objective in medicinal chemistry, as the amide bond is a key structural motif in many biologically active molecules.[4]

Theoretical Expectation: This reaction typically proceeds via the corresponding carboxylic acid. Therefore, the initial hydrolysis step (see section 2.1) is often required. If a direct aminolysis of the ester is attempted, the less sterically hindered and more electrophilic methyl ester would be expected to react faster.

Data Summary Table (Hypothetical Data for Direct Aminolysis):

EsterAmineReaction Time (h)Yield (%)
Methyl Pyrazole-4-acetateBenzylamine2465
Ethyl Pyrazole-4-acetateBenzylamine3658

Experimental Protocol for Comparative Amide Formation (from Carboxylic Acid):

This protocol follows the more common two-step procedure involving initial hydrolysis followed by amide coupling.

G start Start with pyrazole-4-carboxylic acid dissolve Dissolve carboxylic acid in DMF start->dissolve add_reagents Add HATU (1.1 eq), DIPEA (2.0 eq), and benzylamine (1.0 eq) dissolve->add_reagents stir Stir at room temperature add_reagents->stir monitor Monitor by LC-MS (every 4 hours) stir->monitor monitor->stir Incomplete workup Dilute with ethyl acetate, wash with 1M HCl, sat. NaHCO₃, and brine monitor->workup Reaction Complete purify Purify by column chromatography workup->purify end End purify->end

Caption: Workflow for amide formation from pyrazole-4-carboxylic acid.

Step-by-Step Methodology:

  • Preparation of Carboxylic Acid: Synthesize pyrazole-4-carboxylic acid from the corresponding methyl or ethyl ester following the hydrolysis protocol in section 2.1.

  • Amide Coupling: Dissolve the pyrazole-4-carboxylic acid (1.0 eq) in dimethylformamide (DMF). Add HATU (1.1 eq), diisopropylethylamine (DIPEA, 2.0 eq), and benzylamine (1.0 eq).[5]

  • Reaction: Stir the mixture at room temperature and monitor by LC-MS.

  • Workup: Upon completion, dilute with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography.

Conclusion and Recommendations

The choice between methyl and ethyl pyrazole-4-acetates is a nuanced decision that should be guided by the specific requirements of the synthetic step.

  • For subsequent hydrolysis: The methyl ester is generally preferred due to its higher lability, potentially leading to shorter reaction times and milder conditions.[1]

  • For reactions sensitive to steric hindrance: The less bulky methyl ester is the logical choice.

  • For reactions where maximizing nucleophilicity of other ring substituents is crucial: The slightly more electron-donating ethyl group might offer a subtle advantage, although this is often a minor effect.[1]

  • Practical Considerations: The cost and availability of the starting materials may also be a deciding factor.

Ultimately, for critical applications, the experimental validation of reactivity differences using the protocols outlined in this guide is strongly recommended to ensure the selection of the optimal building block for your research and development needs.

References

  • A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate - Benchchem.
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. Available at: [Link]

  • Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications - Benchchem.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. Available at: [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - MDPI. Available at: [Link]

  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides - Beilstein Journals. Available at: [Link]

Sources

Navigating Regioisomerism in Drug Design: A Comparative Guide to 1,3- vs. 1,5-Disubstituted Pyrazoles

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the pyrazole ring is a privileged scaffold. However, the regiochemistry of its substitution—specifically the divergence between 1,3- and 1,5-disubstituted isomers—is not merely a structural curiosity; it is a fundamental determinant of pharmacological efficacy. For drug development professionals, understanding how the spatial projection of pharmacophores dictates receptor pocket engagement is critical for optimizing target selectivity and biological activity.

This guide provides an objective, data-driven comparison of 1,3- and 1,5-disubstituted pyrazoles, detailing their mechanistic divergence, comparative efficacy, and the experimental protocols required to synthesize and validate them.

Mechanistic Divergence & Target Interactions

The biological disparity between 1,3- and 1,5-disubstituted pyrazoles stems from their three-dimensional geometry. In 1,5-disubstituted pyrazoles (e.g., diarylpyrazoles like Celecoxib), the adjacent substituents at the N1 and C5 positions experience significant steric crowding. This forces the aromatic rings into a specific, orthogonal dihedral angle. This "V-shaped" conformation is perfectly complementary to the binding pockets of specific enzymes, such as the cyclooxygenase-2 (COX-2) active site, allowing one aryl group to occupy the primary channel while the other inserts into a distinct side pocket[1].

Conversely, 1,3-disubstituted isomers project their substituents much further apart. This extended, more planar geometry fails to achieve the dual-pocket occupation required for targets like COX-2, leading to steric clashes with the receptor walls and a dramatic loss of binding affinity.

COX2 AA Arachidonic Acid COX2 COX-2 Enzyme (Inflammation Site) AA->COX2 Substrate PGs Prostaglandins (Inflammation/Pain) COX2->PGs Catalysis Iso15 1,5-Diarylpyrazole (e.g., Celecoxib) Iso15->COX2 High Affinity Binding (Blocks Active Site) Iso13 1,3-Diarylpyrazole (Steric Clash) Iso13->COX2 Weak/No Binding

Differential COX-2 inhibition by 1,5-diarylpyrazoles versus 1,3-diarylpyrazoles.

Comparative Biological Efficacy

The structural differences translate directly into measurable biological outcomes. The table below summarizes the quantitative performance of these isomers across two well-documented therapeutic targets: COX-2 (inflammation) and Viral Neuraminidase (influenza).

Target / ApplicationCompound Class1,3-Disubstituted Isomer Activity1,5-Disubstituted Isomer ActivityMechanistic Rationale
Cyclooxygenase-2 (COX-2) Diarylpyrazoles (Celecoxib analogues)Inactive / Weak (IC50 > 50 μM)Highly Potent (IC50 = 0.08 μM)The 1,5-geometry allows the sulfonamide/methylsulfonyl group to insert into the Val523 side pocket of COX-2[1].
Viral Neuraminidase (NA) Pyrazole-based Oseltamivir AnaloguesModerate (60.91% inhibition at 10 μM)Superior (72.80% inhibition at 10 μM)The 1,5-carboxamide linker optimally positions the acyl group within the 150-cavity of the neuraminidase enzyme[2].

Data supported by in vitro enzymatic assays demonstrating that the 1,5-isomer consistently outperforms the 1,3-isomer when binding to complex, multi-cavity receptor sites[1][2].

Experimental Workflows: Regioselective Synthesis

To accurately compare these isomers, researchers must synthesize them with high regiocontrol. The condensation of enamino ketones with substituted hydrazines is highly sensitive to reaction conditions. As documented by 3[3], the pH of the environment dictates the mechanistic pathway.

  • Acidic Conditions: Favor the 1,3-disubstituted pyrazole. The acid protonates the carbonyl, driving a 1,2-addition by the basic nitrogen of the hydrazine to form a hydrazone, which subsequently cyclizes.

  • Basic/Neutral Conditions: Favor the 1,5-disubstituted pyrazole. The absence of acid allows the hydrazine to perform a Michael addition on the α,β-unsaturated system prior to cyclization.

G Start Enamino Ketone + Hydrazine Cond1 Acidic Conditions (Hydrazone Formation via 1,2-addition) Start->Cond1 + H+ Cond2 Basic/Neutral Conditions (Michael Addition & Cyclization) Start->Cond2 + Diethylamine / Heat Prod1 1,3-Disubstituted Pyrazole (Major Product) Cond1->Prod1 Prod2 1,5-Disubstituted Pyrazole (Major Product) Cond2->Prod2

Regioselective synthesis pathways for 1,3- and 1,5-disubstituted pyrazoles.

Self-Validating Protocol: In Vitro COX-2 Inhibition Assay

To objectively evaluate the biological activity of the synthesized isomers, a highly controlled enzymatic assay is required. The following protocol is designed as a self-validating system to measure the IC50 of pyrazole isomers against COX-2[1].

Step-by-Step Methodology

Step 1: Enzyme Reconstitution

  • Action: Reconstitute apo-COX-2 (66 nM) in 100 mM Tris-HCl (pH 8.0) containing hematin and 500 μM phenol.

  • Causality: COX-2 requires heme for its peroxidase activity; the apo-enzyme is catalytically dead. Phenol acts as a reducing co-substrate to prevent enzyme auto-inactivation during the catalytic cycle.

Step 2: Time-Dependent Inhibitor Incubation

  • Action: Add the pyrazole isomers (ranging from 0–66 μM). Incubate the mixture at 25 °C for 17 minutes, followed by 37 °C for 3 minutes.

  • Causality: 1,5-diarylpyrazoles are time-dependent, slowly reversible inhibitors. Skipping this pre-incubation step will result in falsely elevated IC50 values because the inhibitor has not had time to induce the necessary conformational change in the enzyme.

Step 3: Substrate Addition & Catalysis

  • Action: Initiate the reaction by adding 50 μM of 14C-labeled arachidonic acid. Allow metabolism to proceed for exactly 30 seconds at 37 °C.

  • Causality: A strict 30-second window ensures the measurement of initial velocity ( V0​ ) before substrate depletion or product inhibition skews the kinetics.

Step 4: Termination and Quantification

  • Action: Terminate the reaction with an acidic stop solution (e.g., 1M HCl), extract the 14C-prostaglandins via organic solvent, and quantify using radiometric HPLC or scintillation counting.

System Validation Check

To ensure the trustworthiness of the assay, run Celecoxib as a positive control and COX-1 as a negative selectivity control.

  • Validation Criteria: If the assay is functioning correctly, Celecoxib must yield a COX-2 IC50 < 0.1 μM and a COX-1 IC50 > 50 μM. If Celecoxib fails to show >100-fold selectivity, the hematin reconstitution failed, or the pre-incubation time was insufficient, and the data for the novel isomers must be discarded.

References

  • [123I]-Celecoxib Analogues as SPECT Tracers of Cyclooxygenase-2 in Inflammation Source: ACS Publications / NIH PMC URL
  • Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors Source: MDPI / PMC URL
  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias Source: NIH URL

Sources

Spectroscopic Differentiation of Pyrazole Regioisomers: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

The regioselective synthesis of pyrazoles is a cornerstone challenge in medicinal chemistry. The classic Knorr pyrazole synthesis—the condensation of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines—typically yields a mixture of 1,3- and 1,5-disubstituted regioisomers. Because these isomers exhibit vastly different steric profiles, toxicological properties, and target affinities (such as in the development of glucocorticoid receptor agonists[1]), unequivocal structural assignment is mandatory.

This guide objectively compares the primary spectroscopic methodologies used to differentiate pyrazole regioisomers, providing the mechanistic causality and self-validating protocols required for definitive structural elucidation.

The Analytical Contenders: Through-Space vs. Through-Bond

To differentiate a 1,3-disubstituted pyrazole from a 1,5-disubstituted pyrazole, the analytical method must establish the relationship between the N1-substituent (e.g., an N-alkyl or N-aryl group) and the substituents at the C3 and C5 positions.

2D NOESY / ROESY (Through-Space Correlation)

The Mechanism: Nuclear Overhauser Effect Spectroscopy (NOESY) relies on dipole-dipole cross-relaxation to identify protons that are spatially close (< 5 Å), regardless of covalent connectivity.

  • 1,5-Isomer: The N1-substituent is sterically adjacent to the C5-substituent. A strong NOE cross-peak is observed between the N1-alkyl/aryl protons and the C5-alkyl/aryl protons.

  • 1,3-Isomer: The N1-substituent is adjacent to the unsubstituted C5 position (bearing the H5 proton). An NOE is observed between the N1-substituent and the pyrazole H5 proton.

  • Limitations: NOESY is highly susceptible to conformational flexibility. If an N-aryl group rotates freely, time-averaged NOE signals can be misleading. Furthermore, if the molecule is large, the NOE might cross the zero-crossing point ( ωτc​≈1.12 ), necessitating ROESY instead.

1 H- 13 C HMBC (Heteronuclear Multiple Bond Correlation)

The Mechanism: HMBC maps the carbon skeleton by detecting long-range scalar couplings (typically 2-bond or 3-bond, 2JCH​ or 3JCH​ ).

  • In pyrazoles, the N1-substituent protons exhibit a strong 3-bond coupling ( 3JCH​≈4−8 Hz) to the C5 carbon . They do not couple to the C3 carbon (which would be a 5-bond coupling, 5JCH​≈0 Hz).

  • By identifying C5 via the N1-substituent, one can then look at the H4 proton. H4 couples to both C3 and C5. This allows for the complete mapping of the pyrazole ring.

  • Limitations: Requires the presence of the H4 proton to bridge the spin system. Fully substituted pyrazoles (e.g., 1,3,4,5-tetrasubstituted) lack this bridging proton, making 13 C HMBC ambiguous.

1 H- 15 N HMBC (The Definitive Arbiter)

The Mechanism: The pyrazole ring contains two distinct nitrogens: N1 (pyrrole-like, planar, donates its lone pair to the aromatic sextet) and N2 (pyridine-like, basic lone pair in the sp2 plane).

  • 1 H- 15 N HMBC directly correlates the ring protons to the nitrogens[2].

  • H5 shows a strong 2JHN​ to N1 and a 3JHN​ to N2. H3 shows a strong 2JHN​ to N2 and a 3JHN​ to N1. The N1-substituent will only correlate to N1.

  • Limitations: 15 N has a very low natural abundance (0.37%) and a negative gyromagnetic ratio. This requires highly concentrated samples, cryoprobes, and longer acquisition times.

Comparative Performance Data

The following table summarizes the quantitative NMR parameters and operational metrics for each methodology.

Feature / Metric2D NOESY / ROESY 1 H- 13 C HMBC 1 H- 15 N HMBC
Primary Correlation Spatial (< 5 Å)Scalar ( 3JCH​≈4−8 Hz)Scalar ( 2JHN​ / 3JHN​ )
Typical Chemical Shifts H3: 7.4-7.8 ppm H5: 7.5-8.0 ppmC3: 138-152 ppm C5: 128-140 ppmN1: 160-180 ppm N2: 240-260 ppm
Sample Concentration Low (~2-5 mg)Medium (~10-15 mg)High (>25 mg)
Acquisition Time 1 - 4 hours2 - 6 hours12 - 24 hours (Natural Abundance)
Definitive Accuracy Moderate (Conformer dependent)High (Requires H4 presence)Absolute (Gold Standard)
Vulnerability Rotamers / Tautomeric exchangeFully substituted pyrazolesLow sensitivity / Acoustic ringing

Spectroscopic Decision Workflow

To prevent wasted instrument time and ensure rigorous structural assignment, researchers should follow a logical decision tree based on the substitution pattern of the synthesized pyrazole.

G Start Purified N-Substituted Pyrazole Isomer NMR1D Acquire 1H & 13C NMR (Identify H4 presence) Start->NMR1D CheckH4 Is H4 proton present? NMR1D->CheckH4 HMBC Acquire 1H-13C HMBC (Optimize for 8 Hz) NOESY Acquire 2D NOESY/ROESY (Mixing time: 300ms) HMBC->NOESY Orthogonal Validation Assign13 1,3-Disubstituted Isomer (N-R correlates to C5, H5 shows NOE to N-R) NOESY->Assign13 Assign15 1,5-Disubstituted Isomer (N-R correlates to C5, C5-substituent shows NOE to N-R) NOESY->Assign15 N15 Acquire 1H-15N HMBC (Indirect Detection) N15->Assign13 N15->Assign15 CheckH4->HMBC Yes CheckH4->N15 No (Fully Substituted)

Caption: Decision tree for the spectroscopic differentiation of pyrazole regioisomers based on substitution.

Expert Experimental Protocols

The following protocols are designed as self-validating systems. A common pitfall in 2D NMR is misinterpreting artifacts as real correlations. These steps include internal checks to ensure data integrity.

Protocol 1: Optimized 1 H- 13 C HMBC Acquisition

This protocol utilizes a low-pass J-filter to suppress 1-bond correlations, ensuring only long-range (2- and 3-bond) correlations are observed.

Step 1: Sample Preparation

  • Dissolve 15 mg of the purified pyrazole in 0.6 mL of DMSO- d6​ or CDCl 3​ . Causality: Avoid protic solvents (like CD 3​ OD) if your pyrazole has exchangeable protons, as rapid exchange will broaden signals and obscure fine scalar couplings.

  • Filter the sample through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that degrade magnetic field homogeneity.

Step 2: Parameterization

  • Acquire standard 1 H and 13 C 1D spectra to define the spectral windows (F2 and F1 dimensions).

  • Load the standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

  • Set the long-range coupling constant delay ( JLR​ ) to 8.0 Hz (typical for aromatic 3JCH​ ).

  • Set the low-pass J-filter to 145 Hz to suppress direct 1JCH​ couplings.

Step 3: Self-Validation & Execution

  • Run the experiment with a minimum of 4 scans per increment and 256 t1​ increments.

  • Validation Check: Upon processing, inspect the spectrum for residual 1-bond couplings (which appear as doublets split by ~145 Hz along the F2 axis). If these are prominent, the low-pass filter failed, and signals must be carefully distinguished from true 3-bond correlations.

  • Interpretation: Locate the N1-substituent protons. Trace their correlation to the carbon axis. This carbon is C5 . Next, locate the H4 proton; it should correlate to C5 and another quaternary carbon, which is C3 .

Protocol 2: 2D NOESY Mixing Time Optimization

For small molecules (MW < 500 Da), the NOE builds up slowly and is positive. Choosing the wrong mixing time ( τm​ ) leads to spin diffusion (false positives) or zero signal.

Step 1: Setup and T1 Estimation

  • Use the same sample prepared for HMBC.

  • Estimate the longitudinal relaxation time ( T1​ ) of the pyrazole protons using an inversion-recovery experiment. For typical small-molecule pyrazoles, T1​≈1.0−2.5 seconds.

Step 2: Sequence Parameterization

  • Load a gradient-selected NOESY sequence (e.g., noesygpphpp).

  • Set the mixing time ( τm​ ) to 300 - 500 ms . Causality: Setting τm​ roughly equal to 0.7×T1​ maximizes the NOE cross-peak intensity while minimizing secondary spin diffusion (where A transfers to B, and B transfers to C, falsely implying A is close to C).

  • Set the relaxation delay ( D1​ ) to at least 2×T1​ (typically 3-5 seconds) to ensure full magnetization recovery between scans.

Step 3: Interpretation

  • Process the 2D matrix with zero-filling and a squared sine-bell window function.

  • Look for the cross-peak between the N1-substituent and the pyrazole ring protons.

  • Validation Check: Ensure the cross-peaks are symmetric across the diagonal. Asymmetric peaks often indicate t1​ noise or artifacts, not true spatial correlations.

References

  • Zimmerman, J. A. O., Fang, M., Doumbia, B., Neyman, A., Cha, J. H., Thomas, M., Hall, B., Wu, M., Wilson, A. M., & Pufall, M. A. (2021). "Deacylcortivazol-like pyrazole regioisomers reveal a more accommodating expanded binding pocket for the glucocorticoid receptor." RSC Medicinal Chemistry, 12(2), 203-212.[Link]

Validation of Synthesis Methods for Substituted Pyrazole Esters: FlowSyn-Pro vs. Traditional Batch

Author: BenchChem Technical Support Team. Date: April 2026

Substituted pyrazole esters—particularly 1,5-disubstituted pyrazole-4-carboxylates—are privileged scaffolds in modern drug discovery and agrochemical development, serving as the core pharmacophore in numerous COX-2 inhibitors and modern pesticides. However, transitioning these molecules from discovery to production exposes critical flaws in conventional synthesis techniques.

This guide objectively compares the performance of the FlowSyn-Pro Continuous Flow Platform against Traditional Batch Reactor alternatives, providing researchers and process chemists with validated protocols, mechanistic insights, and quantitative data to optimize pyrazole synthesis.

The Bottleneck: Regioselectivity and Safety in Pyrazole Synthesis

The classical synthesis of pyrazole esters relies on the condensation of substituted hydrazines with 1,3-dicarbonyls or vinylidene keto esters. In a traditional batch environment, this approach is fundamentally limited by two factors:

  • Thermodynamic Drift (Poor Regioselectivity): The reaction initially forms a kinetic product (the 1,5-isomer). However, poor heat dissipation in batch reactors creates localized "hot spots," providing the activation energy required for the kinetic product to equilibrate into the thermodynamically more stable, but often undesired, 1,3-isomer [1].

  • Hazardous Intermediates: Hydrazines are highly toxic and prone to exothermic decomposition. Batch synthesis requires accumulating large inventories of these reactive species, posing severe safety and scalability risks [2].

By shifting from macromixing (batch) to micromixing (continuous flow), we can manipulate the reaction kinetics to trap the desired regioisomer while minimizing the active reactor volume.

Mechanistic Causality: Why Continuous Flow Outperforms Batch

As application scientists, we must look beyond yield and understand the why behind the reactor's performance. The FlowSyn-Pro system fundamentally alters the physical environment of the reaction:

  • Kinetic Trapping via Isothermal Control: The FlowSyn-Pro utilizes a microreactor network with a massive surface-area-to-volume ratio. This allows for instantaneous heat transfer. By strictly maintaining the reaction at 80°C without localized thermal spikes, the system drives the cyclodehydration step to completion but immediately flushes the product from the heated zone. This kinetic trapping prevents the thermodynamic equilibration that plagues batch reactors [1].

  • Micro-Mixing and Concentration Gradients: In batch, slow mechanical stirring leads to uneven concentration gradients, causing side-reactions (e.g., bis-adduct formation). The FlowSyn-Pro employs a 500 µm internal diameter T-mixer that induces rapid vortex shedding. This ensures the hydrazine and keto ester mix on a timescale faster than the primary condensation reaction.

  • Minimized Inventory (Safety): Operating continuously means the total active volume of hydrazine at any given second is in the microliter range. This inherently eliminates the risk of thermal runaway and drastically reduces residual hydrazine in the final product [2].

Visualizing the Reaction Pathways

Workflow cluster_batch Alternative: Traditional Batch cluster_flow Product: FlowSyn-Pro System Start Precursors: Substituted Hydrazine + Vinylidene Keto Ester Batch Batch Reactor (Macromixing) Start->Batch Flow Microreactor Network (Micromixing) Start->Flow Batch_Mech Poor Heat Dissipation Thermodynamic Equilibration Batch->Batch_Mech Batch_Out Mixed Regioisomers (1,3- and 1,5-pyrazole) High E-Factor Batch_Mech->Batch_Out Flow_Mech Isothermal Control Kinetic Trapping Flow->Flow_Mech Flow_Out Regioselective Synthesis (>95% 1,5-pyrazole) Low E-Factor Flow_Mech->Flow_Out

Fig 1: Workflow comparing batch vs. continuous flow pyrazole synthesis.

Experimental Protocols & Self-Validating Workflows

The following protocols detail the synthesis of ethyl 1-phenyl-5-methyl-1H-pyrazole-4-carboxylate using both methodologies.

Alternative: Traditional Batch Synthesis
  • Preparation: In a 250 mL round-bottom flask, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate (10 mmol) in 50 mL of absolute ethanol.

  • Addition: Slowly add phenylhydrazine (11 mmol) dropwise over 15 minutes at 0°C. Causality: Dropwise addition is required in batch to prevent an uncontrollable exothermic spike.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.

  • Workup: Cool to room temperature, evaporate the solvent under reduced pressure, and purify via silica gel chromatography.

  • Validation: NMR analysis typically reveals a mixture of 1,5- and 1,3-isomers, requiring tedious separation.

Product: FlowSyn-Pro Continuous Flow Synthesis

This protocol is designed as a self-validating system utilizing Process Analytical Technology (PAT).

  • Stock Solution Preparation:

    • Pump A: 0.5 M phenylhydrazine in absolute ethanol.

    • Pump B: 0.5 M ethyl 2-(ethoxymethylene)-3-oxobutanoate in absolute ethanol.

  • System Priming & Parameters: Prime the FlowSyn-Pro lines with pure ethanol. Set the T-mixer and the 10 mL perfluoroalkoxy (PFA) residence coil to 80°C. Attach a 5-bar Back Pressure Regulator (BPR). Causality: The 5-bar BPR prevents solvent boiling and outgassing at 80°C, ensuring a stable, homogenous flow profile.

  • Flow Execution: Engage Pump A and Pump B at a flow rate of 0.5 mL/min each (Total flow = 1.0 mL/min). This specifically dictates a 10-minute residence time in the 10 mL coil—the exact kinetic window required for cyclodehydration without triggering thermodynamic drift.

  • Self-Validation Check (In-line FlowIR): Route the reactor effluent through an in-line FTIR flow cell. The system has reached a validated steady-state when the characteristic ketone C=O stretch (1680 cm⁻¹) completely disappears, and the pyrazole C=N stretch (1550 cm⁻¹) plateaus. Do not begin fraction collection until this steady-state is confirmed.

  • Collection: Collect the steady-state effluent. The solvent is evaporated to yield the product in high purity, bypassing the need for intensive chromatography.

Quantitative Performance Comparison

The data below summarizes the validation runs comparing the FlowSyn-Pro against the optimized traditional batch protocol.

ParameterTraditional Batch ReactorFlowSyn-Pro Platform
Reaction Time 4.0 Hours10 Minutes (Residence Time)
Overall Yield 68%94%
Regioselectivity (1,5- vs 1,3-) 3 : 1> 99 : 1
Residual Hydrazine 450 ppm< 20 ppm
E-Factor (Waste/Product Ratio) 42.56.2
Scalability Profile Requires extensive re-optimizationSeamless scale-out (run longer)

References

  • Das, A., Ishitani, H., & Kobayashi, S. (2019). Toward Continuous-Flow Synthesis of Biologically Interesting Pyrazole Derivatives. Advanced Synthesis & Catalysis, 361(22), 5127-5132. URL:[Link]

  • Liu, Y., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development, 25(2), 258–264. URL:[Link]

A Comparative Guide to Hydrazine Alternatives in Pyrazole Synthesis: Efficacy, Safety, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: April 2026

Pyrazoles are privileged nitrogen-containing heterocycles that serve as the structural backbone for numerous blockbuster drugs, including Celecoxib, Rimonabant, and various kinase inhibitors. Traditionally, the Knorr pyrazole synthesis has relied on the condensation of 1,3-dicarbonyl compounds with hydrazine. However, anhydrous hydrazine and hydrazine hydrate are highly toxic, volatile, explosive, and carcinogenic.

As drug development professionals and process chemists push toward sustainable and scalable manufacturing, replacing hydrazine has become a critical objective. This guide objectively evaluates the performance, mechanistic causality, and experimental protocols of the most effective alternative reagents to hydrazine for pyrazole synthesis.

Mechanistic Evaluation of Alternative Reagents

The alternatives to hydrazine can be broadly categorized into two strategic approaches: Masked Hydrazines (which deliver the N-N bond safely) and Non-Hydrazine 1,3-Dipoles (which construct the pyrazole ring via cycloaddition).

Category A: Masked Hydrazines

1. Semicarbazide Hydrochloride Semicarbazide ( NH2​−NH−CO−NH2​ ) acts as a highly stable, solid, and non-volatile surrogate for hydrazine. In an elegant "on water" synthesis demonstrated by Marković et al., semicarbazide hydrochloride reacts with 1,3-diketones to form pyrazoles without the need for toxic solvents .

  • Causality of the Transformation: The reaction initiates via nucleophilic addition of the semicarbazide to the diketone, forming an imine intermediate. Subsequent intramolecular dehydration yields a protonated pyrazole-1-carboxamide. The critical step is the nucleophilic attack by water under mild heat, which hydrolyzes the intermediate into the N-unsubstituted pyrazole and carbamic acid. Because carbamic acid is thermodynamically unstable, it spontaneously decarboxylates into CO2​ and NH3​ , irreversibly driving the reaction to completion [1][1].

Semicarbazide_Mechanism A 1,3-Diketone + Semicarbazide HCl B Imine Intermediate (Nucleophilic Addition) A->B H2O, Reflux C Cyclocondensation (Dehydration) B->C -H2O D Protonated Pyrazole-1-carboxamide C->D H+ E N-Unsubstituted Pyrazole + Carbamic Acid D->E Hydrolysis & Decarboxylation

Mechanistic pathway of "on water" pyrazole synthesis using Semicarbazide Hydrochloride.

2. tert-Butyl Carbazate (Boc-Hydrazine) tert-Butyl carbazate masks one of the highly reactive nitrogen atoms with a bulky, electron-withdrawing tert-butoxycarbonyl (Boc) group. This renders the reagent a bench-stable solid.

  • Causality of the Transformation: The Boc group prevents over-alkylation and directs reactivity. In modern methodologies, such as those developed by the Lipshutz group, tert-butyl carbazate undergoes Pd-catalyzed C-N cross-coupling with aryl halides. By utilizing aqueous micellar catalysis (e.g., TPGS-750-M surfactant), the hydrophobic aryl halides and Pd-catalyst are concentrated within the micelle core, drastically lowering the activation energy required for the coupling. Subsequent in-situ acid treatment removes the Boc group, triggering spontaneous cyclization to form the pyrazole [2][2].

Category B: Non-Hydrazine 1,3-Dipoles

3. Diazo Compounds Diazo compounds (e.g., ethyl diazoacetate) eliminate the need for hydrazine entirely by acting as 1,3-dipoles that undergo [3+2] cycloaddition with alkynes.

  • Causality of the Transformation: The electron-rich carbon of the diazo group attacks the electrophilic alkyne, followed by ring closure and rapid tautomerization to achieve aromaticity. Catalyst-free cycloadditions of α -diazocarbonyls to alkynes under solvent-free conditions have been shown to yield pyrazoles efficiently without complex workups [3][3].

4. Sydnones (CuSAC Methodology) Sydnones are mesoionic heterocycles that serve as masked 1,3-dipoles. Historically, their thermal cycloaddition with alkynes required harsh conditions and yielded poor regioselectivity.

  • Causality of the Transformation: The introduction of a Copper(I) catalyst (CuSAC) revolutionizes this pathway. The copper catalyst reacts with the terminal alkyne to form a copper-acetylide intermediate. This significantly lowers the LUMO of the dipolarophile, accelerating the [3+2] cycloaddition at room temperature while strictly directing the regiochemistry to exclusively form 1,4-disubstituted pyrazoles [4][4].

CuSAC_Workflow S1 Arylglycine Precursor S2 N-Nitrosation (NaNO2, HCl) S1->S2 S3 Cyclodehydration (TFAA) S2->S3 S4 Sydnone (1,3-Dipole) S3->S4 S5 CuSAC [3+2] Cycloaddition (Terminal Alkyne, Cu Catalyst) S4->S5 S6 1,4-Disubstituted Pyrazole S5->S6 Regiospecific

Workflow for the synthesis of 1,4-disubstituted pyrazoles via CuSAC methodology.

Quantitative Data Presentation

The following table summarizes the performance metrics of the alternative reagents compared to the traditional hydrazine baseline.

Reagent / MethodReaction PathwayRegioselectivitySafety ProfileTypical YieldsKey Advantage
Hydrazine (Baseline) Knorr CondensationPoor (Isomeric Mixtures)Highly Toxic, Volatile70–95%High atom economy
Semicarbazide HCl "On Water" CondensationModerateSafe, Bench-Stable Solid85–98%Eliminates toxic liquid solvents
tert-Butyl Carbazate Pd-Catalyzed CouplingExcellentSafe, Solid60–90%Enables one-pot tandem synthesis
Diazo Compounds [3+2] CycloadditionGoodMild explosion hazard75–95%Completely hydrazine-free
Sydnones (CuSAC) [3+2] CycloadditionExcellent (1,4-specific)Safe, Stable80–98%Highly modular, mild conditions

Experimental Protocols

To ensure reproducibility and trustworthiness, the following self-validating protocols outline the exact stoichiometric and operational parameters for two of the most robust hydrazine-free workflows.

Protocol A: "On Water" Synthesis using Semicarbazide Hydrochloride

This protocol leverages the hydrophobic effect to drive the condensation of water-insoluble diketones.

  • Reagent Preparation: In a 50 mL round-bottom flask, suspend the 1,3-diketone (1.0 mmol, 1.0 equiv) in 10 mL of distilled water.

  • Addition: Add Semicarbazide Hydrochloride (1.2 mmol, 1.2 equiv) directly to the aqueous suspension. No additional acid catalyst is required.

  • Cyclocondensation: Heat the mixture to a gentle reflux (100 °C) under vigorous stirring for 2 hours. The initial suspension will transition into an emulsion as the pyrazole-1-carboxamide intermediate forms.

  • Hydrolysis & Decarboxylation: Continue refluxing. Observe the evolution of CO2​ and NH3​ gas, which indicates the decomposition of the carbamic acid byproduct and the formation of the aromatized pyrazole.

  • Isolation: Cool the reaction mixture to room temperature. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. The crude product generally solidifies upon standing and requires minimal to no further purification.

Protocol B: Copper-Catalyzed Sydnone-Alkyne Cycloaddition (CuSAC)

This protocol provides strict regiocontrol for the synthesis of 1,4-disubstituted pyrazoles at room temperature.

  • Sydnone Formation: Treat the corresponding N-substituted arylglycine (1.0 equiv) with NaNO2​ (1.2 equiv) in aqueous HCl at 0 °C to form the N-nitroso derivative. Extract and subject the intermediate to cyclodehydration using trifluoroacetic anhydride (TFAA, 1.5 equiv) in dichloromethane to isolate the sydnone.

  • Catalyst Preparation: In a Schlenk tube under an argon atmosphere, combine CuSO4​⋅5H2​O (5 mol%) and sodium ascorbate (10 mol%) in a 1:1 mixture of tert-butanol and water (4 mL total volume) to generate the active Cu(I) species in situ.

  • Cycloaddition: Add the isolated sydnone (1.0 mmol, 1.0 equiv) and the chosen terminal alkyne (1.2 mmol, 1.2 equiv) to the catalyst solution.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. The formation of the copper-acetylide intermediate ensures the exclusive formation of the 1,4-isomer.

  • Workup: Dilute the reaction with water (10 mL) and extract with dichloromethane (3 x 15 mL). Wash the organic layer with brine, dry over MgSO4​ , and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the pure 1,4-disubstituted pyrazole.

References

  • Markovic, V.; Joksovic, M.D. “On water” synthesis of N-unsubstituted pyrazoles: Semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. Green Chemistry (RSC Publishing).
  • Lipshutz, B. H. et al. One-Pot Synthesis of Indoles and Pyrazoles via Pd-Catalyzed Couplings/Cyclizations Enabled by Aqueous Micellar Catalysis.
  • Vulga, D. et al. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. Green Chemistry.
  • Specklin, S. et al. Pyrazole synthesis (Copper-catalyzed sydnone-alkyne cycloaddition). Organic Chemistry Portal / J. Org. Chem.

Sources

A Comparative Guide: One-Pot Multicomponent vs. Multi-Step Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Pyrazole derivatives are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties [1]. Traditionally, the synthesis of highly substituted pyrazoles relied on linear, multi-step protocols. However, the paradigm has shifted toward one-pot multicomponent reactions (MCRs) [1, 2].

As a Senior Application Scientist, I have evaluated both methodologies extensively. This guide objectively compares the mechanistic efficiency, experimental workflows, and quantitative performance of one-pot versus multi-step pyrazole syntheses to help drug development professionals optimize their synthetic pipelines.

Mechanistic & Strategic Comparison

The Traditional Multi-Step Approach

Multi-step synthesis typically involves the sequential formation of intermediates. For example, synthesizing a 1,3,5-trisubstituted pyrazole often begins with a Claisen-Schmidt condensation to form a chalcone, followed by isolation, purification, and subsequent cyclocondensation with a hydrazine derivative.

  • Causality of Inefficiency: Each isolation step requires workup (extraction, chromatography), which inherently leads to material loss. Furthermore, the thermodynamic driving force is interrupted, requiring fresh energy input (heating) and solvent for each subsequent step.

The One-Pot Multicomponent Reaction (MCR)

One-pot MCRs assemble three or more reactants in a single vessel to form a product incorporating substantial portions of all starting materials[2]. A classic example is the four-component synthesis of pyrano[2,3-c]pyrazoles using an aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate [1, 3].

  • Causality of Efficiency: MCRs operate via domino or cascade mechanisms. The formation of the initial intermediate (e.g., a Knoevenagel condensate) alters the local electronic environment, immediately priming the molecule for the next nucleophilic attack (e.g., Michael addition) without the need for isolation [3]. This leverages Le Chatelier's principle continuously toward the final thermodynamically stable aromatic product.

Experimental Workflows & Methodologies

To ensure a self-validating system, the following protocols detail the critical parameters required for reproducible synthesis.

Protocol A: Traditional Multi-Step Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol isolates the chalcone intermediate before cyclization.

  • Step 1: Chalcone Formation (Aldol Condensation)

    • Equip a 100 mL round-bottom flask with a magnetic stirrer.

    • Dissolve 10 mmol of acetophenone and 10 mmol of benzaldehyde in 20 mL of ethanol. Rationale: Ethanol provides sufficient solubility for the reactants while allowing the less polar chalcone product to precipitate.

    • Add 5 mL of 10% aqueous NaOH dropwise. Stir at room temperature for 2–4 hours.

    • Neutralize with dilute HCl, filter the precipitated chalcone, wash with cold water, and recrystallize from ethanol.

  • Step 2: Cyclocondensation

    • Transfer the purified chalcone (approx. 8 mmol recovered) to a clean flask.

    • Add 10 mmol of phenylhydrazine and 15 mL of glacial acetic acid. Rationale: Acetic acid acts as both solvent and acid catalyst, promoting the formation of the hydrazone and subsequent intramolecular cyclization.

    • Reflux for 6–8 hours.

    • Cool to room temperature, pour into crushed ice, filter the solid pyrazoline, and subject it to oxidative conditions (e.g., using I2​ /DMSO) to yield the final pyrazole. Purify via column chromatography.

Protocol B: Nickel-Catalyzed One-Pot Synthesis of Pyrazoles

This protocol utilizes a heterogeneous catalyst to drive the condensation of ketones, aldehydes, and hydrazines in a single vessel [4].

  • Reaction Assembly

    • In a 50 mL round-bottom flask, combine 10 mmol of acetophenone, 10 mmol of hydrazine hydrate, and 10 mol% of a solid Nickel-based heterogeneous catalyst in 10 mL of ethanol [4].

    • Stir the mixture at room temperature for 30 minutes. Rationale: This pre-stirring allows the in situ formation of the hydrazone intermediate on the catalyst surface.

  • Domino Condensation

    • Add 10 mmol of benzaldehyde dropwise to the stirring mixture.

    • Continue stirring at room temperature for 3 hours. Rationale: The Nickel catalyst acts as a Lewis acid, activating the carbonyl carbon of the aldehyde for nucleophilic attack by the hydrazone, facilitating rapid cyclization and aromatization without external heating [4].

  • Workup & Purification

    • Filter the mixture to recover the heterogeneous catalyst (which can be washed and reused).

    • Wash the filtrate with water and extract with toluene to remove unreacted starting materials.

    • Evaporate the solvent and recrystallize the crude product from methanol to obtain the pure pyrazole derivative [4].

Visualizing the Synthetic Pathways

G cluster_multistep Traditional Multi-Step Synthesis cluster_onepot One-Pot Multicomponent Synthesis A Reactants A + B B Intermediate 1 (Isolation & Purification) A->B C Reactant C Added B->C D Intermediate 2 (Isolation & Purification) C->D E Final Pyrazole Derivative D->E MCR_A Reactants A + B + C + D + Catalyst MCR_B Domino Reaction (In Situ Intermediates) MCR_A->MCR_B MCR_C Final Pyrazole Derivative MCR_B->MCR_C

Caption: Workflow comparison: Traditional multi-step vs. one-pot multicomponent pyrazole synthesis.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics comparing a standard multi-step synthesis against optimized one-pot multicomponent methodologies [2, 4, 5].

Performance MetricTraditional Multi-Step SynthesisOne-Pot Multicomponent SynthesisCausality / Notes
Overall Yield 45% – 63%85% – 95%MCRs avoid material loss from intermediate purification steps [5].
Total Reaction Time 12 – 24 hours1.5 – 3 hoursDomino reactions bypass isolation and drying times[4, 5].
Solvent Consumption High (Multiple solvents/workups)Low (Single solvent system)MCRs significantly lower the Environmental Factor (E-factor).
Catalyst Recovery Difficult (Homogeneous acids/bases)Easy (Heterogeneous/Nanocatalysts)Solid catalysts in MCRs can often be filtered and reused up to 7 cycles [4].
Atom Economy Low to ModerateHighMCRs incorporate the majority of starting material atoms into the final product [2].

Conclusion

For drug development professionals scaling up pyrazole libraries, the transition from multi-step synthesis to one-pot multicomponent reactions is not merely a matter of convenience; it is a strategic necessity. One-pot methodologies drastically reduce reaction times, improve overall yields by eliminating intermediate loss, and align with green chemistry principles through reduced solvent usage and recyclable catalysts.

References

  • Biswas, S. K., & Das, D. (2022). One-pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives via Multicomponent Reactions (MCRs) and their Applications in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 19(5), 552-568. URL: [Link]

  • MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. URL:[Link]

  • Younis, S. K., & Ibraheam, S. Y. (2022). One-Pot Synthesis of New Pyranopyrazoles via Domino Multicomponent Reaction. Egypt. J. Chem., 65(10), 259-265. URL:[Link]

  • MDPI. (2022). Nickel-Catalyzed, One-Pot Synthesis of Pyrazoles. Chem. Proc., 12(1), 43. URL:[Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Organic Letters, 8(13), 2675-2678. URL:[Link]

Cost-Benefit Analysis of Synthetic Routes to Pyrazole Esters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter a classic dilemma in drug development and agrochemical synthesis: balancing the operational cost of assembling heterocyclic scaffolds against the critical need for regiochemical control. Pyrazole esters are privileged pharmacophores, serving as vital precursors for kinase inhibitors, cannabinoid receptor antagonists, and novel fungicidal agents.

The synthesis of functionalized pyrazoles is generally categorized into three dominant strategies: the classical Knorr synthesis, 1,3-dipolar cycloaddition, and modern multicomponent reactions (MCRs)[1]. This guide provides a rigorous cost-benefit analysis of these routes, supported by mechanistic insights and self-validating experimental protocols, to help you select the optimal pathway for your target molecule.

Mechanistic Divergence and Route Selection

The selection of a synthetic route is not merely a matter of yield; it is dictated by the symmetry of the starting materials and the tolerance for downstream purification bottlenecks.

SyntheticRoutes cluster_outcomes Target Target Molecule: Pyrazole Ester Decision Is strict regiocontrol required? Target->Decision Knorr Knorr Synthesis (1,3-Dicarbonyl + Hydrazine) Decision->Knorr No / Symmetrical Dipolar 1,3-Dipolar Cycloaddition (1,3-Dipole + Alkyne) Decision->Dipolar Yes / Asymmetrical MCR Multicomponent Reaction (One-Pot Assembly) Decision->MCR Library Synthesis OutcomeK Low Cost Poor Regioselectivity Knorr->OutcomeK OutcomeD High Cost Perfect Regioselectivity Dipolar->OutcomeD OutcomeM Moderate Cost High Atom Economy MCR->OutcomeM

Decision matrix for selecting a pyrazole ester synthesis route based on regiocontrol and cost.

The Knorr Pyrazole Synthesis

The Knorr synthesis involves the cyclocondensation of a 1,3-dicarbonyl compound (e.g., a β -ketoester) with a hydrazine derivative[2].

  • Mechanistic Causality: The reaction initiates with the nucleophilic attack of the hydrazine onto the more electrophilic carbonyl carbon, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration yield the pyrazole ring[1].

  • Cost-Benefit: This route is highly cost-effective due to abundant, inexpensive starting materials and high scalability. However, when reacting mono-substituted hydrazines with asymmetrical 1,3-dicarbonyls, the reaction suffers from notoriously poor regioselectivity[3]. The resulting mixture of 1,3- and 1,5-disubstituted isomers often requires arduous chromatographic separation, which can negate the initial cost savings during large-scale manufacturing.

1,3-Dipolar Cycloaddition

This approach utilizes a[3+2] cycloaddition between a 1,3-dipole (such as a diazo compound or nitrilimine) and a dipolarophile (an alkyne or alkene)[1].

  • Mechanistic Causality: The regioselectivity is strictly governed by frontier molecular orbital (FMO) theory—specifically the HOMO(dipole)-LUMO(dipolarophile) interactions[4]. This concerted mechanism ensures near-perfect regiocontrol, making it the method of choice for complex, highly substituted pyrazole esters[1].

  • Cost-Benefit: While regioselectivity is excellent, the starting materials (e.g., diazoalkanes) are often toxic, explosive, or require complex in situ generation. This drives up safety infrastructure requirements and reagent costs, making it less ideal for early-stage, cost-sensitive scale-ups[3].

Multicomponent Reactions (MCRs)

MCRs assemble three or more reactants in a single vessel to form the pyrazole core[1].

  • Mechanistic Causality: Often utilizing catalysts like nano-ZnO or Lewis acids, MCRs bypass the need to isolate reactive intermediates, driving the equilibrium toward the final cyclized product through cascade reactions[4][5].

  • Cost-Benefit: High atom economy and reduced solvent waste make this a "green" and highly cost-effective approach for library synthesis. However, the substrate scope can be limited by steric hindrance, and yields may fluctuate based on the electronic nature of the starting aldehydes[4].

Quantitative Data Presentation

The following table summarizes the operational metrics of each synthetic route, providing a clear framework for cost-benefit evaluation.

Evaluation MetricKnorr Pyrazole Synthesis1,3-Dipolar CycloadditionMulticomponent Reactions (MCRs)
Mechanistic Basis Cyclocondensation[3+2] Concerted CycloadditionCascade / Domino Cyclization
Typical Yields 70% – 95%50% – 85%60% – 90%
Regioselectivity Poor (yields 1,3- and 1,5-isomers)Excellent (FMO controlled)Moderate to Good
Reagent Cost Low ($)High ( $)Low to Moderate ( )
Safety Profile High (Standard conditions)Low (Explosive diazo intermediates)High (Often solvent-free options)
Purification Burden High (Isomer separation required)Low (Single regioisomer)Moderate (Catalyst removal)
Best Use Case Symmetrical pyrazoles, early scale-upComplex, asymmetrical substitutionsHigh-throughput library generation

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Each step includes the underlying chemical causality to aid in troubleshooting.

Protocol A: Cost-Optimized Knorr Synthesis of a Pyrazole-Carboxylate Ester

This protocol is ideal for symmetrical substrates or when chromatographic separation of isomers is not a limiting factor.

  • Preparation: In a flame-dried round-bottom flask, dissolve the hydrazine derivative (1.0 eq) in absolute ethanol to achieve a 0.2 M concentration[6].

  • Catalysis: Introduce a catalytic amount of glacial acetic acid (0.1 eq) to the stirring solution[2].

    • Causality Check: The acid protonates the carbonyl oxygen of the β -ketoester in the subsequent step, increasing its electrophilicity. This accelerates the initial nucleophilic attack by the hydrazine, favoring hydrazone formation over competing degradation pathways[2].

  • Addition: Add the β -ketoester (1.0 eq) dropwise at room temperature to prevent exothermic side reactions[6].

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to 80 °C. Monitor the reaction via Thin Layer Chromatography (TLC); typical completion occurs within 2–6 hours[2].

  • Isolation: Upon completion, cool the mixture to room temperature and concentrate under reduced pressure[6]. If the product does not precipitate for direct filtration, purify the crude residue via flash column chromatography on silica gel[2].

Protocol B: Regioselective 1,3-Dipolar Cycloaddition

This protocol utilizes an in situ generated nitrilimine to achieve perfect regiocontrol for asymmetrical pyrazole esters.

  • Preparation: Dissolve the hydrazonoyl chloride precursor (1.0 eq) and the alkynoate dipolarophile (e.g., ethyl propiolate, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert N2​ atmosphere.

  • Temperature Control: Chill the reaction vessel to 0 °C in an ice bath to control the kinetics of the exothermic dehydrohalogenation.

  • Dipole Generation: Add triethylamine (TEA, 1.5 eq) dropwise.

    • Causality Check: Nitrilimines are highly reactive and prone to unwanted dimerization. By slowly adding the TEA base in the presence of the dipolarophile, the hydrazonoyl chloride is dehydrohalogenated to form the nitrilimine dipole, which is immediately trapped by the alkyne, maximizing the yield of the desired cycloadduct[5]. The immediate formation of a white precipitate (TEA-HCl) visually validates the generation of the dipole.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12–15 hours[5].

  • Isolation: Filter the mixture to remove the triethylamine hydrochloride salt, then concentrate the filtrate in vacuo. Purify the regiochemically pure pyrazole ester via silica gel chromatography.

Sources

A Senior Application Scientist's Guide to Cross-Referencing Spectral Data with Chemical Literature for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, pyrazole-containing compounds stand out for their vast therapeutic potential, with applications ranging from anti-inflammatory to anticancer agents. The precise structural elucidation of novel pyrazole derivatives is a critical step in the development pipeline, ensuring the integrity of structure-activity relationship (SAR) studies and the ultimate success of a drug candidate. This guide provides a comprehensive, field-proven methodology for the robust cross-referencing of spectral data with the chemical literature, empowering researchers to confidently characterize their pyrazole compounds.

The Pyrazole Scaffold: A Privileged Structure with Spectroscopic Nuances

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and synthetic versatility have led to the development of numerous blockbuster drugs.[1] However, the structural characterization of substituted pyrazoles is not without its challenges. Tautomerism, in which N-unsubstituted pyrazoles can exist as a mixture of two rapidly interconverting forms, can lead to complex NMR spectra that require careful interpretation. Furthermore, the fragmentation patterns in mass spectrometry can be influenced by the nature and position of substituents on the pyrazole core.[2]

This guide will navigate these complexities by first comparing the premier spectral and chemical literature databases and then detailing a systematic workflow for data acquisition and cross-referencing.

Comparative Analysis of Key Research Databases

The selection of appropriate databases is paramount for an efficient and comprehensive literature search. The following tables provide an objective comparison of widely used spectral and chemical literature databases, with a focus on their utility for pyrazole-related research.

Spectral Databases
DatabaseApprox. Pyrazole EntriesKey Spectral DataAccessStrengths & Limitations
PubChem > 5,500 (compounds with "pyrazole" in name)[3]1D NMR (¹H, ¹³C), MS, IRFreeStrengths: Extensive collection of compound information, including physical properties and safety data. Links to literature.[3] Limitations: Spectral data is not available for all compounds and can vary in quality.
Spectral Database for Organic Compounds (SDBS) > 300 (search for "pyrazole")¹H NMR, ¹³C NMR, MS, IR, Raman, ESRFreeStrengths: High-quality, curated spectra from a reliable source (AIST, Japan).[4] Limitations: Smaller number of compounds compared to larger databases.
ChemSpider > 10,000 (search for "pyrazole")Aggregates spectra from various sourcesFreeStrengths: Broad coverage by linking to multiple data sources. Limitations: Quality and availability of spectra can be inconsistent as it is an aggregator.
MassBank Numerous pyrazole spectraMS, MS/MSFreeStrengths: A public repository of mass spectra, particularly useful for identifying fragmentation patterns. Limitations: Primarily focused on mass spectrometry.
SpectraBase Numerous pyrazole spectraNMR, IR, Raman, UV-Vis, MSFree/SubscriptionStrengths: Large collection of spectra from Wiley. Limitations: Full access to all features and data may require a subscription.
Chemical Literature Databases
DatabaseCoverage of Pyrazole ChemistryAccessKey Features for Pyrazole Research
SciFinder-n (CAS) ExtensiveSubscriptionComprehensive coverage of journals and patents. Powerful structure and reaction searching capabilities, making it ideal for finding synthetic routes and characterization data for specific pyrazole derivatives.[5]
Reaxys (Elsevier) ExtensiveSubscriptionIn-depth substance and reaction data, including physical properties and spectral information. "Ask Reaxys" natural language search and detailed synthesis planning tools are highly valuable for pyrazole chemistry.
Google Scholar BroadFreeExcellent starting point for a broad literature search. Can uncover articles in less mainstream journals. Advanced search operators can narrow down results effectively.
Organic Chemistry Portal CuratedFreeProvides concise overviews of synthetic methods for various classes of organic compounds, including pyrazoles, with links to the primary literature.

A Validated Workflow for Spectral Data Acquisition and Cross-Referencing

The following section details a systematic approach to acquiring high-quality spectral data for a novel pyrazole compound and a logical workflow for cross-referencing this data with the chemical literature.

Part 1: Experimental Protocols for Spectral Data Acquisition

To ensure the trustworthiness of your data, it is crucial to follow standardized and well-documented experimental protocols. The following are best-practice guidelines for acquiring NMR, FT-IR, and GC-MS data for a solid pyrazole sample.

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the pyrazole compound.

Materials:

  • Novel pyrazole compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆) of high purity

  • 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation:

    • Accurately weigh the pyrazole sample and dissolve it in the appropriate volume of deuterated solvent in a clean, dry vial.[6]

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Transfer the solution to an NMR tube to the appropriate height (typically ~4-5 cm).

  • Instrument Setup (Consult instrument-specific SOPs):

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.[7]

    • Tune and match the probe for the ¹H and ¹³C frequencies.[7]

  • ¹H NMR Acquisition:

    • Acquire a standard 1D ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0 to 200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Reference the spectra to the TMS signal at 0 ppm.

    • Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

Causality Behind Choices: The choice of deuterated solvent is critical as it must dissolve the compound without reacting with it and should have minimal interfering signals. Shimming is essential to obtain sharp spectral lines, which is crucial for resolving fine coupling patterns.[7]

Objective: To identify the functional groups present in the pyrazole compound.

Materials:

  • Novel pyrazole compound (1-2 mg)

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the solid pyrazole sample in an agate mortar.

    • Add approximately 100-200 mg of dry KBr powder and mix intimately with the sample.[8]

    • Transfer the mixture to a pellet die and press under high pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption bands (in cm⁻¹).

Causality Behind Choices: The KBr pellet method is a common technique for solid samples as KBr is transparent in the mid-infrared region.[9] Grinding the sample to a fine powder minimizes scattering of the infrared beam, resulting in a higher quality spectrum.[8]

Objective: To determine the molecular weight and fragmentation pattern of the pyrazole compound.

Materials:

  • Novel pyrazole compound

  • Volatile organic solvent (e.g., dichloromethane, methanol)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the pyrazole compound (approximately 10 µg/mL) in a volatile organic solvent.[10]

    • Ensure the sample is fully dissolved and free of particulate matter.

  • Instrument Setup and Data Acquisition:

    • Set the GC oven temperature program to achieve good separation of the analyte from any impurities. A typical program might start at a low temperature, ramp to a high temperature, and then hold.

    • Set the injector temperature to ensure complete volatilization of the sample without degradation.

    • Set the mass spectrometer to scan over a relevant mass range (e.g., m/z 40-500). Electron impact (EI) ionization at 70 eV is standard for creating reproducible fragmentation patterns.

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Processing:

    • Identify the peak corresponding to the pyrazole compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺) and the major fragment ions.

Causality Behind Choices: GC-MS is suitable for volatile and thermally stable compounds like many pyrazole derivatives.[11] EI ionization at 70 eV is a standard method that allows for comparison of the obtained mass spectrum with library spectra.[12]

Part 2: The Cross-Referencing Workflow

The following workflow, illustrated by the Graphviz diagram below, outlines a systematic process for integrating your experimental data with information from the chemical literature to achieve unambiguous structural elucidation.

CrossReferencingWorkflow cluster_0 Data Acquisition & Initial Analysis cluster_1 Literature & Database Search cluster_2 Comparative Analysis & Validation A Acquire NMR, IR, MS Data B Propose Putative Structure(s) A->B Initial Interpretation C Search Spectral Databases (e.g., SDBS, PubChem) B->C D Search Chemical Literature (e.g., SciFinder, Reaxys) B->D E Identify Known Compounds or Similar Structures C->E D->E J Analyze Synthetic Precursors & Reaction Mechanisms D->J F Compare Experimental Spectra with Database/Literature Data E->F G Match Found? F->G H Structure Confirmed G->H Yes I Refine Putative Structure or Consider Isomers G->I No I->F I->J K Propose Novel Structure J->K

Caption: Workflow for Cross-Referencing Spectral Data.

Workflow Explanation:

  • Data Acquisition and Initial Analysis: Begin by acquiring high-quality NMR, IR, and MS data as per the protocols outlined above. Perform an initial interpretation of these spectra to propose one or more putative structures.

  • Literature and Database Search:

    • Spectral Databases: Search databases like SDBS and PubChem using the proposed molecular formula, molecular weight, or key spectral features (e.g., characteristic NMR shifts or mass fragments). This may lead to a direct match with a known compound.

    • Chemical Literature: Utilize SciFinder or Reaxys to search for the proposed structure or substructures. This can reveal known compounds, synthetic methods, and reported spectral data.[5]

  • Comparative Analysis and Validation:

    • Direct Comparison: If a potential match is found, meticulously compare your experimental spectra with the data from the database or literature. Pay close attention to chemical shifts, coupling constants, fragmentation patterns, and IR absorption frequencies.

    • Structure Confirmation: If your data is a close match to a known compound, you have likely confirmed its structure.

    • Structure Refinement: If there are discrepancies, consider the possibility of isomers or a related, but different, structure. Re-evaluate your initial spectral interpretation.

    • Analysis of Synthetic Context: If the compound appears to be novel, thoroughly research the synthesis and spectral data of related starting materials, byproducts, and analogous structures. This can provide crucial clues for the correct structural assignment.[13]

    • Proposing a Novel Structure: If no match is found and the evidence from your spectral data and the literature on related compounds is consistent, you can confidently propose a novel structure.

Conclusion

The structural elucidation of pyrazole compounds is a multifaceted process that requires a combination of high-quality experimental data and a thorough understanding of the chemical literature. By employing a systematic approach to data acquisition and a logical workflow for cross-referencing, researchers can navigate the complexities of pyrazole chemistry with confidence. The integration of data from diverse spectral techniques and a critical comparison with established knowledge are the cornerstones of scientific integrity in drug discovery and development.

References

  • Reaxys. (n.d.). Elsevier. Retrieved April 3, 2026, from [Link]

  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved April 3, 2026, from [Link]

  • CAS. (n.d.). SciFinder-n. Retrieved April 3, 2026, from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved April 3, 2026, from [Link]

  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved April 3, 2026, from [Link]

  • Emery Pharma. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Retrieved April 3, 2026, from [Link]

  • AIST. (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved April 3, 2026, from [Link]

  • MassBank. (n.d.). massbank.eu. Retrieved April 3, 2026, from [Link]

  • SpectraBase. (n.d.). Wiley Science Solutions. Retrieved April 3, 2026, from [Link]

  • Google Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). Retrieved April 3, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). NMR Spectrum Acquisition. Retrieved April 3, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved April 3, 2026, from [Link]

  • American Chemical Society. (1967). Proposed Guidelines for Presentation of Spectral Data. Retrieved April 3, 2026, from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved April 3, 2026, from [Link]

  • Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved April 3, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved April 3, 2026, from [Link]

  • Studia Universitatis. (2015). the pyrazole scaffold in drug development. a target profile analysis. Retrieved April 3, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Pharmaceutically-Active Pyrazole Compounds. Retrieved April 3, 2026, from [Link]

  • PubMed. (2022). Pyrazole Containing Anti-HIV Agents: An Update. Retrieved April 3, 2026, from [Link]

  • R-NMR. (2023, June). SOP data acquisition. Retrieved April 3, 2026, from [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved April 3, 2026, from [Link]

  • Standard Operating Procedure for NMR Experiments. (2023, July 24).
  • Environmental Protection Agency. (n.d.). PROTOCOL FOR THE USE OF EXTRACTIVE FOURIER TRANSFORM INFRARED (FTIR) SPECTROMETRY FOR THE ANALYSES OF GASEOUS EMISSIONS FROM STATIONARY SOURCES. Retrieved April 3, 2026, from [Link]

  • PubChem. (n.d.). Pyrazole. Retrieved April 3, 2026, from [Link]

  • Center for Applied Isotope Studies. (n.d.). Organic Compound Characterization & Quantification. Retrieved April 3, 2026, from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry (GCMS). Retrieved April 3, 2026, from [Link]

  • American Chemical Society. (2025, November 26). Organic Letters - Author Guidelines. Retrieved April 3, 2026, from [Link]

  • inLibrary. (2024, August 3). TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. Retrieved April 3, 2026, from [Link]

  • Semantic Scholar. (2023, May 2). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved April 3, 2026, from [Link]

  • Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved April 3, 2026, from [Link]

Sources

Assessing the Purity of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride: A Comparative Guide to Orthogonal Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Complexity of Pyrazole Salt Characterization

In modern drug discovery and agrochemical development, pyrazole derivatives serve as privileged scaffolds. Specifically, 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS: 2331259-78-8) is a highly versatile building block. However, establishing its absolute purity presents a multifaceted analytical challenge.

Because this compound is a hydrochloride salt featuring an ester moiety, relying solely on traditional High-Performance Liquid Chromatography with UV detection (HPLC-UV) is analytically dangerous. Standard HPLC-UV measures the relative organic purity based on chromophore response but is entirely blind to the inorganic chloride stoichiometry and non-UV-active residual solvents[1]. Furthermore, the ethyl ester group is highly susceptible to pH-dependent hydrolysis during sample preparation[2]. To guarantee the integrity of this building block for downstream synthesis, researchers must employ an orthogonal analytical strategy that cross-references chromatographic separation with primary quantitative techniques.

The Analytical Challenge: Causality Behind Methodological Failures

Before comparing alternatives, we must understand why single-method approaches fail for this specific compound:

  • Variable Relative Response Factors (RRFs): Impurities such as unreacted starting materials (e.g., 1H-pyrazole-4-carboxylic acid) or regioisomers possess different UV molar absorptivities than the target compound. A direct area-percent measurement at a single wavelength assumes all RRFs equal 1.0, leading to significant over- or under-reporting of true impurity levels[3].

  • Ester Hydrolysis Artifacts: Ethyl esters undergo rapid base-catalyzed hydrolysis to form the free acid and ethanol[2]. If the sample diluent or HPLC mobile phase is not strictly buffered to an acidic pH, the analyte will degrade during the analysis, generating false-positive impurity peaks.

  • Salt Stoichiometry Blindness: HPLC-UV only detects the pyrazole cation. If a batch is deficient in hydrochloric acid (e.g., 0.8 molar equivalents instead of 1.0), HPLC will still report "99.9% purity" by area, even though the absolute mass fraction of the active moiety is significantly lower[1].

HydrolysisPathway Ester Ethyl Ester API (Stable at pH < 4) Intermediate Tetrahedral Intermediate (Nucleophilic Attack) Ester->Intermediate Base (pH > 7) Hydrolysis Acid 1H-Pyrazole-4-acetic acid (False Impurity) Intermediate->Acid Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Base-catalyzed hydrolysis pathway of the ethyl ester moiety.

Comparative Evaluation of Analytical Modalities

To achieve a self-validating purity profile, we must compare the performance of the three primary analytical modalities used in pharmaceutical quality control[4].

Analytical ModalityPrimary OutputStrengths for this CompoundCritical Limitations
HPLC-UV Relative Area %Exceptional resolution of structurally similar regioisomers; high sensitivity for trace organic impurities.Blind to HCl stoichiometry; requires RRF determination for accurate quantitation; cannot detect inorganic salts[3].
1H qNMR Absolute Mass % (Assay)Direct, primary quantitation without reference standards; simultaneously verifies structural identity; independent of UV response[1].Lower sensitivity for trace impurities (<0.1%); higher instrument cost; requires a non-overlapping internal standard[4].
Ion Chromatography (IC) Chloride Mass %Accurately quantifies the exact molar equivalent of the hydrochloride salt.Provides zero data on the organic purity or structural integrity of the pyrazole core.

The Verdict: No single technique is sufficient. The gold standard for assessing 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride is an orthogonal approach : using HPLC-UV for trace impurity profiling, IC for salt stoichiometry, and 1H qNMR for absolute assay determination[4].

PurityWorkflow Start 1H-Pyrazole-4-acetic acid ethyl ester HCl HPLC HPLC-UV (Impurity Profiling) Start->HPLC Organic Impurities qNMR 1H qNMR (Absolute Quantitation) Start->qNMR Assay & Structure Titration Ion Chromatography (HCl Stoichiometry) Start->Titration Salt Content CrossCheck Orthogonal Data Reconciliation HPLC->CrossCheck qNMR->CrossCheck Titration->CrossCheck Final Certified Purity Profile CrossCheck->Final

Orthogonal purity assessment workflow combining HPLC, qNMR, and IC.

Experimental Protocols: Self-Validating Systems

Protocol A: Absolute Quantitation via 1H qNMR

Causality & Design: Weighing accuracy is the primary source of error in qNMR. We utilize a microbalance (d = 0.001 mg) to ensure the mass of both the analyte and the internal standard are exact. We select Maleic acid (USP Reference Standard) as the internal standard because its sharp singlet resonance at ~6.3 ppm in DMSO-d6 provides a clean integration window. This is completely isolated from the pyrazole aromatic protons (~7.5 ppm) and the ethyl ester aliphatic signals (1.2 ppm triplet, 4.1 ppm quartet), preventing signal overlap[3].

Step-by-Step Methodology:

  • Preparation: Accurately weigh ~15.0 mg of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride and ~5.0 mg of Maleic acid internal standard into the same anti-static weighing boat.

  • Dissolution: Transfer the solids quantitatively into a vial and dissolve in 1.0 mL of high-purity DMSO-d6 (containing 0.03% TMS). Vortex until completely dissolved.

  • Acquisition: Transfer 600 µL to a 5 mm NMR tube. Acquire the 1H spectrum at 298K using a 90° pulse angle. Critical Step: Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery[4].

  • Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2 protons) and the pyrazole CH proton (1 proton).

  • Calculation: Calculate absolute purity using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, W = weight, P = purity).

Protocol B: Stability-Indicating HPLC-UV Profiling

Causality & Design: To prevent in-situ hydrolysis of the ethyl ester[2], the sample diluent and mobile phase must be acidic. We utilize 0.1% Phosphoric acid (pH ~2.5). This low pH serves a dual purpose: it stabilizes the ester bond and fully protonates the pyrazole nitrogen, preventing secondary interactions with silanol groups on the stationary phase that cause peak tailing.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Phase A: 0.1% Phosphoric acid in LC-MS grade Water.

    • Phase B: Acetonitrile.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Phase A and Phase B to a concentration of 1.0 mg/mL. Do not use pure water or basic diluents.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3 µm particle size.

    • Gradient: 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm (optimal for the pyrazole chromophore).

  • Validation Check: Inject a blank diluent to ensure no ghost peaks. Inject the sample and integrate all peaks >0.05% area to determine the relative organic purity[3].

Comparative Experimental Data

To demonstrate the necessity of this orthogonal approach, consider the following experimental data table comparing three different synthesis batches of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride.

Batch IDHPLC-UV (Area %)IC Chloride Content (Theoretical: 18.6%)1H qNMR Absolute Assay (Mass %)Diagnostic Conclusion
Batch 001 99.8%18.5%99.5%Pass. High organic purity and correct salt stoichiometry.
Batch 002 99.7%12.1%85.2%Fail (Sub-stoichiometric). HPLC overestimates purity because it ignores the missing HCl. qNMR reveals the true mass fraction[1].
Batch 003 92.4%18.7%91.8%Fail (Hydrolysis). Sample was prepared in a basic diluent, causing ester cleavage to the free acid, visible on HPLC[2].

Data Interpretation: Batch 002 highlights the critical flaw of relying solely on HPLC-UV for salt compounds. The HPLC chromatogram looked exceptionally clean (99.7%), but the IC data showed a severe deficiency in chloride. The qNMR assay confirmed that the absolute mass fraction of the active molecule was only 85.2%, preventing a disastrous downstream reaction failure.

Conclusion & Best Practices

Assessing the purity of 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride requires a rigorous understanding of its chemical vulnerabilities. The ethyl ester is prone to hydrolysis, and the hydrochloride salt masks the true mass fraction from UV detectors.

For drug development professionals, the best practice is to abandon single-method reliance. Implement 1H qNMR as the primary quantitative tool to establish the absolute mass fraction and structural integrity, while utilizing stability-indicating HPLC-UV strictly for trace impurity profiling. By ensuring sample diluents are properly buffered and cross-referencing data across orthogonal platforms, researchers can establish a self-validating, foolproof purity profile.

References

  • A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy Source: Benchchem URL
  • Quantitative NMR (qNMR) vs.
  • ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS Source: Enovatia URL
  • Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide Source: Benchchem URL
  • abcr GmbH (Page 68) @ ChemBuyersGuide.com, Inc.

Sources

Safety Operating Guide

Personal protective equipment for handling 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently oversee the integration of novel building blocks into drug discovery pipelines. 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride (CAS: 2331259-78-8)[1] is a highly versatile intermediate used in synthesizing kinase inhibitors and other complex pharmacophores. However, its chemical nature—a pyrazole derivative stabilized as a hydrochloride salt—presents specific handling challenges that require precise, causality-driven safety protocols.

Chemical Profile & Causality-Driven Risk Assessment

Before donning any protective equipment, we must understand why we are protecting ourselves. Safety is not a checklist; it is a mechanistic response to chemical properties.

  • Hygroscopicity & Acidic Microenvironments: The hydrochloride salt readily absorbs ambient moisture, leading to localized dissociation. Upon contact with sweat on the skin or the mucous membranes of the respiratory tract, it generates micro-concentrations of hydrochloric acid. This causes acute irritation and localized tissue damage.

  • Systemic Toxicity: The core pyrazole moiety is biologically active. According to, pyrazole derivatives are harmful if swallowed or absorbed through the skin, and can cause target organ toxicity (e.g., spleen, thyroid) upon prolonged or repeated exposure[2].

  • Aerosolization Risk: As a fine solid powder, transferring the material creates aerosolized particulates that can bypass standard ventilation if static electricity is not properly managed. Emits toxic fumes (NOx, HCl) under fire conditions[3].

Personal Protective Equipment (PPE) Matrix

Every protocol must be a self-validating system. We do not just wear gloves; we select specific materials based on permeation kinetics. Below is the quantitative PPE matrix required for handling this compound.

Table 1: Quantitative PPE Specifications and Scientific Causality

PPE CategorySpecification / StandardCausality & Scientific RationaleBreakthrough Limit
Gloves Nitrile (NBR), min. 0.11 mm thickness (EN 374)Nitrile provides superior resistance to organic esters and acidic salts compared to standard latex[4].> 480 minutes
Eye Protection Tightly sealed chemical goggles (NIOSH/EN 166)Prevents ingress of aerosolized hydrochloride dust which causes severe ocular damage[5].N/A
Respirator N95 (US) or P1/P2 (EN 143) particulate maskRequired if weighing outside a closed system to filter hygroscopic micro-particulates[3].95% filtration efficiency
Body Protection Flame-retardant lab coat, closed footwearProtects against incidental spills; prevents dermal absorption of toxic pyrazole moieties[6].N/A

Self-Validating Operational Workflow

To ensure absolute trustworthiness and reproducibility, follow this self-validating protocol for weighing and transferring the compound.

Step 1: Environmental Preparation

  • Action: Verify the chemical fume hood has a continuous face velocity of 80-100 feet per minute (fpm). Clear the hood of incompatible materials (strong bases, oxidizing agents).

  • Validation: Check the digital airflow monitor. Do not proceed if the alarm sounds or if the flow fluctuates by more than 10%.

Step 2: PPE Donning & Static Control

  • Action: Don the PPE as specified in Table 1. Place an anti-static weighing boat on the analytical balance and engage an ionizing bar.

  • Causality: Hydrochloride salts often carry triboelectric static charges, causing the powder to "jump" and aerosolize, drastically increasing inhalation risk.

Step 3: Transfer and Weighing

  • Action: Open the reagent bottle only inside the fume hood. Use a clean, dry PTFE-coated spatula. Transfer the required mass to the anti-static boat and cap the bottle immediately.

  • Validation: Ensure the digital readout on the balance stabilizes within 3 seconds. A continuously fluctuating balance indicates unresolved static interference or improper draft shield placement.

Step 4: Solubilization

  • Action: Transfer the powder to the reaction vessel. Add the chosen anhydrous solvent (e.g., DMF or DMSO) slowly.

  • Causality: The dissolution of hydrochloride salts can be mildly exothermic. Adding solvent slowly prevents rapid localized heating and potential solvent spattering.

Spill Response & Disposal Plan

In the event of an operational failure, immediate and logical remediation is required.

Solid Spill Response:

  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered.

  • Contain: Do not sweep the dry powder. Dry sweeping aerosolizes the toxic dust[3].

  • Neutralize & Collect: Lightly mist the spill with water to suppress dust, then cover with a weak basic absorbent (e.g., sodium bicarbonate) to neutralize the acidic HCl component.

  • Dispose: Shovel the neutralized mixture into a compatible, sealable hazardous waste container using non-sparking tools[7].

Disposal Plan: Do not discharge into the sewer. 1H-Pyrazole-4-acetic acid ethyl ester hydrochloride must be disposed of via a licensed chemical destruction plant. According to , combustible packaging and residual compound should be subjected to controlled incineration equipped with flue gas scrubbing to safely manage nitrogen oxides (NOx) and hydrogen chloride (HCl) emissions[6].

Process Visualization

Below is the logical relationship mapping for the safe handling of this compound, from storage to final disposal.

ChemicalHandling Start Storage (Desiccator/Argon) PPE Don PPE (Nitrile, Goggles, N95) Start->PPE Hood Transfer to Fume Hood (Face Velocity: 80-100 fpm) PPE->Hood Weigh Anti-static Weighing Hood->Weigh React Solubilization / Reaction Weigh->React Spill Accidental Spill Weigh->Spill Risk Waste Waste Segregation (Halogenated/Organic) React->Waste Incinerate Incineration with Flue Gas Scrubbing Waste->Incinerate Neutralize Mist & Neutralize (NaHCO3) Spill->Neutralize Neutralize->Waste

Operational workflow and spill response logic for 1H-Pyrazole-4-acetic acid ethyl ester HCl.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.